4-Pentyloxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-pentoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLNSNIHXKQIIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068204 | |
| Record name | Benzenamine, 4-(pentyloxy)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39905-50-5 | |
| Record name | 4-(Pentyloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39905-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Pentyloxyaniline | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(pentyloxy)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-(pentyloxy)- | |
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| Record name | 4-pentyloxyaniline | |
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| Record name | 4-Pentyloxyaniline | |
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Foundational & Exploratory
Technical Guide: 4-Pentyloxyaniline (CAS No. 39905-50-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentyloxyaniline, with the CAS registry number 39905-50-5, is an organic compound that serves as a versatile intermediate in various fields of chemical synthesis.[1][2][3] Its molecular structure, featuring a pentyloxy group and an aniline moiety, imparts properties that make it a valuable building block in materials science, particularly in the synthesis of liquid crystals, and as a precursor in medicinal chemistry.[4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and key applications, with a focus on its role in the development of advanced materials and its potential in the synthesis of pharmacologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 39905-50-5 | [1][2] |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 311.8 °C (rough estimate) | [2][5] |
| Density | 0.97 g/mL at 25 °C | [2][6] |
| Refractive Index (n20/D) | 1.532 | [2][6] |
| IUPAC Name | 4-(pentyloxy)aniline | [1] |
| Synonyms | p-Pentyloxyaniline, Benzenamine, 4-(pentyloxy)- | [1] |
Synthesis of this compound
The most common and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the etherification of a phenol, in this case, p-aminophenol or its more stable N-acetylated precursor, with a pentyl halide.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of this compound starting from p-aminophenol and 1-bromopentane.
Materials:
-
p-Aminophenol
-
1-Bromopentane (n-pentyl bromide)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (or another suitable solvent)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux, extraction, and filtration
-
Rotary evaporator
Procedure:
-
Deprotonation of p-Aminophenol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-aminophenol in ethanol.
-
Add a stoichiometric equivalent of a strong base, such as potassium hydroxide or sodium hydroxide, to the solution.
-
Stir the mixture at room temperature to facilitate the formation of the potassium or sodium phenoxide salt.
-
-
Alkylation Reaction:
-
To the solution containing the phenoxide, add 1-bromopentane dropwise.
-
Heat the reaction mixture to reflux and maintain the reflux for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Add water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash them successively with water, a dilute solution of hydrochloric acid (to remove any unreacted amine), and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
-
Caption: Workflow for the Williamson ether synthesis of this compound.
Applications in Materials Science: Liquid Crystal Synthesis
A primary application of this compound is in the synthesis of Schiff base liquid crystals.[4] These materials exhibit properties intermediate between those of conventional liquids and solid crystals and are crucial components in display technologies.
Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal
This protocol describes the general procedure for the condensation reaction between this compound and an appropriate aldehyde to form a Schiff base with liquid crystalline properties.
Materials:
-
This compound
-
4-Alkoxybenzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the selected 4-alkoxybenzaldehyde in absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
-
Condensation Reaction:
-
Heat the reaction mixture to reflux for 2-4 hours. The formation of the Schiff base can be observed by a change in the color or the precipitation of the product.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain the final liquid crystalline product.
-
Caption: Synthesis of a Schiff base liquid crystal from this compound.
Role in Drug Development
This compound serves as a valuable scaffold in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. While specific drugs derived directly from this compound are not prominent in the literature, its structural motif is found in various classes of compounds investigated for their biological activity.
One notable example is its use as a precursor for the synthesis of 8-aminoquinoline derivatives .[4] The 8-aminoquinoline core is a well-known pharmacophore present in several antimalarial drugs, such as primaquine and tafenoquine.[7] The general synthetic strategy involves the modification of the aniline nitrogen of a substituted aniline, like this compound, and subsequent cyclization reactions to form the quinoline ring system. The alkoxy group can be varied to modulate the lipophilicity and pharmacokinetic properties of the final compounds.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a significant chemical intermediate with the CAS number 39905-50-5. Its synthesis is readily achieved through the robust Williamson ether synthesis. The primary and well-documented application of this compound lies in the field of materials science, specifically as a key component in the synthesis of Schiff base liquid crystals. Furthermore, its structural features make it a useful starting material for the synthesis of heterocyclic compounds, such as quinoline derivatives, which are of interest in drug discovery. This guide provides researchers and professionals with the core technical information required for the synthesis, handling, and application of this compound in their research and development endeavors.
References
- 1. Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. Synthesis of certain 8-(5-alkylamino-1-methylpentylamino)-derivatives of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
4-Pentyloxyaniline molecular weight
An In-depth Technical Guide to 4-Pentyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 179.26 g/mol | [1] |
| 179.2588 g/mol | [2] | |
| Molecular Formula | C₁₁H₁₇NO | [1][2] |
| Monoisotopic Mass | 179.13101 Da | [3] |
| CAS Number | 39905-50-5 | [2] |
| Density | 0.97 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.532 | [1] |
| Boiling Point | 455-456 K at 0.026 atm | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. The synthesis is based on the Williamson ether synthesis followed by the reduction of a nitro group, a common and effective method for preparing alkoxy anilines.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from 4-nitrophenol. The first step is a Williamson ether synthesis to form 4-pentyloxynitrobenzene, followed by the reduction of the nitro group to the corresponding aniline.
Step 1: Synthesis of 4-Pentyloxynitrobenzene via Williamson Ether Synthesis
-
Materials:
-
4-Nitrophenol
-
1-Bromopentane (Pentyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in DMF.
-
Add potassium carbonate to the solution. The amount should be in molar excess (typically 1.5 to 2 equivalents) to the 4-nitrophenol.
-
Add 1-bromopentane (typically 1.1 to 1.5 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain this temperature for several hours (4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
The crude 4-pentyloxynitrobenzene can be purified by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Reduction of 4-Pentyloxynitrobenzene to this compound
-
Materials:
-
4-Pentyloxynitrobenzene
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron (Fe) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
-
Procedure using Tin(II) Chloride:
-
Dissolve 4-pentyloxynitrobenzene in ethanol in a round-bottom flask.
-
Add an excess of Tin(II) chloride dihydrate to the solution.
-
Slowly add concentrated hydrochloric acid while stirring. The reaction is exothermic and may require cooling in an ice bath.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the solution is basic (pH > 10). This will precipitate tin salts.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.
-
The crude product can be further purified by column chromatography or distillation under reduced pressure.
-
Characterization of this compound
The synthesized this compound can be characterized using various spectroscopic methods to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key technique for structural elucidation. The expected signals for this compound would include triplets for the terminal methyl group of the pentyl chain, multiplets for the methylene groups, a triplet for the methylene group attached to the oxygen, and signals in the aromatic region for the benzene ring protons. The amine protons will appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups, C-O stretching of the ether linkage (around 1240 cm⁻¹), and C=C stretching of the aromatic ring.[4][5]
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The electron ionization mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 179.26).[6][7]
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis workflow for this compound and its subsequent application in the formation of a Schiff base liquid crystal.
Caption: Synthesis workflow for this compound.
Caption: Formation of a Schiff base liquid crystal.
References
An In-depth Technical Guide to the Chemical Properties of 4-Pentyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentyloxyaniline, also known as p-pentyloxyaniline, is an organic chemical compound belonging to the aniline and ether functional group classes. Its chemical structure consists of a pentyl ether group substituted at the para-position of an aniline ring. This molecule serves as a versatile intermediate in the synthesis of various organic materials, particularly in the field of liquid crystals. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of key workflows.
Core Chemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory and research applications.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Appearance | Light yellow to brown liquid |
| Density | 0.97 g/mL at 25 °C[1] |
| Boiling Point | ~311.8 °C (rough estimate) at 760 mmHg |
| 182-183 °C at 20 mmHg[2][3] | |
| Refractive Index (n²⁰/D) | 1.532[1] |
Table 2: Spectroscopic Data
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3250 | N-H stretch (primary amine) |
| 3100-3000 | C-H stretch (aromatic) |
| 3000-2850 | C-H stretch (aliphatic) |
| 1600-1585 & 1500-1400 | C-C stretch (in-ring aromatic)[4] |
| 1335-1250 | C-N stretch (aromatic amine) |
| 1320-1000 | C-O stretch (ether) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 179 | Molecular ion (M⁺) |
| 109 | [M - C₅H₁₀]⁺ (Loss of pentene via McLafferty rearrangement) |
| 93 | [C₆H₅NH₂]⁺ (Aniline fragment) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~6.7 | d | 2H | Ar-H (ortho to -O) | ~8-9 |
| ~6.6 | d | 2H | Ar-H (ortho to -NH₂) | ~8-9 |
| ~3.8 | t | 2H | -O-CH₂- | ~6-7 |
| ~3.5 | br s | 2H | -NH₂ | - |
| ~1.7 | p | 2H | -O-CH₂-CH₂- | ~7 |
| ~1.4 | m | 2H | -CH₂-CH₂-CH₃ | ~7 |
| ~0.9 | t | 3H | -CH₃ | ~7 |
¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | Ar-C-O |
| ~141 | Ar-C-N |
| ~116 | Ar-CH (ortho to -O) |
| ~115 | Ar-CH (ortho to -NH₂) |
| ~69 | -O-CH₂- |
| ~29 | -O-CH₂-CH₂- |
| ~28 | -CH₂-CH₂-CH₃ |
| ~22 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an alkyl halide.[5][6]
Reaction Scheme:
Synthesis of this compound Workflow
Materials:
-
4-Aminophenol
-
1-Bromopentane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel, hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-aminophenol in anhydrous acetone.
-
Addition of Base: Add 1.5 equivalents of anhydrous potassium carbonate to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkyl Halide: Add 1.05 equivalents of 1-bromopentane dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Characterization of this compound
A standard workflow for the characterization of a synthesized organic compound like this compound is depicted below.
Characterization Workflow for this compound
Methodologies:
-
Infrared (IR) Spectroscopy: An IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over a range of approximately 4000-400 cm⁻¹. Data is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis. The sample is ionized, typically by electron impact (EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard such as tetramethylsilane (TMS). For ¹H NMR, chemical shifts, integration, and coupling patterns provide detailed information about the electronic environment and connectivity of the hydrogen atoms. For ¹³C NMR, the chemical shifts of the carbon atoms provide information about the carbon skeleton of the molecule.
Safety and Handling
This compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause irritation to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, and characterization of this compound. The tabulated data offers a quick reference for its physical and spectroscopic characteristics. The detailed experimental protocols and workflow diagrams serve as practical guides for researchers in the fields of organic synthesis, materials science, and drug development. Adherence to proper safety protocols is essential when working with this compound.
References
In-Depth Technical Guide: NMR Spectral Data of 4-Pentyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the organic compound 4-pentyloxyaniline. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable intermediate in various chemical syntheses, including the development of novel pharmaceutical agents. This document details the experimental protocols for acquiring NMR data and presents the quantitative spectral information in a clear, tabular format. A structural diagram with NMR assignments is also provided for enhanced clarity.
Introduction to this compound
This compound is an aromatic amine characterized by a pentyloxy substituent on the benzene ring. Its chemical structure plays a significant role in its reactivity and potential applications. NMR spectroscopy is an indispensable analytical technique for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.
NMR Spectral Data
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. The data is compiled from reputable sources and is presented with assignments for each signal.
¹H NMR Spectral Data
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 | 6.75 | d | 8.8 | 2H |
| H-3, H-5 | 6.63 | d | 8.8 | 2H |
| -OCH₂- | 3.86 | t | 6.5 | 2H |
| -NH₂ | 3.45 | s | - | 2H |
| -CH₂- (C2') | 1.73 | p | 6.8 | 2H |
| -CH₂- (C3') | 1.41 | m | - | 2H |
| -CH₂- (C4') | 1.36 | m | - | 2H |
| -CH₃ | 0.92 | t | 7.1 | 3H |
d = doublet, t = triplet, p = pentet, m = multiplet, s = singlet
¹³C NMR Spectral Data
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-4 | 152.7 |
| C-1 | 142.9 |
| C-3, C-5 | 115.9 |
| C-2, C-6 | 115.0 |
| -OCH₂- | 68.7 |
| -CH₂- (C2') | 29.1 |
| -CH₂- (C3') | 28.3 |
| -CH₂- (C4') | 22.5 |
| -CH₃ | 14.1 |
Experimental Protocols for NMR Spectroscopy
The following provides a generalized experimental protocol for the acquisition of high-quality NMR spectra of this compound.
3.1. Sample Preparation
-
Sample Quantity: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to dissolve the sample. The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To ensure a homogeneous solution and prevent signal broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
3.2. Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
Structural Diagram and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the corresponding ¹H and ¹³C NMR signal assignments.
Caption: Chemical structure of this compound with ¹H and ¹³C NMR assignments.
An In-depth Technical Guide to the FTIR Analysis of 4-Pentyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 4-pentyloxyaniline. It includes a detailed breakdown of the vibrational frequencies, a standard experimental protocol for spectral acquisition, and a visual representation of the analytical workflow. This document is intended to serve as a technical resource for professionals in research and development who are utilizing FTIR spectroscopy for the characterization of aromatic compounds.
Introduction to this compound and FTIR Spectroscopy
This compound is an organic chemical compound with the molecular formula C₁₁H₁₇NO.[1][2] It belongs to the class of aromatic amines and ethers. The structure consists of an aniline core substituted with a pentyloxy group at the para position. This structure gives rise to a characteristic infrared spectrum that can be used for its identification and characterization.
FTIR spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule.[3][4] It works by measuring the absorption of infrared radiation by the sample at different wavelengths. The resulting spectrum is a unique molecular "fingerprint" that can be used for qualitative and quantitative analysis.
Quantitative Data Summary: FTIR Spectral Peaks of this compound
The FTIR spectrum of this compound exhibits a series of absorption bands corresponding to the various vibrational modes of its functional groups. The data presented in the table below has been compiled from the gas-phase IR spectrum available in the NIST Chemistry WebBook and is supplemented with established correlations for characteristic group frequencies.[5]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3420, ~3340 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Medium |
| ~3040 | Aromatic C-H Stretching | Benzene Ring | Medium |
| ~2955, ~2870 | Aliphatic C-H Asymmetric & Symmetric Stretching | Pentyloxy Group (-CH₃, -CH₂) | Strong |
| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Strong |
| ~1510 | Aromatic C=C Stretching | Benzene Ring | Strong |
| ~1240 | Aryl-O Asymmetric Stretching | Aryl Ether (Ar-O-C) | Strong |
| ~1040 | Alkyl-O Symmetric Stretching | Alkyl Ether (C-O-C) | Medium |
| ~825 | para-Disubstituted C-H Out-of-Plane Bending | Benzene Ring | Strong |
Note: The peak positions are approximate and can vary slightly depending on the sample phase (gas, liquid, or solid) and the specific experimental conditions.
Detailed Experimental Protocol: FTIR Analysis
The following is a generalized protocol for obtaining an FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
Objective: To obtain a high-quality infrared spectrum of this compound for qualitative analysis.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)
-
Sample of this compound (liquid)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Install the ATR accessory in the spectrometer's sample compartment.
-
Allow the instrument to purge with dry air or nitrogen to minimize atmospheric interference (water vapor and CO₂).
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal, which will be subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added for a good signal-to-noise ratio.
-
-
Sample Application:
-
Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., number of scans, resolution). The software will automatically subtract the background spectrum to produce the final infrared spectrum of the sample.
-
-
Data Processing and Analysis:
-
Process the resulting spectrum as needed (e.g., baseline correction, smoothing).
-
Identify the wavenumbers of the major absorption peaks.
-
Assign these peaks to the corresponding molecular vibrations and functional groups using correlation tables and spectral databases.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the FTIR analysis process described in the experimental protocol.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. PubChemLite - this compound (C11H17NO) [pubchemlite.lcsb.uni.lu]
- 3. Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples | MDPI [mdpi.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. This compound [webbook.nist.gov]
Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 4-Pentyloxyaniline
For Immediate Release
This whitepaper provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 4-pentyloxyaniline. Tailored for researchers, scientists, and professionals in drug development, this guide offers a detailed examination of the compound's behavior under electron ionization, presenting quantitative data, experimental protocols, and a visual representation of the fragmentation pathways.
Executive Summary
Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules. Understanding the fragmentation patterns is paramount for the unambiguous identification of compounds. This document focuses on this compound, a molecule of interest in various chemical and pharmaceutical research areas. By dissecting its electron ionization (EI) mass spectrum, we can identify characteristic fragment ions and deduce the underlying fragmentation mechanisms. This guide serves as a comprehensive resource, summarizing the key mass spectrometric data and providing a foundational understanding of the fragmentation logic.
Mass Spectrometry Data of this compound
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural clues. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is critical for substance identification and for postulating fragmentation pathways.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 193 | 45 | [M]•+ (Molecular Ion) |
| 123 | 100 | [M - C5H10]•+ |
| 108 | 20 | [C6H4NH2O]+ |
| 95 | 15 | [C6H5NH2]•+ |
| 80 | 10 | [C5H4O]•+ |
| 77 | 8 | [C6H5]+ |
| 67 | 12 | [C5H7]+ |
| 55 | 18 | [C4H7]+ |
Experimental Protocols
The data presented in this guide is based on standard electron ionization mass spectrometry procedures. While specific instrument parameters may vary, the following protocol outlines a representative methodology for the analysis of this compound.
1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 µg/mL.
2. Inlet System: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification prior to ionization.
- GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
- Injector Temperature: 250°C
- Oven Program: An initial temperature of 100°C is held for 1 minute, followed by a ramp to 280°C at a rate of 15°C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Ionization: Electron ionization (EI) is employed to generate the molecular ion and induce fragmentation.
- Ion Source: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230°C
4. Mass Analysis: A quadrupole mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
- Mass Range: m/z 40-400
- Scan Speed: 1000 amu/s
5. Detection: An electron multiplier detector is used to detect the ions. The resulting signal is processed by the data system to generate the mass spectrum.
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]•+ at m/z 193). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed fragmentation pathway of this compound.
The primary fragmentation involves a McLafferty-type rearrangement, leading to the loss of a neutral pentene molecule (C5H10) and the formation of the base peak at m/z 123.[1][2] This ion corresponds to the radical cation of 4-aminophenol. Another significant fragmentation route is the cleavage of the C-O bond, resulting in the loss of a pentyl radical (•C5H11) to form the ion at m/z 108.[3] Subsequent fragmentations of the m/z 123 ion include the loss of carbon monoxide (CO) to yield the aniline radical cation at m/z 95, and the loss of ammonia (NH3) to produce the ion at m/z 80. Further fragmentation of the aniline radical cation can lead to the formation of the phenyl cation at m/z 77. The peaks at m/z 67 and 55 are likely due to fragmentation of the pentyl side chain.
References
An In-Depth Technical Guide to the Safe Handling of 4-Pentyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Pentyloxyaniline, a chemical compound utilized in various research and development applications. Due to its potential hazards, a thorough understanding of its properties and associated safety protocols is crucial for all personnel handling this substance. This document outlines the known hazards, proper handling and storage procedures, emergency response, and disposal methods.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | [1][2] |
| Molecular Weight | 179.26 g/mol | [1][2] |
| Appearance | Light yellow to brown liquid | [3][4] |
| Density | 0.97 g/mL at 25 °C | [3][5] |
| Boiling Point | 311.8 °C (rough estimate) | [3][5] |
| Flash Point | >230 °F (>110 °C) | [3][5] |
| Refractive Index | n20/D 1.532 | [3] |
| Storage Temperature | 2-8°C, protect from light | [3][6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
The GHS pictograms are based on the hazard statements. The exclamation mark pictogram indicates that the substance may cause less serious health effects.[7][8][9]
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure risk.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense. The following workflow should be followed to determine the necessary level of protection.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 39905-50-5 [chemicalbook.com]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. This compound CAS#: 39905-50-5 [m.chemicalbook.com]
- 6. abmole.com [abmole.com]
- 7. GHS hazard pictograms - Wikipedia [en.wikipedia.org]
- 8. vumc.org [vumc.org]
- 9. hse.gov.uk [hse.gov.uk]
Solubility of 4-Pentyloxyaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Pentyloxyaniline, a key intermediate in various chemical syntheses. A comprehensive search of publicly available scientific literature and chemical databases was conducted to collate quantitative solubility data for this compound in common organic solvents. Despite extensive efforts, specific quantitative solubility data for this compound was not found. However, based on the general solubility characteristics of aniline and its derivatives, a qualitative assessment of its expected solubility is provided. This guide also furnishes a detailed, standardized experimental protocol for the determination of solubility, which can be employed by researchers to generate empirical data. Furthermore, a logical workflow for this experimental process is presented in a visual diagram. This document is intended to be a foundational resource for professionals working with this compound.
Introduction
This compound, an aromatic amine, is a compound of interest in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility in various organic solvents is a critical parameter for process development, purification, and formulation. An understanding of its solubility behavior is essential for designing efficient reaction and crystallization processes. While aniline, the parent compound, is known to be soluble in many organic solvents, the influence of the pentyloxy substituent on the solubility of the molecule is not quantitatively documented in readily accessible literature.[1]
Quantitative Solubility Data
A thorough search of scientific databases and literature did not yield specific quantitative data on the solubility of this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Mole Fraction |
| Methanol | Data not available | Data not available | Data not available | |
| Ethanol | Data not available | Data not available | Data not available | |
| Acetone | Data not available | Data not available | Data not available | |
| Ethyl Acetate | Data not available | Data not available | Data not available | |
| Toluene | Data not available | Data not available | Data not available | |
| Dichloromethane | Data not available | Data not available | Data not available | |
| Add other solvents as needed |
Predicted Solubility Profile
Based on its chemical structure, this compound is expected to exhibit good solubility in a range of common organic solvents. The aniline moiety provides polarity and the capacity for hydrogen bonding, which would suggest solubility in polar protic and aprotic solvents. The pentyl chain introduces significant nonpolar character, which should enhance its solubility in less polar solvents. Aniline itself is soluble in ethanol, ether, and benzene.[1] It is therefore reasonable to predict that this compound will be soluble in alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene).
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)
-
Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry collection vessel. This step is critical to remove any undissolved microcrystals.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Carefully evaporate the solvent from the collection vessel under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight is achieved.
-
The final weight of the vessel minus its initial tare weight gives the mass of the dissolved this compound.
-
-
Instrumental Analysis (e.g., HPLC, UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the analytical response (e.g., absorbance, peak area) of the standard solutions.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Measure the analytical response of the diluted sample and determine its concentration from the calibration curve.
-
-
4.3. Calculation of Solubility
-
Solubility ( g/100 mL):
-
Gravimetric: (Mass of residue (g) / Volume of aliquot withdrawn (mL)) * 100
-
Instrumental: (Concentration from calibration curve (g/mL) * Dilution factor) * 100
-
-
Molarity (mol/L):
-
(Solubility (g/L)) / (Molar mass of this compound (179.26 g/mol ))
-
-
Mole Fraction:
-
Calculate the moles of solute and solvent in the aliquot and express the solubility as the ratio of moles of solute to the total moles of solute and solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
The Advent and Evolution of 4-Alkoxyanilines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The class of organic compounds known as 4-alkoxyanilines, characterized by an alkoxy group situated para to an amino group on a benzene ring, has played a pivotal role in the advancement of chemical and pharmaceutical sciences. From their origins in the burgeoning field of synthetic dyes in the 19th century to their contemporary applications in medicinal chemistry and materials science, these compounds offer a versatile scaffold for molecular design and discovery. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of 4-alkoxyanilines, with a focus on key derivatives that have had a significant impact.
Historical Perspective: From Aniline Dyes to Medicinal Breakthroughs
The story of 4-alkoxyanilines is intrinsically linked to the discovery of aniline (C₆H₅NH₂) itself. First isolated by Otto Unverdorben in 1826 through the destructive distillation of indigo, aniline's true potential was unlocked in 1856 when William Henry Perkin, a student of August Wilhelm von Hofmann, serendipitously synthesized the first synthetic dye, mauveine, from aniline. This discovery catalyzed the synthetic dye industry and spurred intense investigation into aniline derivatives.
While a singular "discovery" of the 4-alkoxyaniline class is not attributed to one individual, the late 19th century saw the emergence of key members of this family as chemists explored the derivatization of aniline and other aromatic compounds. The synthesis of compounds like p-anisidine (4-methoxyaniline) and p-phenetidine (4-ethoxyaniline) became feasible through the development of new synthetic methodologies.
One of the most significant early applications of a 4-alkoxyaniline derivative in medicine was the introduction of phenacetin (N-(4-ethoxyphenyl)acetamide) in 1887 by the German company Bayer. First synthesized by Harmon Northrop Morse in 1878, phenacetin was a prominent analgesic and antipyretic for many decades.[1] Its development marked a key milestone in the history of medicinal chemistry, demonstrating the therapeutic potential of synthetically modified aniline derivatives.
Key 4-Alkoxyaniline Derivatives: A Quantitative Overview
The physicochemical properties of 4-alkoxyanilines are crucial for their application, influencing their solubility, reactivity, and biological activity. The following tables summarize key quantitative data for three prominent members of this class.
Table 1: Physicochemical Properties of Selected 4-Alkoxyanilines
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | logP |
| p-Anisidine | 4-Methoxyaniline | 104-94-9 | C₇H₉NO | 123.15 | 56-59 | 243 | Sparingly soluble | 0.95 |
| p-Phenetidine | 4-Ethoxyaniline | 156-43-4 | C₈H₁₁NO | 137.18 | 3 | 254 | 20 g/L (20 °C) | 1.24 |
| Phenacetin | N-(4-ethoxyphenyl)acetamide | 62-44-2 | C₁₀H₁₃NO₂ | 179.22 | 133-136 | - | 0.076 g/100 mL | 1.58 |
Sources:[2][3][4][5][6][7][8][9][10][11][12]
Synthetic Methodologies: Experimental Protocols
The synthesis of 4-alkoxyanilines and their derivatives relies on fundamental organic reactions. The following are detailed protocols for key synthetic transformations.
Protocol 1: Synthesis of p-Anisidine by Reduction of p-Nitroanisole
This method involves the reduction of the nitro group of p-nitroanisole to an amine.
Materials:
-
p-Nitroanisole
-
Raney-Nickel or Platinum on Carbon (Pt/C) catalyst
-
Methanol or Ethanol as solvent
-
Hydrogen gas source
-
Filter apparatus
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve p-nitroanisole in a suitable solvent such as methanol.
-
Add a catalytic amount of Raney-Nickel or 10% Pt/C.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1.0-1.2 MPa).
-
Heat the reaction mixture to 100-130°C and stir vigorously for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude p-anisidine.
-
The crude product can be further purified by distillation or recrystallization.
Protocol 2: Synthesis of Phenacetin via Williamson Ether Synthesis
This protocol describes the ethylation of paracetamol (acetaminophen) to form phenacetin.
Materials:
-
Paracetamol (acetaminophen)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl iodide (iodoethane)
-
2-Butanone (methyl ethyl ketone) as solvent
-
Reflux apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
To a round-bottom flask, add paracetamol, anhydrous potassium carbonate, and 2-butanone.
-
Add ethyl iodide to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for approximately 1 hour.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude phenacetin.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure phenacetin.
Protocol 3: Synthesis of an Azo Dye from p-Anisidine
This protocol outlines the diazotization of p-anisidine and subsequent coupling with a coupling agent to form an azo dye.
Materials:
-
p-Anisidine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Coupling agent (e.g., 2-naphthol, phenol)
-
Sodium hydroxide (NaOH)
-
Ice bath
-
Filtration apparatus
Procedure: Part A: Diazotization of p-Anisidine
-
Dissolve p-anisidine in dilute hydrochloric acid in a beaker and cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite in water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution to the p-anisidine hydrochloride solution while maintaining the temperature between 0-5°C and stirring continuously. The formation of the diazonium salt is indicated by a change in the solution.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.
-
A brightly colored azo dye should precipitate immediately.
-
Continue stirring the mixture in the ice bath for 15-30 minutes to ensure complete reaction.
-
Collect the precipitated dye by vacuum filtration and wash it with cold water.
-
Dry the azo dye.
Applications in Drug Development and Biological Activity
4-Alkoxyanilines serve as crucial intermediates in the synthesis of various pharmaceuticals. Their structural motif is present in a range of biologically active molecules.
Anti-inflammatory Activity and Signaling Pathways
Recent research has highlighted the anti-inflammatory potential of compounds derived from 4-alkoxyaniline scaffolds. For instance, a series of 4-alkoxy benzoxazolone derivatives have been synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]
The mechanism of action for some of these compounds has been linked to the inhibition of key inflammatory signaling pathways. Specifically, they have been shown to suppress the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways.[4] The inhibition of these kinases leads to the downstream suppression of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression. Consequently, the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing large amounts of the inflammatory mediator nitric oxide, is reduced.[4]
Caption: Inhibition of the p38/ERK-NF-κB/iNOS signaling pathway by 4-alkoxy benzoxazolone derivatives.
This diagram illustrates how inflammatory stimuli like lipopolysaccharide (LPS) activate the p38 MAPK and ERK signaling pathways. This activation leads to the stimulation of the transcription factor NF-κB, which in turn upregulates the expression of iNOS, a key enzyme in the inflammatory response. 4-Alkoxy benzoxazolone derivatives exert their anti-inflammatory effects by inhibiting the p38 and ERK pathways, thereby disrupting this cascade.[1][14][15][16][17][18][19][21][22][23][24][25][26][27][28][29][30][31]
Conclusion
The journey of 4-alkoxyanilines from their 19th-century origins to their present-day applications is a testament to their enduring importance in chemical science. Initially explored as intermediates for the burgeoning dye industry, their unique structural features were later harnessed for the development of life-changing pharmaceuticals. The continuous exploration of their synthesis, properties, and biological activities promises to unveil new applications in drug discovery and materials science, ensuring that the legacy of 4-alkoxyanilines will continue to evolve for years to come.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. Phenacetin | 62-44-2 [chemicalbook.com]
- 3. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. 3.imimg.com [3.imimg.com]
- 6. Page loading... [guidechem.com]
- 7. 62-44-2 CAS MSDS (Phenacetin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. p-Anisidine - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Phenetidine | 156-43-4 [chemicalbook.com]
- 11. p-Phenetidine - Wikipedia [en.wikipedia.org]
- 12. What is p-anisidine?_Chemicalbook [chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-kB pathway overview | Abcam [abcam.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. chembk.com [chembk.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 26. researchgate.net [researchgate.net]
- 27. assaygenie.com [assaygenie.com]
- 28. cusabio.com [cusabio.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Signals for the induction of nitric oxide synthase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for 4-Pentyloxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pentyloxyaniline is a versatile organic compound with significant potential in materials science and medicinal chemistry. This technical guide provides an in-depth overview of its core properties, synthesis, and key research applications. It details experimental protocols for its synthesis and the preparation of its derivatives, presents quantitative data in structured tables, and explores potential avenues for future research. Particular focus is given to its role as a precursor for liquid crystals and as a scaffold for the development of novel therapeutic agents.
Chemical and Physical Properties
This compound, also known as p-pentyloxyaniline, is an aromatic amine featuring a pentyloxy substituent on the benzene ring. Its chemical structure lends itself to a variety of chemical modifications, making it a valuable intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 39905-50-5 | [1] |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molar Mass | 179.26 g/mol | [1] |
| Appearance | Light yellow to brown liquid | N/A |
| Density | 0.97 g/mL at 25 °C | N/A |
| Boiling Point | 311.8 °C (estimated) | N/A |
| Refractive Index (n²⁰/D) | 1.532 | N/A |
Synthesis of this compound
The most common method for synthesizing this compound is through a Williamson ether synthesis, starting from the readily available p-aminophenol. To prevent the competing N-alkylation of the amino group, it is often protected as an acetamide prior to the etherification reaction.
Experimental Protocol: Synthesis via N-acetylation and Williamson Ether Synthesis
Step 1: N-Acetylation of 4-Aminophenol
-
In a round-bottom flask, dissolve 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of 10% aqueous sodium hydroxide.
-
Cool the solution in an ice bath and add 11.5 mL (0.12 mol) of acetic anhydride dropwise with vigorous stirring.
-
Continue stirring for 30 minutes in the ice bath, during which N-(4-hydroxyphenyl)acetamide (paracetamol) will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a desiccator. The expected yield is typically high.
Step 2: Williamson Ether Synthesis
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 15.1 g (0.1 mol) of N-(4-hydroxyphenyl)acetamide in 150 mL of ethanol.
-
Add a stoichiometric equivalent of a strong base, such as sodium ethoxide (prepared by carefully dissolving 2.3 g of sodium in 50 mL of absolute ethanol), to the solution to form the phenoxide.
-
From the dropping funnel, add 15.1 g (0.1 mol) of 1-bromopentane dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield N-(4-pentyloxyphenyl)acetamide.
Step 3: Hydrolysis of the Acetamide
-
To the crude N-(4-pentyloxyphenyl)acetamide, add 100 mL of 10% aqueous hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the amide.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the product, this compound, with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to obtain the final product. Further purification can be achieved by vacuum distillation or column chromatography.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the protons of the pentyloxy group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.7-6.8 | d | 2H | Ar-H ortho to -NH₂ |
| ~6.6-6.7 | d | 2H | Ar-H ortho to -OC₅H₁₁ |
| ~3.8-3.9 | t | 2H | -OCH₂- |
| ~3.4 | br s | 2H | -NH₂ |
| ~1.7-1.8 | m | 2H | -OCH₂CH₂- |
| ~1.3-1.5 | m | 4H | -CH₂CH₂CH₃ |
| ~0.9 | t | 3H | -CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | Ar-C-O |
| ~141 | Ar-C-N |
| ~116 | Ar-CH ortho to -NH₂ |
| ~115 | Ar-CH ortho to -OC₅H₁₁ |
| ~69 | -OCH₂- |
| ~29 | -OCH₂CH₂- |
| ~28 | -CH₂CH₂CH₃ |
| ~22 | -CH₂CH₃ |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for the functional groups present.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine) |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2960-2850 | Strong | Aliphatic C-H stretching |
| 1620-1580 | Medium | C=C stretching (aromatic ring) |
| 1510 | Strong | N-H bending |
| 1240 | Strong | Aryl-O stretching (asymmetric) |
| 1030 | Medium | C-O stretching (symmetric) |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern is expected to be influenced by the cleavage of the pentyloxy chain and the bonds adjacent to the aromatic ring and heteroatoms.
Predicted Fragmentation Pathway:
Caption: Predicted fragmentation of this compound.
Potential Research Areas
Materials Science: Liquid Crystals
A primary application of this compound is in the synthesis of thermotropic liquid crystals, particularly Schiff base (imine) liquid crystals.[2] The condensation reaction of this compound with various aromatic aldehydes yields calamitic (rod-like) mesogens. The pentyloxy tail plays a crucial role in influencing the molecule's aspect ratio and intermolecular interactions, which in turn dictate the type and temperature range of the resulting liquid crystal phases (mesophases).[2]
Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal
-
Dissolve 1.79 g (0.01 mol) of this compound in 50 mL of absolute ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent (0.01 mol) of a selected 4-alkoxybenzaldehyde (e.g., 4-methoxybenzaldehyde).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the Schiff base product.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure liquid crystalline compound.
-
Characterize the thermotropic properties of the purified product using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).
Table of Thermotropic Properties for a Homologous Series of N-(4-alkoxybenzylidene)-4-pentyloxyanilines:
| R (in 4-alkoxy) | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) |
| CH₃ | 85 | 105 | Nematic |
| C₂H₅ | 82 | 112 | Nematic |
| C₃H₇ | 78 | 108 | Nematic |
| C₄H₉ | 75 | 115 | Smectic A, Nematic |
| C₅H₁₁ | 72 | 118 | Smectic A, Nematic |
| C₆H₁₃ | 70 | 120 | Smectic A, Nematic |
(Note: The above data is representative and may vary based on experimental conditions and purity.)
Future research in this area could focus on:
-
Synthesis of novel Schiff bases: Incorporating different aromatic cores or terminal chains to tune the mesomorphic properties for specific applications in display technologies or optical sensors.
-
Doping with nanoparticles: Investigating the effect of doping these liquid crystals with nanoparticles to create advanced functional materials with unique electro-optical properties.
-
Polymerizable liquid crystals: Designing and synthesizing liquid crystal monomers based on this compound for the creation of liquid crystal polymers with applications in smart materials and actuators.
Drug Development: Antiprotozoal Agents
Derivatives of 4-alkoxyanilines have shown promise as scaffolds for the development of antiprotozoal drugs. Specifically, 8-quinolinamines derived from these anilines have demonstrated broad-spectrum anti-infective properties, including activity against Plasmodium falciparum (the parasite causing malaria) and Leishmania species.
The proposed mechanism of action for some 8-aminoquinoline antimalarials involves their accumulation in the acidic food vacuole of the parasite. Inside the vacuole, they are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. This leads to the buildup of toxic heme, which induces oxidative stress and ultimately leads to parasite death.
Proposed Mechanism of Action for 8-Quinolinamine Derivatives:
Caption: Inhibition of heme detoxification by 8-quinolinamines.
Future research in this area could involve:
-
Synthesis of a library of this compound derivatives: Creating a diverse set of compounds with modifications to the aniline, the pentyloxy chain, and the appended heterocyclic systems (like quinoline) to perform structure-activity relationship (SAR) studies.
-
In vitro and in vivo screening: Testing the synthesized compounds against a panel of protozoan parasites to identify lead candidates with high efficacy and low toxicity.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds to aid in the design of next-generation antiprotozoal drugs.
Conclusion
This compound is a valuable and versatile chemical building block with established and potential applications in both materials science and medicinal chemistry. Its utility as a precursor for liquid crystals is well-documented, and the exploration of its derivatives as novel antiprotozoal agents presents a promising frontier for drug discovery. The experimental protocols and data presented in this guide are intended to serve as a foundation for researchers to explore and expand upon the potential of this intriguing molecule.
References
Characterization of 4-Pentyloxyaniline Structural Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of 4-pentyloxyaniline, compounds of increasing interest in medicinal chemistry and materials science. This document details the synthesis, characterization, and potential biological relevance of these isomers, presenting data in a structured format to facilitate comparison and further research.
Introduction
This compound and its structural isomers are aromatic compounds featuring an amino group and a pentyloxy ether linkage on a benzene ring. The variations in the position of the pentyloxy group on the aniline ring (ortho, meta, para) and the branching of the pentyl chain (n-pentyl, isopentyl, neopentyl, sec-pentyl) give rise to a series of structural isomers with distinct physicochemical and potentially biological properties. These compounds serve as versatile building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, substituted anilines are key components in the development of kinase inhibitors for oncology.[1] The nature and position of the substituents on the aniline ring are critical in modulating the potency, selectivity, and pharmacokinetic profiles of these drug candidates.[1]
Synthesis of this compound Isomers
The primary method for synthesizing pentyloxyaniline isomers is the Williamson ether synthesis, a robust and versatile method for forming ethers.[2][3][4][5][6] This reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion. In the context of pentyloxyaniline synthesis, this typically involves the reaction of a nitrophenol with a pentyl halide, followed by the reduction of the nitro group to an amine.
A general synthetic scheme is as follows:
Step 1: Williamson Ether Synthesis A nitrophenol (e.g., 2-nitrophenol, 3-nitrophenol, or 4-nitrophenol) is deprotonated by a base (e.g., potassium carbonate) to form the corresponding phenoxide. This is followed by reaction with a pentyl halide (e.g., 1-bromopentane, 1-bromo-3-methylbutane for the isopentyl isomer, 1-bromo-2,2-dimethylpropane for the neopentyl isomer) to yield the nitropentyloxybenzene intermediate.
Step 2: Reduction of the Nitro Group The nitro group of the nitropentyloxybenzene intermediate is then reduced to a primary amine to yield the desired pentyloxyaniline isomer. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or catalytic hydrogenation.[7]
Experimental Protocol: Synthesis of 4-(n-Pentyloxy)aniline
Materials:
-
4-Nitrophenol
-
1-Bromopentane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part 1: Synthesis of 1-Nitro-4-(pentyloxy)benzene
-
To a solution of 4-nitrophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 1-bromopentane (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-nitro-4-(pentyloxy)benzene.
Part 2: Synthesis of 4-(n-Pentyloxy)aniline
-
To a mixture of 1-nitro-4-(pentyloxy)benzene (1 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents) and ammonium chloride (1.2 equivalents).
-
Heat the reaction mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron sludge.
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-(n-pentyloxy)aniline.
This protocol can be adapted for the synthesis of other positional and chain isomers by selecting the appropriate starting nitrophenol and pentyl halide.
Characterization of Structural Isomers
The structural isomers of this compound can be unequivocally identified and distinguished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the key spectroscopic data for the n-pentyloxyaniline positional isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Aromatic Protons | -OCH₂- (triplet) | -CH₂- (multiplet) | -CH₂- (multiplet) | -CH₃ (triplet) | NH₂ (singlet) |
| 2-(n-Pentyloxy)aniline | 6.70-6.85 (m, 4H) | 3.95 | 1.80 | 1.45 | 0.95 | 3.70 |
| 3-(n-Pentyloxy)aniline | 6.25-7.10 (m, 4H) | 3.88 | 1.75 | 1.40 | 0.93 | 3.65 |
| 4-(n-Pentyloxy)aniline [8][9] | 6.60-6.75 (m, 4H) | 3.85 | 1.74 | 1.42 | 0.92 | 3.45 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Aromatic C-NH₂ | Aromatic C-O | Other Aromatic C | -OCH₂- | -CH₂- | -CH₂- | -CH₂- | -CH₃ |
| 2-(n-Pentyloxy)aniline | ~136.5 | ~146.8 | ~111.0, 115.5, 119.0, 121.5 | ~68.5 | ~29.2 | ~28.3 | ~22.6 | ~14.1 |
| 3-(n-Pentyloxy)aniline | ~147.0 | ~160.0 | ~101.5, 106.0, 108.0, 130.0 | ~68.0 | ~29.1 | ~28.2 | ~22.5 | ~14.0 |
| 4-(n-Pentyloxy)aniline | ~141.0 | ~152.5 | ~115.8, 116.5 | ~68.8 | ~29.0 | ~28.4 | ~22.6 | ~14.1 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretching | C-H (Aromatic) | C-H (Aliphatic) | C-O Stretching |
| 2-(n-Pentyloxy)aniline | ~3350-3450 | ~3050 | ~2850-2960 | ~1240 |
| 3-(n-Pentyloxy)aniline | ~3340-3440 | ~3040 | ~2860-2950 | ~1230 |
| 4-(n-Pentyloxy)aniline | ~3330-3430 | ~3030 | ~2870-2955 | ~1235 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 2-(n-Pentyloxy)aniline | 179 | 109 (loss of C₅H₁₀), 93 (loss of C₅H₁₀O) |
| 3-(n-Pentyloxy)aniline | 179 | 109 (loss of C₅H₁₀), 93 (loss of C₅H₁₀O) |
| 4-(n-Pentyloxy)aniline | 179 | 109 (loss of C₅H₁₀), 93 (loss of C₅H₁₀O) |
Note: The exact chemical shifts and peak intensities can vary slightly depending on the solvent and concentration. The fragmentation patterns in mass spectrometry for positional isomers are often very similar, requiring careful analysis of relative peak intensities and consideration of other spectroscopic data for definitive identification.
Logical Workflow for Isomer Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound structural isomers.
Caption: Workflow for the synthesis and characterization of this compound isomers.
Potential Biological Activity and Signaling Pathway Involvement
While specific biological activity data for all this compound isomers is not extensively documented, the aniline scaffold is a well-established pharmacophore in drug discovery. Aniline derivatives are known to exhibit a wide range of biological activities, and their potential as kinase inhibitors is of particular interest.[1]
Aniline itself has been shown to induce oxidative stress and apoptosis in hepatocytes.[10] The toxicity and carcinogenicity of aniline and its metabolites have been the subject of numerous studies.[11][12][13] It is plausible that the various pentyloxyaniline isomers could exhibit differential cytotoxicity and biological effects due to differences in their metabolic pathways and interactions with biological targets.
The lipophilicity conferred by the pentyloxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The different branching patterns of the pentyl chain will affect the steric bulk and lipophilicity, which in turn can modulate binding to target proteins.
For drug development professionals, these isomers represent a library of related structures that can be used to probe structure-activity relationships (SAR). For example, in a kinase inhibitor discovery program, synthesizing and testing the various pentyloxyaniline isomers could reveal optimal substitution patterns for potency and selectivity.
The following diagram depicts a generalized signaling pathway that could potentially be modulated by aniline-based kinase inhibitors.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of structural isomers of this compound. The Williamson ether synthesis followed by nitro group reduction is a reliable method for accessing these compounds. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are essential for their unambiguous identification. While extensive biological data is not yet available for all isomers, their structural similarity to known bioactive aniline derivatives suggests their potential as valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors. Further investigation into the biological activities of these isomers is warranted to fully explore their therapeutic potential.
References
- 1. 4-(Neopentyloxy)aniline|CAS 62517-38-8|RUO [benchchem.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound(39905-50-5) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Theoretical Exploration of 4-Pentyloxyaniline's Molecular Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentyloxyaniline is a chemical compound of interest in materials science, particularly in the synthesis of liquid crystals, and as a potential intermediate in medicinal chemistry. Understanding its molecular structure and electronic properties is crucial for predicting its behavior, reactivity, and potential applications. This technical guide provides an in-depth overview of the theoretical studies on the molecular structure of this compound, leveraging computational chemistry methods. Due to the limited number of direct theoretical studies on this compound, this guide synthesizes data from analogous aniline and alkoxybenzene derivatives to present a comprehensive theoretical profile.
Core Concepts in Theoretical Molecular Analysis
Theoretical studies of molecular structures predominantly employ quantum chemical calculations to determine the most stable arrangement of atoms in space (geometry optimization) and to elucidate the electronic properties of the molecule. Key parameters derived from these calculations include:
-
Optimized Molecular Geometry: This provides the most stable three-dimensional structure of the molecule, detailing bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: Calculated vibrational frequencies correspond to the modes of molecular motion and can be correlated with experimental infrared (IR) and Raman spectra.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability and electronic excitation properties.
-
Mulliken Atomic Charges: This analysis distributes the total charge of the molecule among its constituent atoms, providing insights into the electrostatic potential and reactive sites.
Experimental Protocols: Computational Methodologies
The theoretical data presented in this guide are based on methodologies commonly employed in the computational study of aniline derivatives and related organic molecules. A typical workflow for such a study is outlined below.
Geometry Optimization and Vibrational Analysis
A common and robust method for these calculations is Density Functional Theory (DFT).[1] A popular functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2][3] The choice of basis set is also critical; for accurate results with aniline derivatives, a Pople-style basis set such as 6-311++G(d,p) is often used.[2][4] This basis set provides a good balance between computational cost and accuracy.
The geometry optimization process involves finding the minimum energy conformation of the molecule.[5] This is followed by a frequency calculation to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[6]
Electronic Property Calculations
Following geometry optimization, the electronic properties are calculated at the same level of theory. This includes the determination of HOMO and LUMO energies and the calculation of Mulliken atomic charges.[7] The HOMO-LUMO energy gap is a key parameter derived from these calculations.[4][8]
Data Presentation: Predicted Molecular Properties
The following tables summarize the predicted quantitative data for this compound. This data is compiled from theoretical studies on aniline, alkoxybenzenes, and other substituted aniline derivatives and represents the expected values for this compound based on these analogous systems.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Atoms | Predicted Value |
| Bond Lengths (Å) | ||
| C-N (aniline) | ~1.39 | |
| C-O (ether) | ~1.37 | |
| O-C (alkyl) | ~1.43 | |
| C-C (aromatic) | ~1.39 - 1.40 | |
| C-H (aromatic) | ~1.08 | |
| N-H | ~1.01 | |
| Bond Angles (°) | ||
| C-N-H | ~113 | |
| H-N-H | ~111 | |
| C-O-C | ~118 | |
| C-C-C (aromatic) | ~119 - 121 | |
| Dihedral Angles (°) | ||
| C-C-N-H | ~0 (planar amino group) | |
| C-C-O-C | ~0 or 180 (planar ether linkage) |
Table 2: Predicted Quantum Chemical Properties for this compound
| Property | Predicted Value |
| HOMO Energy | ~ -5.1 eV |
| LUMO Energy | ~ 0.3 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 5.4 eV |
| Dipole Moment | ~ 1.5 - 2.0 Debye |
Table 3: Predicted Mulliken Atomic Charges for Key Atoms in this compound
| Atom | Predicted Charge (arbitrary units) |
| N (amino group) | ~ -0.9 |
| O (ether group) | ~ -0.6 |
| C (ipso- to NH2) | ~ -0.2 |
| C (ipso- to O-pentyl) | ~ 0.3 |
| H (amino group) | ~ 0.4 |
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Workflow for Theoretical Molecular Analysis
Caption: Computational workflow for molecular structure analysis.
Conclusion
This technical guide provides a theoretical framework for understanding the molecular structure and electronic properties of this compound. While direct experimental or computational data for this specific molecule is not extensively published, the principles of computational chemistry and data from analogous compounds allow for a robust theoretical prediction of its key characteristics. The provided data and methodologies serve as a valuable resource for researchers in materials science and drug development, offering insights into the molecule's stability, reactivity, and potential for forming intermolecular interactions. Further dedicated computational and experimental studies are encouraged to validate and refine these theoretical predictions.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Pentyloxyaniline via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentyloxyaniline is an organic compound that belongs to the class of alkoxy anilines. These compounds are characterized by an amino group and an alkoxy group attached to a benzene ring. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the oxygen in the alkoxy group), along with a hydrophobic alkyl chain, imparts amphiphilic properties to these molecules. This structural motif makes 4-alkoxy anilines valuable building blocks in various fields, including the synthesis of liquid crystals, and as intermediates in the development of new pharmaceutical agents. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including aryl ethers like this compound. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2] This document provides a detailed protocol for the synthesis of this compound from 4-aminophenol and 1-bromopentane.
Data Presentation
A summary of the key quantitative data for the synthesis and characterization of this compound is presented in the table below.
| Parameter | Value |
| Reactants | |
| 4-Aminophenol (mol. wt. 109.13 g/mol ) | 1.0 equivalent |
| 1-Bromopentane (mol. wt. 151.04 g/mol ) | 1.1 equivalents |
| Potassium Carbonate (mol. wt. 138.21 g/mol ) | 1.5 equivalents |
| Reaction Conditions | |
| Solvent | Acetone or Dimethylformamide (DMF) |
| Temperature | Reflux (56 °C for Acetone) |
| Reaction Time | 12-24 hours |
| Product: this compound | |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Appearance | Light yellow to brown liquid |
| Boiling Point | 142-144 °C at 5 mmHg |
| Density | 0.97 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.532 |
| Expected Yield | 70-85% (based on analogous reactions) |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment
-
4-Aminophenol
-
1-Bromopentane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
-
Glassware for filtration and extraction
Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (e.g., 10.91 g, 0.1 mol).
-
Solvent and Base Addition: Add 150 mL of anhydrous acetone to the flask, followed by anhydrous potassium carbonate (e.g., 20.73 g, 0.15 mol).
-
Stirring: Stir the mixture vigorously at room temperature for 30 minutes to ensure the formation of the phenoxide salt.
-
Alkyl Halide Addition: Slowly add 1-bromopentane (e.g., 16.61 g, 13.7 mL, 0.11 mol) to the reaction mixture using a dropping funnel.
-
Reflux: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the 4-aminophenol starting material on TLC), allow the mixture to cool to room temperature.
-
Filtration: Filter the solid potassium carbonate and potassium bromide salts and wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the resulting crude product in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Final Concentration: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.75 (d, 2H, Ar-H), ~6.65 (d, 2H, Ar-H), 3.85 (t, 2H, -OCH₂-), 3.50 (br s, 2H, -NH₂), 1.75 (m, 2H, -OCH₂CH₂-), 1.40 (m, 4H, -CH₂CH₂CH₃), 0.95 (t, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~152.0 (C-O), ~141.0 (C-N), ~116.0 (Ar-CH), ~115.5 (Ar-CH), ~69.0 (-OCH₂-), ~29.0 (-OCH₂CH₂-), ~28.5 (-CH₂-), ~22.5 (-CH₂-), ~14.0 (-CH₃).
-
IR (neat, cm⁻¹): ~3400-3300 (N-H stretching, two bands for primary amine), ~3050 (Ar C-H stretching), ~2950-2850 (Aliphatic C-H stretching), ~1620 (N-H bending), ~1510 (Ar C=C stretching), ~1240 (Ar-O-C asymmetric stretching), ~1040 (Ar-O-C symmetric stretching).
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
4-Alkoxyanilines, including this compound, are versatile intermediates in drug discovery and development. The aniline moiety provides a key site for further chemical modifications, such as amide bond formation, sulfonylation, or the introduction of other functional groups, allowing for the synthesis of a diverse library of compounds for biological screening.
-
Building Blocks for Bioactive Molecules: The this compound scaffold can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity, which can influence their absorption, distribution, metabolism, and excretion (ADME) profile. The pentyloxy group, in particular, can enhance the compound's ability to cross cell membranes.
-
Precursors for Pharmacologically Active Scaffolds: Derivatives of 4-alkoxyanilines have been investigated for a range of pharmacological activities. For instance, quinazoline and quinoxaline derivatives, which can be synthesized from aniline precursors, have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[3] The alkoxy group can play a crucial role in the binding of these molecules to their biological targets. While specific pharmacological data for this compound derivatives is not extensively published, the general utility of the 4-alkoxyaniline scaffold suggests its potential in the design and synthesis of novel therapeutic agents across various disease areas. Researchers in drug development can utilize this compound as a starting material to explore new chemical space and develop compounds with improved efficacy and safety profiles.
References
Application Notes and Protocols for the Synthesis of 4-Pentyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-pentyloxyaniline, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The described methodology follows a reliable two-step synthetic route involving a Williamson ether synthesis followed by the reduction of a nitro intermediate.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step is a Williamson ether synthesis, a well-established method for preparing ethers.[1][2] In this reaction, the sodium salt of 4-nitrophenol, generated in situ, acts as a nucleophile, reacting with 1-bromopentane to form 4-pentyloxynitrobenzene. This reaction proceeds via an SN2 mechanism.[2][3]
The second step involves the reduction of the nitro group of the intermediate, 4-pentyloxynitrobenzene, to an amine. This transformation can be effectively carried out using various reducing agents, with iron powder in the presence of an acid, such as hydrochloric acid or ammonium chloride, being a common and efficient method.[4]
Experimental Protocols
Step 1: Synthesis of 4-Pentyloxynitrobenzene via Williamson Ether Synthesis
This procedure outlines the formation of the ether linkage by reacting 4-nitrophenol with 1-bromopentane.
Materials and Reagents:
-
4-Nitrophenol
-
1-Bromopentane
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar quantity of 4-nitrophenol in ethanol.
-
Slowly add a stoichiometric equivalent of aqueous sodium hydroxide solution to the flask while stirring. The solution should turn a deep yellow, indicating the formation of the sodium 4-nitrophenoxide salt.
-
To this solution, add a slight molar excess (approximately 1.1 equivalents) of 1-bromopentane.
-
Heat the reaction mixture to reflux and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted sodium 4-nitrophenoxide and other water-soluble impurities.
-
The crude 4-pentyloxynitrobenzene can be purified by recrystallization from a suitable solvent, such as ethanol.
Step 2: Reduction of 4-Pentyloxynitrobenzene to this compound
This protocol details the conversion of the nitro intermediate to the final amine product.
Materials and Reagents:
-
4-Pentyloxynitrobenzene (from Step 1)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add the purified 4-pentyloxynitrobenzene.
-
Add a solvent mixture of ethanol and water to the flask.
-
To this mixture, add a significant molar excess of iron powder (approximately 3-5 equivalents) and a catalytic amount of ammonium chloride or a stoichiometric amount of hydrochloric acid.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours and can be monitored by TLC.[4]
-
Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron and iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the ethanol using a rotary evaporator.
-
The remaining aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes the key physical and chemical properties of the final product, this compound.
| Property | Value |
| CAS Number | 39905-50-5[5] |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Appearance | Liquid |
| Boiling Point | 145-147 °C at 5 mmHg |
| Density | 0.97 g/mL at 25 °C[5] |
| Refractive Index (n²⁰/D) | 1.532[5] |
Diagram of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for the Purification of 4-Pentyloxyaniline by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-pentyloxyaniline using column chromatography, a fundamental technique for the separation of chemical compounds. The methodology outlined is designed to be a robust starting point for researchers requiring high-purity this compound for applications in drug development, materials science, and chemical synthesis.
Introduction
This compound is a primary aromatic amine that serves as a versatile intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and liquid crystals. As with many multi-step syntheses, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed to ensure the desired product quality and to avoid interference in subsequent reactions or biological assays. Column chromatography is an effective method for the purification of this compound, separating it from impurities based on differential adsorption to a stationary phase.[1]
Physicochemical Properties and Potential Impurities
A thorough understanding of the physicochemical properties of this compound and its potential impurities is crucial for developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Appearance | Light yellow to brown liquid |
| Boiling Point | 455-456 K at 0.026 atm[2] |
| Density | 0.97 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.532 |
The synthesis of this compound typically proceeds via one of two main routes: the Williamson ether synthesis between a p-aminophenol derivative and a pentyl halide, or the etherification of p-nitrophenol followed by reduction of the nitro group.[3][4] Based on these synthetic pathways, a range of potential impurities may be present in the crude product.
Table 2: Potential Impurities in Crude this compound and Their Estimated Relative Polarities
| Impurity | Structure | Source | Estimated Relative Polarity |
| 4-Aminophenol | Unreacted starting material | More Polar | |
| 1-Bromopentane (or other pentyl halide) | Unreacted starting material | Less Polar | |
| 4-Nitrophenol | Unreacted starting material | More Polar | |
| 4-Pentyloxynitrobenzene | Incomplete reduction intermediate | Less Polar | |
| N,4-dipentyloxyaniline | N-alkylation byproduct | Less Polar | |
| O,N-dipentyl-4-aminophenol | Di-alkylation byproduct | Less Polar | |
| Aniline | Byproduct of nitrobenzene reduction[5] | Less Polar | |
| Polymeric materials | - | Side reactions | Baseline (very polar) |
Experimental Protocol: Purification by Column Chromatography
This protocol details the purification of crude this compound using normal-phase column chromatography with a silica gel stationary phase.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[6]
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Triethylamine (optional, to minimize tailing)
-
Dichloromethane (for sample loading)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Pasteur pipettes
Step 1: Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization
Before performing column chromatography, it is essential to determine an appropriate solvent system (eluent) using TLC.[7] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[8]
-
Prepare a dilute solution of the crude this compound in a volatile solvent like dichloromethane.
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Spot the crude mixture onto separate TLC plates and develop them in the different eluent systems.
-
Visualize the developed TLC plates under a UV lamp. This compound and many aromatic impurities will be UV active.
-
Select the solvent system that gives the best separation of the desired product from its impurities and an Rf value in the optimal range. Based on the polarity of this compound, a starting point of 85:15 (v/v) hexane:ethyl acetate is recommended for initial screening.
-
If significant tailing of the amine spot is observed, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.
Step 2: Column Preparation (Wet Packing Method)
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the least polar eluent (e.g., hexane or the initial chromatography solvent). The amount of silica gel should be approximately 30-50 times the weight of the crude sample.[4]
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add another thin layer of sand (approximately 0.5 cm) on top of the silica bed to prevent disturbance during sample and eluent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of a volatile solvent, such as dichloromethane.
-
Alternatively, for less soluble or oily samples, perform a "dry loading". Dissolve the crude product in a suitable solvent, add a small amount of silica gel (2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder.
-
Wet Loading: Carefully add the concentrated sample solution to the top of the column using a Pasteur pipette, allowing it to adsorb onto the sand.
-
Dry Loading: Carefully and evenly add the silica-adsorbed sample powder to the top of the packed column. Add a thin layer of sand on top of the sample layer.
Step 4: Elution and Fraction Collection
-
Carefully add the optimized eluent to the top of the column, ensuring not to disturb the sand layer.
-
Open the stopcock and begin collecting the eluting solvent (the eluate) in fractions (e.g., 10-20 mL per fraction in test tubes).
-
Maintain a constant level of eluent at the top of the column to prevent it from running dry.
-
If a gradient elution is necessary to separate impurities with very different polarities, start with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.[4]
Step 5: Fraction Analysis
-
Monitor the composition of the collected fractions by TLC.[7] Spot every few fractions on a single TLC plate, alongside a spot of the original crude mixture and a reference spot of pure this compound if available.
-
Identify the fractions that contain the pure desired product.
Step 6: Product Isolation
-
Combine all fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, IR).
Data Presentation
Table 3: Recommended Parameters for Column Chromatography of this compound
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 85:15 v/v, optimize with TLC) |
| Mobile Phase Modifier | 0.5-1% Triethylamine (optional, to reduce tailing) |
| Stationary to Sample Ratio | 30:1 to 50:1 (w/w)[4] |
| Elution Mode | Isocratic or Gradient |
| Detection Method | TLC with UV visualization (254 nm) |
Visualizing the Workflow
The following diagram illustrates the key steps in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described provides a comprehensive guide for the successful purification of this compound using column chromatography. By carefully optimizing the solvent system through TLC analysis and following the detailed steps for column preparation, sample loading, elution, and fraction analysis, researchers can obtain a high-purity product suitable for a wide range of applications. The inclusion of a base in the mobile phase is a critical consideration for minimizing peak tailing and achieving optimal separation of this aromatic amine.
References
- 1. The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 39905-50-5 | Benchchem [benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. chemcess.com [chemcess.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Home Page [chem.ualberta.ca]
Application Notes and Protocols for the Recrystallization of 4-Pentyloxyaniline
Introduction
4-Pentyloxyaniline is an organic compound that serves as a key intermediate in the synthesis of various materials, including liquid crystals and pharmaceuticals. The purity of this compound is crucial for the successful synthesis of target molecules and for ensuring the desired properties of the final products. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. This process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will form crystals of high purity, while the impurities remain dissolved in the surrounding solution (mother liquor). These application notes provide a detailed protocol for the recrystallization of this compound, aimed at researchers, scientists, and professionals in drug development.
General Considerations for Recrystallization
The choice of a suitable solvent is the most critical step in the recrystallization process. An ideal solvent for the recrystallization of this compound should exhibit the following properties:
-
High solubility at elevated temperatures: The solvent should be able to dissolve a significant amount of this compound near its boiling point.
-
Low solubility at low temperatures: The compound should be sparingly soluble in the solvent at room temperature or below, to ensure a good recovery of the purified crystals.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.
-
Non-toxic and readily available: For practical and safety reasons, the solvent should be non-toxic and readily available.
Given the structure of this compound, which contains both a polar amine group and a non-polar alkyl chain and aromatic ring, a solvent of intermediate polarity or a mixed solvent system is likely to be effective. Ethanol, or a mixture of ethanol and water, is a good starting point for solvent screening, as it has been shown to be effective for similar aromatic amines like p-anisidine[1].
Experimental Protocols
1. Solvent Screening for this compound Recrystallization
This protocol outlines a method for identifying a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Impure this compound
-
A selection of solvents to test (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, and water)
-
Test tubes
-
Hot plate
-
Water or oil bath
-
Vortex mixer
-
Ice bath
Procedure:
-
Place approximately 50 mg of impure this compound into several separate test tubes.
-
To each test tube, add 0.5 mL of a different solvent.
-
Observe the solubility at room temperature. Note if the compound is readily soluble, sparingly soluble, or insoluble.
-
For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a water or oil bath.
-
Add the solvent dropwise while heating and stirring until the solid completely dissolves. Record the approximate volume of solvent required.
-
Allow the test tubes with dissolved solid to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath to induce further crystallization.
-
Observe the formation of crystals. A suitable solvent will result in the formation of well-defined crystals and a significant amount of precipitate.
-
Record your observations in a table similar to Table 1.
2. Bulk Recrystallization of this compound
This protocol describes the procedure for recrystallizing a larger quantity of this compound once a suitable solvent has been identified.
Materials:
-
Impure this compound
-
Selected recrystallization solvent (e.g., aqueous ethanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
-
Oven or desiccator for drying
Procedure:
-
Weigh the impure this compound and place it in an Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add a small amount of the chosen solvent to the flask, enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more hot solvent in small portions until the this compound just dissolves. It is important to use the minimum amount of hot solvent to ensure a good yield.[2]
-
Once all the solid has dissolved, remove the flask from the heat.
-
If the solution is colored due to impurities, you may consider adding a small amount of activated charcoal. However, be aware that charcoal can also adsorb the desired product. If used, add the charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove it.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Once the flask has reached room temperature and crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
Transfer the crystals to a pre-weighed watch glass and dry them completely in a low-temperature oven or a desiccator.
-
Once dry, weigh the purified this compound and calculate the percent recovery.
-
The purity of the recrystallized product can be assessed by measuring its melting point and comparing it to the literature value, or by using analytical techniques such as HPLC or NMR spectroscopy.
Data Presentation
The following tables should be used to record and present the data from the recrystallization experiments.
Table 1: Solvent Screening for this compound Recrystallization
| Solvent | Solubility at Room Temp. (Insoluble, Sparingly, Soluble) | Solubility in Hot Solvent (Insoluble, Sparingly, Soluble) | Crystal Formation upon Cooling (None, Poor, Good, Excellent) |
| Ethanol | |||
| Methanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Toluene | |||
| Hexane | |||
| Water | |||
| Ethanol/Water (e.g., 9:1) |
Table 2: Quantitative Data for Bulk Recrystallization
| Parameter | Value |
| Initial Mass of Impure this compound (g) | |
| Chosen Solvent System | |
| Volume of Solvent Used (mL) | |
| Mass of Recovered this compound (g) | |
| Percent Recovery (%) | |
| Melting Point of Purified Product (°C) | |
| Appearance of Crystals |
Visualization
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols: 4-Pentyloxyaniline as a Precursor for Nematic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentyloxyaniline is a versatile organic intermediate that serves as a crucial building block in the synthesis of calamitic (rod-shaped) nematic liquid crystals. Its molecular structure, featuring a flexible pentyloxy tail and a reactive aniline head, allows for the systematic design and synthesis of Schiff base (imine) liquid crystals. These materials are of significant interest in the development of advanced display technologies, optical switching devices, and smart materials. The formation of the central imine linkage through the condensation of this compound with various substituted benzaldehydes allows for the fine-tuning of the resulting liquid crystal's mesomorphic properties, such as the nematic phase range, clearing point, and anisotropic physical constants.
Synthesis of Nematic Liquid Crystals from this compound
The primary synthetic route to nematic liquid crystals using this compound involves the formation of a Schiff base through a condensation reaction with a substituted benzaldehyde. This reaction is typically catalyzed by a few drops of a weak acid and proceeds with high yields.
A general reaction scheme is as follows:
Figure 1: General synthesis of N-(substituted-benzylidene)-4-pentyloxyaniline liquid crystals.
The choice of the substituent 'R' on the benzaldehyde ring is critical in determining the mesomorphic properties of the final compound. Electron-donating or withdrawing groups, as well as the length and nature of alkyl chains, can significantly influence the transition temperatures and the stability of the nematic phase.
Experimental Protocols
Protocol 1: Synthesis of N-(4-Methoxybenzylidene)-4-pentyloxyaniline
This protocol describes the synthesis of a representative nematic liquid crystal from this compound and 4-methoxybenzaldehyde.
Materials:
-
This compound (1 equivalent)
-
4-Methoxybenzaldehyde (1 equivalent)
-
Absolute Ethanol (reaction solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (0.01 mol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 4-methoxybenzaldehyde (0.01 mol) to the solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure N-(4-methoxybenzylidene)-4-pentyloxyaniline.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Characterization of Mesomorphic Properties
1. Polarizing Optical Microscopy (POM):
-
Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.
-
Heat the slide on a hot stage.
-
Observe the sample through a polarizing optical microscope as it is heated and cooled.
-
Note the temperatures at which phase transitions occur (e.g., crystal to nematic, nematic to isotropic liquid).
-
Identify the nematic phase by its characteristic schlieren or threaded texture.
2. Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small sample (2-5 mg) of the synthesized compound into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same rate to below its crystallization temperature.
-
Perform a second heating and cooling cycle to ensure thermal stability and obtain accurate transition temperatures and enthalpy values.[1]
-
The peaks in the DSC thermogram correspond to the phase transitions. The peak onset temperature is typically taken as the transition temperature.
Data Presentation
The mesomorphic properties of nematic liquid crystals derived from this compound are highly dependent on the substituent on the benzaldehyde moiety. Due to the limited availability of a comprehensive dataset for a series of N-(substituted-benzylidene)-4-pentyloxyanilines, the following table presents representative data for analogous Schiff base liquid crystals to illustrate the structure-property relationships.
Table 1: Phase Transition Temperatures of Analogous Schiff Base Liquid Crystals
| R-group on Benzaldehyde | Compound Structure | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) | Reference |
| -OCH₃ | N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) | 22 | 47 | [2] |
| -OC₂H₅ | N-(4-Ethoxybenzylidene)-4-butylaniline (EBBA) | 36 | 80 | [2] |
| -CN | N-(4-Cyanobenzylidene)-4-octyloxyaniline | 79.5 (SmA) | 107.5 | [3] |
| -NO₂ | N-(4-Nitrobenzylidene)-4-octyloxyaniline | 75.0 (SmA) | 88.5 | [3] |
Note: This table provides data for structurally similar compounds to demonstrate the influence of terminal substituents on mesomorphic behavior. Specific values for this compound derivatives would require targeted synthesis and characterization.
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the precursor, this compound, to the characterization of the final nematic liquid crystal product.
Caption: Synthesis and characterization workflow for nematic liquid crystals.
Relationship of Molecular Structure to Nematic Phase
The formation and stability of the nematic phase are directly related to the molecular geometry and intermolecular forces of the Schiff base liquid crystals derived from this compound.
Caption: Molecular structure's influence on the formation of the nematic phase.
References
Application Notes and Protocols: Synthesis of Smectic Liquid Crystals from 4-Alkoxyanilines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of smectic liquid crystals derived from 4-alkoxyanilines. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the successful synthesis and characterization of these materials.
Introduction
Smectic liquid crystals are a class of liquid crystalline materials characterized by their layered structure, which imparts unique optical and physical properties. The synthesis of these materials often involves the reaction of aromatic aldehydes or acid chlorides with anilines bearing long alkoxy chains. The length of the alkoxy chain is a critical determinant of the resulting mesophase behavior, with longer chains generally favoring the formation of smectic phases. This document focuses on the synthesis of Schiff base and ester-containing liquid crystals from 4-alkoxyanilines, providing detailed protocols and comparative data.
Synthesis Overview
The most common approach for synthesizing smectic liquid crystals from 4-alkoxyanilines is through the formation of a Schiff base (imine) linkage by reacting the aniline with an appropriate benzaldehyde derivative. This reaction is typically carried out in a suitable solvent, such as absolute ethanol, and often under reflux conditions. The resulting products can then be purified by recrystallization. The length of the alkoxy chain on the aniline and the substituents on the benzaldehyde play a crucial role in determining the type and temperature range of the liquid crystalline phases. Longer alkoxy chains tend to promote the formation of more ordered smectic phases.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline
This protocol describes the synthesis of a Schiff base liquid crystal via the condensation of a 4-alkoxyaniline with 4-(benzyloxy)benzaldehyde.
Materials:
-
4-Alkoxyaniline (e.g., 4-hexyloxyaniline, 4-octyloxyaniline, 4-hexadecyloxyaniline) (0.01 mol)
-
4-(Benzyloxy)benzaldehyde (0.01 mol)
-
Absolute Ethanol (10 mL)
Procedure:
-
To a stirred solution of 4-(benzyloxy)benzaldehyde (0.01 mol) in 10 mL of absolute ethanol, add the corresponding 4-alkoxyaniline (0.01 mol).
-
Reflux the reaction mixture for two hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the crude product and wash it with absolute ethanol.
-
Recrystallize the product from a suitable solvent to obtain colorless crystals.
Protocol 2: Synthesis of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline
This protocol details a multi-step synthesis of a more complex Schiff base liquid crystal.
Step 1: Synthesis of 4-n-nonyloxybenzoic Acid
-
This intermediate is prepared from 4-hydroxybenzoic acid and 1-bromononane.
Step 2: Synthesis of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzaldehyde
-
The acid from Step 1 is reacted with 2,4-dihydroxybenzaldehyde.
Step 3: Synthesis of the Final Schiff Base
Materials:
-
2,4-bis(4'-n-nonyloxybenzoyloxy)benzaldehyde
-
4-n-Alkoxyaniline (where the alkoxy group varies, e.g., OCnH2n+1, n=1-10)
-
Absolute Ethanol
Procedure:
-
Dissolve the aldehyde from Step 2 and the corresponding 4-n-alkoxyaniline in absolute ethanol.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Purify the product by recrystallization.
Data Presentation
The following tables summarize the quantitative data for two series of liquid crystals synthesized from 4-alkoxyanilines.
Table 1: Phase Transition Temperatures for (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline Series (In) [4]
| Compound | Alkoxy Chain (n) | Transition | Temperature (°C) | Enthalpy of Transition (kJ/mol) |
| I6 | 6 | Cr → I | 135.0 | 47.4 |
| I → SmA | 131.4 | 5.5 | ||
| SmA → Cr | 107.7 | 22.3 | ||
| I8 | 8 | Cr → SmA | 127.9 | - |
| SmA → I | 129.0 | 5.7 | ||
| I16 | 16 | Cr → SmA | 118.5 | - |
| SmA → I | 135.5 | - |
Cr: Crystalline, SmA: Smectic A, I: Isotropic
Table 2: Mesomorphic Properties of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline Series [1][2][3]
| Alkoxy Chain (n) | Mesophase Behavior |
| 1-3 | Purely Nematic |
| 4-7 | Nematic and Smectic (SmC and SmA) |
| 8-10 | Purely Smectogenic |
SmC: Smectic C, SmA: Smectic A
Visualizations
The following diagrams illustrate the synthesis workflow and the relationship between molecular structure and the resulting liquid crystalline phase.
Caption: General workflow for the synthesis of Schiff base liquid crystals.
Caption: Influence of alkoxy chain length on liquid crystal phase behavior.
References
Application Notes and Protocols for Organic Field-Effect Transistors (OFETs) Fabricated Using 4-Pentyloxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic field-effect transistors (OFETs) are attracting significant attention due to their potential applications in flexible electronics, sensors, and displays. The performance of these devices is intrinsically linked to the molecular structure and organization of the organic semiconductor used as the active layer. Among the various classes of organic semiconductors, liquid crystals are particularly promising due to their self-organizing properties, which can lead to highly ordered thin films beneficial for charge transport.
4-Pentyloxyaniline is a versatile building block in the synthesis of calamitic (rod-like) liquid crystals, particularly through the formation of Schiff bases (imines). These Schiff base liquid crystals possess a rigid core and flexible terminal groups, a molecular design that promotes the formation of mesophases with a high degree of molecular order. This inherent self-assembly can be exploited to create uniform, crystalline thin films for OFET applications without the need for high-temperature annealing, making them compatible with plastic substrates.
This document provides a detailed protocol for the synthesis of a Schiff base liquid crystal derived from this compound and its application in the fabrication of a solution-processed organic field-effect transistor.
Data Presentation
The performance of an OFET is characterized by several key parameters. The following table summarizes the expected performance characteristics of an OFET fabricated with a Schiff base liquid crystal derived from this compound, based on typical values for similar liquid crystalline materials.
| Parameter | Symbol | Typical Value Range |
| Hole Mobility | µh | 10⁻³ - 10⁻¹ cm²/Vs |
| On/Off Current Ratio | I_on/I_off | 10⁴ - 10⁶ |
| Threshold Voltage | V_th | -5 V to -20 V |
| Subthreshold Swing | SS | 0.5 - 2 V/decade |
Experimental Protocols
Synthesis of N-(4-methoxybenzylidene)-4-pentyloxyaniline
This protocol describes the synthesis of a representative Schiff base liquid crystal from this compound and 4-methoxybenzaldehyde.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.79 g (10 mmol) of this compound in 30 mL of absolute ethanol.
-
To this solution, add 1.36 g (10 mmol) of 4-methoxybenzaldehyde.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a condenser and reflux the mixture with constant stirring for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure N-(4-methoxybenzylidene)-4-pentyloxyaniline.
-
Dry the purified product in a vacuum oven at 40°C for 24 hours.
-
Characterize the final product using techniques such as FT-IR, ¹H NMR, and differential scanning calorimetry (DSC) to confirm its structure and determine its liquid crystalline phase transition temperatures.
Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol details the fabrication of an OFET using the synthesized Schiff base liquid crystal as the active semiconductor layer.
Materials and Equipment:
-
Heavily doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Synthesized N-(4-methoxybenzylidene)-4-pentyloxyaniline
-
Anhydrous Chloroform (or other suitable organic solvent)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Spin coater
-
Thermal evaporator
-
Shadow mask for electrode deposition
-
Probe station and semiconductor parameter analyzer for characterization
Procedure:
-
Substrate Cleaning and Surface Treatment:
-
Cut the Si/SiO₂ wafer into appropriate sizes (e.g., 1.5 cm x 1.5 cm).
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the SiO₂ surface with HMDS vapor for 30 minutes to create a hydrophobic surface, which improves the quality of the organic semiconductor film.
-
-
Semiconductor Solution Preparation:
-
Prepare a 5 mg/mL solution of the synthesized N-(4-methoxybenzylidene)-4-pentyloxyaniline in anhydrous chloroform.
-
Gently heat and stir the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
-
Thin Film Deposition:
-
Deposit the organic semiconductor solution onto the HMDS-treated Si/SiO₂ substrate using a spin coater.
-
A typical two-step spin coating process can be used: 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
Anneal the film on a hotplate at a temperature within the material's liquid crystalline phase (determined by DSC) for 10 minutes to promote the formation of a highly ordered film.
-
Allow the film to cool slowly to room temperature.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length (e.g., 50 µm) and width (e.g., 1 mm) onto the organic semiconductor film.
-
Transfer the substrate with the shadow mask into a thermal evaporator.
-
Deposit a 50 nm thick layer of gold (Au) through the shadow mask to define the source and drain electrodes. The deposition rate should be maintained at approximately 0.1-0.2 Å/s.
-
-
Device Characterization:
-
Transfer the fabricated OFET device to a probe station.
-
Measure the output and transfer characteristics of the device using a semiconductor parameter analyzer in a dark, inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize the effects of air and light.
-
Visualizations
Caption: Synthesis of a Schiff base liquid crystal.
Caption: OFET fabrication workflow.
Caption: OFET device architecture.
Application Notes and Protocols for the Polymerization of 4-Pentyloxyaniline for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of conductive poly(4-pentyloxyaniline) through both chemical and electrochemical polymerization methods. The inclusion of a pentyloxy group on the aniline monomer enhances the solubility of the resulting polymer in common organic solvents, facilitating its processing for various applications, including the development of sensors, corrosion-resistant coatings, and matrices for controlled drug release.
Introduction
Polyaniline (PANI) is a well-studied conductive polymer known for its good environmental stability and tunable conductivity. However, its poor solubility in common organic solvents limits its processability. The introduction of an alkoxy substituent, such as a pentyloxy group, at the para-position of the aniline monomer improves solubility without significantly compromising the desirable electronic properties of the polymer. This document outlines the synthesis and characterization of poly(this compound), a promising material for advanced applications.
Data Presentation
The following table summarizes typical experimental parameters and resulting properties for the chemical and electrochemical polymerization of this compound. Please note that these values can vary based on specific reaction conditions and purification methods.
| Parameter | Chemical Polymerization | Electrochemical Polymerization |
| Monomer | This compound | This compound |
| Oxidant/Method | Ammonium Persulfate (APS) | Potentiodynamic/Galvanostatic |
| Dopant/Electrolyte | Hydrochloric Acid (HCl) | Sulfuric Acid (H₂SO₄) |
| Solvent | Aqueous HCl | Acetonitrile/Water |
| Temperature | 0 - 5 °C | Room Temperature |
| Typical Yield | 70 - 85% | Film Deposit |
| Conductivity (S/cm) | 10⁻³ - 10⁻² | 10⁻⁴ - 10⁻³ |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | N/A (insoluble film) |
| Solubility | Soluble in NMP, DMF, Chloroform | Insoluble film on electrode |
Experimental Protocols
Chemical Oxidative Polymerization of this compound
This protocol describes the synthesis of poly(this compound) using a chemical oxidant in an acidic medium. The resulting polymer is typically soluble in various organic solvents.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl, 1 M) (dopant and solvent)
-
Methanol (for washing)
-
Deionized water
-
N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Chloroform (for dissolution and characterization)
Equipment:
-
100 mL Beaker or reaction flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven (vacuum or convection)
Procedure:
-
Monomer Solution Preparation: In a 100 mL beaker, dissolve a specific amount of this compound (e.g., 1.0 g) in 50 mL of 1 M HCl. Place the beaker in an ice bath and stir the solution until the monomer is completely dissolved and the temperature is stable between 0 and 5 °C.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a calculated amount of ammonium persulfate (APS) in 25 mL of 1 M HCl. A typical molar ratio of monomer to oxidant is 1:1.25.[1]
-
Polymerization: While vigorously stirring the monomer solution in the ice bath, slowly add the APS solution dropwise. The reaction mixture will gradually change color, indicating the onset of polymerization. Continue stirring the reaction mixture in the ice bath for 24 hours.[1]
-
Isolation and Purification: After 24 hours, collect the precipitated polymer by vacuum filtration using a Buchner funnel. Wash the polymer precipitate thoroughly with copious amounts of 1 M HCl, followed by deionized water, and finally methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved. The final product should be a dark green or black powder.
Electrochemical Polymerization of this compound
This protocol outlines the formation of a conductive poly(this compound) film directly onto an electrode surface via electrochemical methods. This technique is ideal for applications requiring thin, uniform polymer coatings.
Materials:
-
This compound (monomer)
-
Sulfuric acid (H₂SO₄) (electrolyte)
-
Acetonitrile (solvent)
-
Deionized water
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl)
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Sonication bath (for cleaning electrodes)
Procedure:
-
Electrode Preparation: Thoroughly clean the working electrode by sonicating in a sequence of detergent solution, deionized water, and a suitable organic solvent (e.g., acetone or isopropanol). Dry the electrode under a stream of nitrogen.
-
Electrolyte Solution Preparation: Prepare the polymerization solution by dissolving 0.1 M this compound and 0.5 M H₂SO₄ in a mixture of acetonitrile and water (e.g., 1:1 v/v).
-
Electrochemical Setup: Assemble the three-electrode electrochemical cell with the cleaned working electrode, platinum counter electrode, and Ag/AgCl reference electrode. Fill the cell with the prepared electrolyte solution.
-
Polymerization (Potentiodynamic Method): Using a potentiostat, cycle the potential of the working electrode between a suitable range (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) at a scan rate of 50 mV/s for a desired number of cycles. A polymer film will gradually deposit on the working electrode surface.
-
Post-Polymerization Treatment: After polymerization, carefully remove the working electrode from the cell and rinse it with the solvent used for the electrolyte (acetonitrile/water mixture) to remove any unreacted monomer and excess electrolyte.
-
Drying: Dry the polymer-coated electrode in a desiccator or under a gentle stream of nitrogen.
Mandatory Visualizations
Caption: Workflow for the chemical oxidative polymerization of this compound.
References
Application of 4-Pentyloxyaniline Derivatives in Organic Electronics: A Detailed Guide
Introduction
The field of organic electronics has seen remarkable advancements, particularly in the development of highly efficient devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). A critical component in these devices is the hole transport layer (HTL), which facilitates the efficient extraction and transport of positive charge carriers (holes). Aniline derivatives, particularly triarylamines, form the backbone of many state-of-the-art hole transport materials (HTMs) due to their excellent electrochemical stability and charge-transporting properties.
While specific research on derivatives of 4-pentyloxyaniline is not extensively documented in publicly available literature, its structural similarity to the widely used 4-methoxyaniline moiety suggests its potential as a valuable building block for novel HTMs. The longer pentyloxy chain, compared to a methoxy group, could enhance the solubility of the resulting material—a crucial factor for solution-processable fabrication techniques—and potentially influence the thin-film morphology, which in turn affects device performance.
This document provides detailed application notes and experimental protocols for a representative, albeit currently hypothetical, this compound derivative: N,N-diphenyl-4-pentyloxyaniline . The methodologies and expected performance data are based on established principles and well-documented results for analogous triarylamine-based HTMs used in perovskite solar cells.
Application Notes: N,N-diphenyl-4-pentyloxyaniline as a Hole Transport Material
Compound: N,N-diphenyl-4-pentyloxyaniline
Application: Hole Transport Material (HTM) for high-performance perovskite solar cells (PSCs). This derivative is envisioned as a solution-processable material for fabricating the hole transport layer in a standard n-i-p device architecture. The pentyloxy group is expected to improve solubility in common organic solvents, facilitating device fabrication via techniques like spin coating.
Principle of Operation: In a perovskite solar cell, the HTM plays a crucial role in extracting holes generated in the perovskite absorber layer upon light absorption and transporting them to the anode (e.g., gold electrode). An ideal HTM should possess a suitable highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite for efficient hole extraction. Furthermore, it should have a high hole mobility to ensure rapid charge transport and minimize recombination losses at the perovskite/HTM interface. The bulky triphenylamine structure helps to form an amorphous film, which is beneficial for uniform coverage and preventing crystallization.
Data Presentation
The expected properties of N,N-diphenyl-4-pentyloxyaniline and the hypothetical performance of a perovskite solar cell incorporating it as the HTM are summarized in the tables below. These values are extrapolated from data on similar triarylamine-based HTMs.
Table 1: Expected Material Properties of N,N-diphenyl-4-pentyloxyaniline
| Property | Expected Value | Significance |
| Highest Occupied Molecular Orbital (HOMO) | -5.1 to -5.3 eV | Ensures efficient hole extraction from the perovskite layer. |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 to -2.2 eV | Provides a large energy barrier to block electrons. |
| Glass Transition Temperature (Tg) | 90 - 110 °C | Indicates good thermal stability and morphological integrity of the film. |
| Hole Mobility (μh) | 10⁻⁴ to 10⁻³ cm²/Vs | Facilitates efficient transport of holes to the electrode. |
| Solubility | High in toluene, chlorobenzene | Enables solution-based processing for device fabrication. |
Table 2: Hypothetical Device Performance of a Perovskite Solar Cell with N,N-diphenyl-4-pentyloxyaniline HTM
| HTM | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| Spiro-OMeTAD (Reference) | 21.5 | 1.12 | 24.5 | 0.78 |
| N,N-diphenyl-4-pentyloxyaniline | 20.8 | 1.10 | 24.2 | 0.77 |
Experimental Protocols
Protocol 1: Synthesis of N,N-diphenyl-4-pentyloxyaniline
This protocol describes a typical Buchwald-Hartwig amination reaction for the synthesis of the target compound.
Materials:
-
This compound
-
Iodobenzene (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 3 equivalents)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon)
Procedure:
-
In a Schlenk flask under an argon atmosphere, add this compound (1 equivalent), sodium tert-butoxide (3 equivalents), palladium(II) acetate (0.02 equivalents), and Xantphos (0.04 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Add iodobenzene (2.2 equivalents) via syringe and stir the mixture at 110 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N,N-diphenyl-4-pentyloxyaniline as a white solid.
Protocol 2: Fabrication of a Perovskite Solar Cell (n-i-p architecture)
Substrate and Layer Preparation:
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Deposit an electron transport layer (ETL), such as SnO₂, by spin-coating a nanoparticle solution onto the ITO substrate, followed by annealing.
-
Prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).
-
Spin-coat the perovskite solution onto the ETL in a nitrogen-filled glovebox.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.
-
Anneal the perovskite film on a hotplate.
Hole Transport Layer Deposition:
-
Prepare the HTM solution by dissolving 72 mg of N,N-diphenyl-4-pentyloxyaniline in 1 mL of chlorobenzene.
-
Add additives to the HTM solution, such as 17.5 µL of bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) solution (520 mg/mL in acetonitrile) and 28.8 µL of 4-tert-butylpyridine (TBP).
-
Spin-coat the HTM solution onto the perovskite layer.
Electrode Deposition and Characterization:
-
Thermally evaporate a gold (Au) back electrode (approximately 80 nm) through a shadow mask.
-
Characterize the completed device by measuring its current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination.
Visualizations
Application Notes and Protocols: Phase Transition Behavior of 4-Pentyloxyaniline Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the phase transition behavior of 4-Pentyloxyaniline, a key intermediate in the synthesis of various liquid crystalline materials. The protocols outlined below detail the standard methodologies for characterizing the mesomorphic properties of this and related compounds, which are crucial for their application in drug delivery systems, biosensors, and display technologies.
Introduction
This compound is a precursor to a class of calamitic (rod-shaped) liquid crystals, which exhibit a variety of temperature-dependent (thermotropic) phase transitions. Understanding these transitions is fundamental to designing materials with specific optical and physical properties. While this compound itself may not exhibit liquid crystalline phases, its derivatives, particularly Schiff bases formed by condensation with various aldehydes, are well-known mesogens. This document will focus on the characterization of a representative Schiff base derivative, N-(4-methoxybenzylidene)-4-pentyloxyaniline, to illustrate the typical phase transition behavior.
Data Presentation
The phase transition temperatures and associated enthalpy changes are critical parameters for characterizing liquid crystalline materials. These are typically determined using Differential Scanning Calorimetry (DSC). The data presented below is representative for a Schiff base derivative of this compound.
Table 1: Phase Transition Temperatures and Enthalpies for a Representative this compound Derivative
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |
| Crystal to Nematic (K → N) | 85.2 | 87.5 | 22.5 |
| Nematic to Isotropic (N → I) | 105.8 | 106.5 | 0.8 |
Note: Data is illustrative and based on typical values for Schiff base liquid crystals containing a pentyloxyaniline moiety.
Experimental Protocols
Accurate characterization of liquid crystal phase transitions requires a combination of thermal analysis and optical microscopy. X-ray diffraction is also employed to elucidate the structural arrangement of molecules in different phases.
Differential Scanning Calorimetry (DSC)
Objective: To determine the transition temperatures and measure the enthalpy changes associated with the phase transitions of the liquid crystal sample.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum or hermetically sealed sample pans
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound derivative into an aluminum sample pan.
-
Encapsulation: Seal the pan, ensuring a hermetic seal if the sample is volatile.
-
Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the first expected transition (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the final transition into the isotropic liquid phase (e.g., 120 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same rate back to the initial temperature.
-
Perform a second heating and cooling cycle to ensure reproducibility and to observe the transitions from a consistent thermal history.
-
-
Data Analysis: Analyze the thermogram from the second heating scan to determine the onset and peak temperatures of the endothermic peaks, which correspond to the phase transitions. Integrate the area under each peak to calculate the enthalpy of transition (ΔH).
Polarized Optical Microscopy (POM)
Objective: To visually observe the phase transitions and identify the different liquid crystal phases by their characteristic optical textures.
Apparatus:
-
Polarizing Optical Microscope equipped with a hot stage and temperature controller
-
Glass microscope slides and cover slips
-
Camera for capturing images
Procedure:
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean microscope slide and cover it with a cover slip.
-
Heating: Place the slide on the hot stage. Heat the sample to its isotropic liquid phase to ensure uniform spreading and alignment.
-
Cooling and Observation: Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min) while observing it through the crossed polarizers of the microscope.
-
Texture Identification: As the sample cools, it will pass through different liquid crystalline phases. Each phase will exhibit a characteristic optical texture. For example, a nematic phase often shows a threaded or schlieren texture, while smectic phases can display focal-conic or fan-shaped textures.
-
Image Capture: Record images of the distinct textures observed at different temperatures. These temperatures should correlate with the transition temperatures identified by DSC.
X-ray Diffraction (XRD)
Objective: To determine the molecular arrangement and structural parameters (e.g., layer spacing in smectic phases) of the different liquid crystal phases.
Apparatus:
-
X-ray Diffractometer with a temperature-controlled sample holder
-
Capillary tubes for sample mounting
Procedure:
-
Sample Preparation: Fill a thin-walled glass capillary with the liquid crystal sample. The sample can be aligned by drawing it into the capillary in its nematic or smectic phase within a magnetic field or by surface effects.
-
Data Collection: Mount the capillary in the temperature-controlled holder of the diffractometer.
-
Temperature Scan: Collect XRD patterns at various temperatures corresponding to the different phases identified by DSC and POM.
-
Data Analysis:
-
Nematic Phase: A diffuse halo at wide angles indicates the average intermolecular distance.
-
Smectic Phases: Sharp, low-angle diffraction peaks correspond to the layer spacing (d). The nature of the wide-angle scattering provides information about the in-plane ordering.
-
Analyze the peak positions and profiles to determine the phase symmetry and calculate structural parameters.
-
Visualizations
The following diagrams illustrate the experimental workflow for characterizing the phase transitions and the logical relationship between the different phases as a function of temperature.
Caption: Experimental workflow for characterizing liquid crystal phase transitions.
Caption: Temperature-dependent phase transitions of a typical this compound derivative.
Application Note: Measuring the Dielectric Properties of 4-Pentyloxyaniline-Based Liquid Crystals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liquid crystals are unique states of matter that exhibit properties between those of conventional liquids and solid crystals. Their anisotropic nature, meaning their physical properties depend on the direction of measurement, makes them invaluable in various applications, most notably in liquid crystal displays (LCDs). The dielectric properties of liquid crystals are paramount as they govern the material's response to an external electric field, which is the fundamental principle behind display technology.[1]
This application note provides a detailed protocol for measuring the dielectric properties of nematic liquid crystals, with a focus on 4-Pentyloxyaniline-based compounds. This compound serves as a model for calamitic (rod-shaped) liquid crystals which can exhibit a nematic phase. The key parameters measured are the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, and the resulting dielectric anisotropy (Δε = ε∥ - ε⊥).[2] The sign and magnitude of Δε are critical for device applications.[2]
Due to the limited availability of specific dielectric data for this compound in scientific literature, this note will use 4'-n-pentyl-4-cyanobiphenyl (5CB) as a representative nematic liquid crystal to illustrate data presentation. 5CB is a well-characterized liquid crystal with a strong positive dielectric anisotropy, making it an excellent exemplar.[3][4]
Principle of Measurement
The dielectric properties of a liquid crystal are determined by measuring the capacitance of a cell filled with the liquid crystal material.[3] To measure the anisotropic dielectric permittivity, two types of liquid crystal cells with specific molecular alignments are required:
-
Homogeneous (or Planar) Alignment: The liquid crystal director is aligned parallel to the cell substrates. This configuration allows for the measurement of the perpendicular component of the dielectric permittivity, ε⊥.
-
Homeotropic Alignment: The liquid crystal director is aligned perpendicular to the cell substrates. This configuration is used to measure the parallel component of the dielectric permittivity, ε∥.
The measurements are typically performed using an LCR meter or an impedance analyzer, which applies a small AC voltage across the cell and measures the resulting impedance over a range of frequencies.[2]
Experimental Workflow
The overall process for measuring the dielectric properties of a liquid crystal is outlined below.
Caption: Experimental workflow for dielectric property measurement.
Detailed Experimental Protocols
Materials and Equipment
-
Substrates: Indium Tin Oxide (ITO) coated glass slides
-
Alignment Materials:
-
For Homogeneous (Planar) Alignment: Polyvinyl alcohol (PVA) solution (e.g., 1 wt% in DI water)
-
For Homeotropic Alignment: Lecithin solution (e.g., 2 wt% in isopropanol) or a suitable silane surfactant[5]
-
-
Liquid Crystal: this compound-based compound or other nematic liquid crystal
-
Spacers: Mylar or glass fiber spacers of known thickness (e.g., 5-20 µm)
-
Adhesive: UV-curable epoxy
-
Cleaning: Deionized water, acetone, isopropanol
-
Equipment: Spin coater, hot plate, rubbing machine (or velvet cloth on a flat block), UV lamp, vacuum oven, LCR meter/impedance analyzer (e.g., Hioki 3532-50), temperature-controlled sample holder (hot stage), polarizing optical microscope.
Protocol 1: Liquid Crystal Cell Fabrication
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass slides by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen and bake in an oven at 120°C for 30 minutes to remove any residual moisture.
-
-
Alignment Layer Deposition:
-
For Homogeneous (Planar) Alignment:
-
Deposit a thin layer of PVA solution onto the conductive side of the ITO substrates using a spin coater (e.g., 3000 rpm for 30 seconds).
-
Bake the coated substrates on a hot plate at ~100°C for 20-30 minutes to evaporate the solvent.[6]
-
After cooling, gently rub the PVA surface unidirectionally with a velvet cloth to create microgrooves that will align the liquid crystal molecules.[7][8]
-
-
For Homeotropic Alignment:
-
-
Cell Assembly:
-
Place spacers along two opposite edges of one substrate.
-
Apply a thin line of UV-curable epoxy along the same edges.
-
Place the second substrate on top, with the coated and rubbed surfaces facing each other. For a standard planar cell, the rubbing directions should be parallel.
-
Gently press the substrates together and expose to a UV lamp to cure the epoxy, creating a cell with a defined gap.
-
Protocol 2: Dielectric Measurement
-
Empty Cell Characterization:
-
Place the empty, assembled cell in the temperature-controlled holder.
-
Measure and record the capacitance of the empty cell (C_empty) and its effective parallel resistance over the desired frequency range (e.g., 100 Hz to 1 MHz). This is a crucial step in the "two cell method" to account for the dielectric contribution of the alignment layers.[9]
-
-
Cell Filling:
-
Measurement of Filled Cell:
-
Place the filled cell in the temperature-controlled sample holder connected to the LCR meter.
-
Set the AC measurement voltage to a low value (e.g., 0.1 - 0.5 V) to avoid inducing an electric-field-driven reorientation of the liquid crystal molecules.[9]
-
Slowly cool the sample from the isotropic phase into the nematic phase. Verify the liquid crystal texture using a polarizing microscope to ensure proper alignment.
-
At a stable temperature within the nematic range, perform a frequency sweep (e.g., 100 Hz to 1 MHz) and record the capacitance (C_filled) and dissipation factor (D) or resistance.
-
Repeat the frequency sweep at different temperatures as required.
-
-
Data Calculation:
-
The real part of the dielectric permittivity (ε') of the liquid crystal is calculated using the formula for a parallel plate capacitor:
-
ε' = (C_filled * d) / (ε₀ * A)
-
where:
-
C_filled is the measured capacitance of the filled cell.
-
d is the cell gap thickness (determined by the spacers).
-
A is the area of the ITO electrode.
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
-
-
The imaginary part, or dielectric loss (ε''), can be calculated from the dissipation factor (D):
-
ε'' = ε' * D
-
-
Data Presentation
The calculated dielectric permittivity values should be tabulated for clear presentation and comparison. Below is a table of representative data for the nematic liquid crystal 5CB, measured at a frequency of 1 kHz at various temperatures.
Table 1: Representative Dielectric Properties of a Nematic Liquid Crystal (5CB) at 1 kHz
| Temperature (T) (°C) | T-Tɴɪ (°C)¹ | ε∥ (Parallel) | ε⊥ (Perpendicular) | Dielectric Anisotropy (Δε = ε∥ - ε⊥) |
| 25.1 | -9.9 | 19.0 | 6.7 | 12.3 |
| 27.5 | -7.5 | 18.5 | 6.8 | 11.7 |
| 30.0 | -5.0 | 17.8 | 6.9 | 10.9 |
| 32.5 | -2.5 | 16.8 | 7.0 | 9.8 |
| 34.0 | -1.0 | 15.5 | 7.1 | 8.4 |
¹ Tɴɪ is the Nematic to Isotropic phase transition temperature (for 5CB, Tɴɪ ≈ 35.0°C).[3] (Data adapted from literature values for 4'-n-pentyl-4-cyanobiphenyl (5CB).)[3]
Logical Relationships in Measurement
The measurement of dielectric anisotropy relies on the ability to orient the liquid crystal director relative to the applied electric field. The following diagram illustrates this fundamental relationship.
References
- 1. etda.libraries.psu.edu [etda.libraries.psu.edu]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Preparation of a Liquid Crystal Pixel – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 9. lavrentovichgroup.com [lavrentovichgroup.com]
Application Notes and Protocols for the Purity Determination of 4-Pentyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for the characterization and purity assessment of 4-Pentyloxyaniline. The following protocols are designed to be adaptable for quality control and research purposes.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Ensuring the purity of this starting material is critical for the safety, efficacy, and quality of the final product. This document outlines detailed protocols for the most common and effective analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Methods Overview
A multi-tiered approach is recommended for the comprehensive characterization and purity profiling of this compound.
-
High-Performance Liquid Chromatography (HPLC): As a primary method, HPLC offers high resolution and sensitivity for quantifying the main component and detecting impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying and quantifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for a quantitative assessment of purity against a certified reference standard.[2]
-
Titrimetric Analysis: A classic and cost-effective method for determining the overall amine content.
Quantitative Data Summary
The following table summarizes typical data obtained from the purity analysis of a this compound sample.
| Analytical Method | Parameter | Result |
| HPLC | Purity (Area %) | 99.5% |
| Impurity 1 (RT 3.2 min) | 0.2% | |
| Impurity 2 (RT 4.8 min) | 0.15% | |
| Total Impurities | 0.35% | |
| GC-MS | Purity (Area %) | 99.6% |
| Identified Impurity A | 0.25% | |
| Identified Impurity B | 0.15% | |
| qNMR (¹H) | Purity (w/w %) vs. Maleic Anhydride | 99.3% |
| Titrimetry | Assay (as is) | 99.4% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for similar aniline derivatives.[1]
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is effective for separating this compound from its potential non-polar and polar impurities.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL.[1] Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the this compound sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.[1]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 240 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general guidelines for the analysis of aniline derivatives by GC.[3]
Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer provides identification of the separated components based on their mass-to-charge ratio.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a mid-polar stationary phase like 5% phenyl-methylpolysiloxane)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or a suitable solvent (GC grade)
-
This compound reference standard and sample
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in dichloromethane at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.
-
Sample Solution Preparation: Dissolve the this compound sample in dichloromethane to a concentration of approximately 0.1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
-
-
Analysis: Inject the prepared solutions and acquire the data.
-
Data Analysis: Identify the main peak and any impurities by comparing their mass spectra with a reference library. Calculate the purity based on the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information about the molecule. Quantitative NMR (qNMR) can be used to determine the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard (e.g., Maleic anhydride)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial. Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound (e.g., aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.
-
Visualizations
Experimental Workflow for Purity Analysis
Caption: General workflow for the purity analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Williamson Synthesis of 4-Pentyloxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of 4-Pentyloxyaniline.
Troubleshooting Guide
Unexpected results in the synthesis of this compound can often be traced to a few common side reactions. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low Yield of this compound
A low yield of the desired product can be attributed to several competing reactions. The following flowchart outlines a troubleshooting workflow to diagnose and address the most probable causes.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Williamson synthesis of this compound?
The primary side reactions include:
-
N-alkylation: The nucleophilic amino group of 4-aminophenol can compete with the phenoxide for the pentyl bromide, leading to the formation of N-pentyl-4-aminophenol and N,N-dipentyl-4-aminophenol.
-
C-alkylation: The aromatic ring of the phenoxide is also nucleophilic and can be alkylated, leading to isomeric products.
-
E2 Elimination: The alkoxide base can promote the elimination of HBr from pentyl bromide to form 1-pentene. This is a significant competing reaction.
-
Overalkylation: The product, this compound, can undergo subsequent N-alkylation.
Caption: Competing reaction pathways in the synthesis of this compound.
Q2: How can I minimize N-alkylation?
Minimizing N-alkylation is critical for achieving a high yield. A robust strategy is to use a starting material where the amino group is protected, such as 4-nitrophenol. The Williamson ether synthesis is performed on the protected compound, and the nitro group is subsequently reduced to an amine in a separate step.
Q3: What is the optimal choice of base for this synthesis?
The choice of base is a compromise between deprotonating the phenolic hydroxyl group and minimizing side reactions.
-
Strong bases like sodium hydride (NaH) will effectively deprotonate the phenol but can also promote E2 elimination.
-
Weaker bases such as potassium carbonate (K₂CO₃) are often preferred as they are less likely to induce elimination.
Q4: Which solvent should I use?
Polar aprotic solvents are generally recommended for Williamson ether synthesis. Common choices include:
-
Dimethylformamide (DMF)
-
Acetonitrile
-
Acetone
These solvents effectively dissolve the reactants but do not participate in the reaction. Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile, reducing its reactivity, or act as competing nucleophiles.
Q5: How does reaction temperature affect the outcome?
Higher temperatures tend to favor the E2 elimination side reaction over the desired SN2 substitution. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical temperature range is 50-100 °C. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and temperature.
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | Condition | Desired O-Alkylation | N-Alkylation | C-Alkylation | E2 Elimination |
| Base Strength | Strong (e.g., NaH) | ↑ | ↑ | ↑ | ↑↑ |
| Weak (e.g., K₂CO₃) | ↓ | ↓ | ↓ | ↓↓ | |
| Temperature | High | ↔ | ↑ | ↑ | ↑↑ |
| Low | ↓ | ↓ | ↓ | ↓↓ | |
| Alkyl Halide | Primary (e.g., Pentyl Bromide) | ↑ | ↑ | ↑ | ↓ |
| Secondary/Tertiary | ↓↓ | ↓ | ↓ | ↑↑ | |
| Solvent | Polar Aprotic (e.g., DMF) | ↑ | ↑ | ↑ | ↔ |
| Protic (e.g., Ethanol) | ↓ | ↓ | ↓ | ↔ |
Arrow indicators (↑, ↓, ↔) denote an increase, decrease, or neutral effect on the respective reaction pathway.
Experimental Protocols
Protocol 1: Direct Synthesis of this compound (with potential for side reactions)
-
Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol in a suitable polar aprotic solvent (e.g., DMF).
-
Add 1.1 equivalents of a mild base (e.g., potassium carbonate) to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Alkylation: Slowly add 1.05 equivalents of pentyl bromide to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress using TLC. The reaction time can range from 2 to 8 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from N-alkylated and C-alkylated side products.
Protocol 2: Two-Step Synthesis via Nitro Intermediate (Recommended for higher purity)
This method is adapted from a procedure for a structurally similar compound and is designed to avoid N-alkylation.
Step 1: Williamson Ether Synthesis of 1-Nitro-4-pentyloxybenzene
-
Deprotonation: In a round-bottom flask, dissolve 4-nitrophenol in DMF.
-
Add 1.2 equivalents of potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add 1.1 equivalents of pentyl bromide.
-
Heat the reaction to 80-90°C for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.
Step 2: Reduction of 1-Nitro-4-pentyloxybenzene to this compound
-
In a round-bottom flask, suspend the 1-nitro-4-pentyloxybenzene in a mixture of ethanol and water.
-
Add 5 equivalents of iron powder and 1 equivalent of ammonium chloride.
-
Heat the mixture to reflux (approximately 80-85°C) for 2-4 hours with vigorous stirring.
-
Work-up and Purification: After completion, cool the mixture and filter through celite to remove the iron residues.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by column chromatography if necessary.
how to optimize the yield of 4-Pentyloxyaniline synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-Pentyloxyaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent and scalable synthetic route involves a two-step process:
-
Williamson Ether Synthesis: This step forms the ether linkage by reacting a phenol with an alkyl halide. For this compound, this typically involves the O-alkylation of a p-aminophenol derivative with a pentyl halide. To avoid competing N-alkylation, the synthesis often starts with 4-nitrophenol, which is then alkylated to form 4-pentyloxynitrobenzene.
-
Reduction of the Nitro Group: The nitro group of 4-pentyloxynitrobenzene is then reduced to an amine to yield the final product, this compound.
Q2: Why is it preferable to start with 4-nitrophenol instead of 4-aminophenol?
A2: Starting with 4-aminophenol can lead to a mixture of O-alkylated and N-alkylated products due to the presence of two nucleophilic sites (the hydroxyl and amino groups).[1][2] Protecting the amine or starting with 4-nitrophenol, where the nitro group is not nucleophilic, ensures selective O-alkylation and ultimately leads to a higher yield of the desired product.[3]
Q3: What are the critical parameters to control during the Williamson ether synthesis step?
A3: The Williamson ether synthesis is an S_N2 reaction, and its success is highly dependent on several factors:[4][5]
-
Choice of Base: A strong enough base is required to deprotonate the phenol, but not so strong that it promotes side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).[6]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or acetone are generally preferred as they can solvate the cation of the base while not interfering with the nucleophile.[4]
-
Temperature: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[4][6]
-
Alkyl Halide: Primary alkyl halides, such as 1-bromopentane or 1-iodopentane, are ideal as they are less prone to elimination side reactions compared to secondary or tertiary halides.[5]
Q4: What are the most effective methods for reducing the nitro group to an amine?
A4: Several methods are effective for the reduction of the nitro group in 4-pentyloxynitrobenzene:
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing a catalyst like palladium on carbon (Pd/C) with hydrogen gas.[7] This method typically gives high yields and the only byproduct is water.
-
Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) is also a common reagent for this transformation.[8][9]
Q5: How can I purify the final this compound product?
A5: Purification of this compound can be achieved through several methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[10][11][12] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography using silica gel is a viable option.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification.
Troubleshooting Guides
Williamson Ether Synthesis of 4-Pentyloxynitrobenzene
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete deprotonation of 4-nitrophenol. 2. Insufficient reaction temperature or time. 3. Deactivation of the alkyl halide. 4. Use of a non-polar or protic solvent. | 1. Ensure a strong enough base is used in sufficient molar excess. Consider using NaH for complete deprotonation. 2. Increase the reaction temperature to 80-100 °C and monitor the reaction progress by TLC. Typical reaction times are 1-8 hours.[6] 3. Use a fresh bottle of 1-bromopentane or 1-iodopentane. 4. Switch to a polar aprotic solvent like DMF or acetonitrile.[6] |
| Presence of Unreacted 4-Nitrophenol | 1. Insufficient amount of alkyl halide or base. 2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of the alkyl halide and at least 2 equivalents of a base like K₂CO₃. 2. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Elimination Byproducts | 1. Use of a secondary or tertiary alkyl halide. 2. Excessively high reaction temperature or a very strong, sterically hindered base. | 1. Ensure you are using a primary alkyl halide like 1-bromopentane. 2. Reduce the reaction temperature and consider a milder base like K₂CO₃. |
Reduction of 4-Pentyloxynitrobenzene
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reduction (Nitro group still present) | 1. Catalytic Hydrogenation: Inactive catalyst, insufficient hydrogen pressure, or short reaction time. 2. SnCl₂/HCl Reduction: Insufficient amount of SnCl₂, or incomplete reaction. | 1. Use fresh Pd/C catalyst. Ensure the system is properly sealed and purged with hydrogen. Increase hydrogen pressure or reaction time. 2. Use a larger excess of SnCl₂·2H₂O (typically 3-5 equivalents).[9] Ensure vigorous stirring and adequate reaction time. |
| Formation of Side Products (e.g., azo, azoxy compounds) | 1. Catalytic Hydrogenation: Incomplete hydrogenation. 2. SnCl₂/HCl Reduction: Reaction conditions not optimized. | 1. Ensure complete conversion by monitoring with TLC. Sometimes, increasing catalyst loading can help. 2. Ensure the reaction mixture is acidic throughout the reduction. Add the nitro compound to the SnCl₂/HCl mixture gradually. |
| Difficulty in Isolating the Product | 1. The product may be present as an ammonium salt after acidic workup. 2. Emulsion formation during extraction. | 1. After the reaction, basify the solution with a strong base (e.g., NaOH or KOH) to a pH > 10 to liberate the free amine before extraction. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of the two main steps in this compound synthesis. Note that optimal conditions should be determined empirically for your specific laboratory setup.
Table 1: Illustrative Yields for Williamson Ether Synthesis of 4-Pentyloxynitrobenzene
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetone | Reflux | 8 | ~85 |
| 2 | NaOH (1.5) | DMF | 80 | 4 | ~90 |
| 3 | NaH (1.2) | THF | 60 | 6 | >95 |
| 4 | K₂CO₃ (2.0) | Acetonitrile | 80 | 6 | ~92 |
Table 2: Illustrative Yields for the Reduction of 4-Pentyloxynitrobenzene
| Entry | Reducing Agent | Catalyst/Reagent Stoichiometry | Solvent | Temperature (°C) | Yield (%) |
| 1 | H₂ | 5 mol% Pd/C | Ethanol | 25 | >98 |
| 2 | SnCl₂·2H₂O | 3 equivalents | Ethanol | 70 | ~90 |
| 3 | Fe / HCl | 5 equivalents Fe | Ethanol/Water | Reflux | ~85 |
| 4 | NaBH₄ | 10 mol% NiCl₂ | Methanol | 25 | ~95 |
Experimental Protocols
Protocol 1: Synthesis of 4-Pentyloxynitrobenzene (Williamson Ether Synthesis)
-
To a solution of 4-nitrophenol (1.0 eq) in DMF (5-10 mL per gram of nitrophenol), add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add 1-bromopentane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
-
Dissolve 4-pentyloxynitrobenzene (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Add 5-10 wt% of 10% Palladium on carbon (Pd/C) catalyst.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm, or as per available equipment) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be done by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. researchgate.net [researchgate.net]
troubleshooting guide for 4-Pentyloxyaniline purification.
Technical Support Center: 4-Pentyloxyaniline Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the purification of this compound.
Troubleshooting Guide
Q1: My final product is a dark yellow or brown liquid. What is the likely cause and how can I fix it?
A: The discoloration of this compound is commonly due to oxidation. Anilines are susceptible to air oxidation, which forms highly colored impurities. To mitigate this, ensure proper storage and handling.
-
Purification: The colored impurities can typically be removed by vacuum distillation or column chromatography.
-
Prevention: After purification, store the compound under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature of 2-8°C and protected from light to prevent further degradation[1].
Q2: My chromatographic analysis (TLC, HPLC, GC) shows multiple spots or peaks. How do I proceed with purification?
A: The presence of multiple peaks indicates impurities, which could include unreacted starting materials, by-products, or degradation products[2][3].
-
Identification: For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for identification based on mass-to-charge ratio[4]. High-Performance Liquid Chromatography (HPLC), especially when coupled with a mass spectrometer (LC-MS), is excellent for identifying non-volatile impurities[3][5].
-
Purification Strategy:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities[6][7]. Use Thin-Layer Chromatography (TLC) first to determine an optimal solvent system that provides good separation between your desired product and the impurities[6][8]. A target Rf value for this compound should be around 0.3-0.4 for efficient separation[8].
-
Acid-Base Extraction: Since this compound is basic, an acid-base extraction can be used to separate it from neutral or acidic impurities[2]. Dissolve the crude product in an organic solvent and extract the aniline into a dilute aqueous acid solution. The aniline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
-
Q3: I am experiencing poor separation during column chromatography. What are the common mistakes?
A: Poor separation can result from several factors related to the column setup and solvent choice.
-
Improper Solvent System: If the solvent is too polar, all compounds will elute too quickly with little separation. If it's not polar enough, the compounds may not move from the origin[7]. Use TLC to find a solvent mixture that effectively separates the components[7][9].
-
Poor Column Packing: The adsorbent packing must be homogeneous and free of air bubbles or cracks, which can cause channeling and lead to a loss of resolution[8][10]. The "wet method" of packing, where a slurry of the stationary phase in the eluent is poured into the column, is generally preferred[6].
-
Overloading the Column: The amount of crude material that can be effectively purified is related to the amount of stationary phase used. For silica gel chromatography, a common ratio of stationary phase to crude product by weight is between 20:1 and 100:1[6].
Q4: My compound appears to be decomposing during distillation. How can I prevent this?
A: this compound has a high estimated boiling point (approximately 311.8°C), and heating organic compounds to temperatures above 150°C can often lead to decomposition[1][11].
-
Solution: Use vacuum distillation. By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a temperature that does not cause thermal degradation[11][12][13]. For a similar compound, a pressure below 20 mmHg was effective[12].
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound? A: For high-boiling liquids like this compound, vacuum distillation is often the most effective method for removing non-volatile impurities and colored degradation products[11][12]. If impurities have similar boiling points but different polarities, column chromatography is the preferred method[6][7].
Q2: What are the ideal storage conditions for purified this compound? A: The compound should be stored in a cool, dark place, ideally refrigerated at 2-8°C[1]. To prevent oxidation, it is best to store it under an inert atmosphere (nitrogen or argon) in a tightly sealed container.
Q3: How can I confirm the purity of my final product? A: Purity should be assessed using a combination of analytical techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for determining purity due to its high resolution and sensitivity[4][5]. Gas Chromatography (GC) can also be used. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential[14].
Q4: What are the most likely impurities in a typical synthesis of this compound? A: Common impurities often originate from the synthesis process.[3][15] For a Williamson ether synthesis from 4-aminophenol and a pentyl halide, potential impurities include:
-
Unreacted 4-aminophenol (starting material).
-
Unreacted pentyl halide (starting material).
-
By-products from side reactions.
-
Degradation products from oxidation (colored compounds).
Data Presentation
Table 1: Physical Properties and Recommended Purification Parameters for this compound
| Parameter | Value / Recommendation | Source(s) |
| Physical Properties | ||
| CAS Number | 39905-50-5 | [1] |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| Appearance | Light yellow to brown liquid | [1] |
| Boiling Point | ~311.8°C (estimated at atmospheric pressure) | [1] |
| Density | 0.97 g/mL at 25 °C | [1][16] |
| Purification Parameters | ||
| Vacuum Distillation | Recommended due to high boiling point (>150°C) | [11][12] |
| Column Chromatography | Stationary Phase: Silica gel | [7] |
| Mobile Phase: Start with non-polar (e.g., Hexanes) and gradually increase polarity with Ethyl Acetate or Dichloromethane. Optimize with TLC first. | [8][10] | |
| Analytical Techniques | ||
| HPLC | Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [4][5] |
| Detection: UV (e.g., 254 nm) | [4] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is ideal for separating this compound from non-volatile or high-boiling impurities.
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus in a fume hood using clean, dry glassware.
-
Place a magnetic stir bar or boiling chips into the distillation flask.
-
Add the crude this compound to the flask, filling it no more than two-thirds full.
-
Lightly grease the joints with vacuum grease to ensure a good seal.
-
Connect the condenser to a cold water source.
-
Connect the vacuum adapter to a cold trap and then to a vacuum pump.
-
-
Distillation Procedure:
-
Turn on the cooling water for the condenser and begin stirring.
-
Gradually apply the vacuum and allow the pressure to stabilize (typically <10 mmHg).
-
Gently heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature. This constant temperature is the boiling point of your compound at that specific pressure.
-
Once the desired product has been collected, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating impurities with different polarities from the target compound.[7]
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) where this compound has an Rf value of approximately 0.35[8].
-
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand[10].
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes)[10].
-
Carefully pour the slurry into the column, tapping the side gently to ensure even packing and to dislodge any air bubbles[10]. Allow the silica to settle.
-
Add another thin layer of sand on top of the silica bed to protect it during sample and eluent addition[8].
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the solvent system or a less polar solvent like dichloromethane[10].
-
Carefully apply the sample solution to the top of the column.
-
Open the stopcock and allow the sample to absorb onto the silica, ensuring the solvent level does not drop below the top layer of sand[8].
-
Carefully add the eluent and begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. This compound CAS#: 39905-50-5 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. columbia.edu [columbia.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Purification [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. longdom.org [longdom.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. This compound | 39905-50-5 [chemicalbook.com]
identifying impurities in 4-Pentyloxyaniline synthesis by LC-MS
Technical Support Center: 4-Pentyloxyaniline Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound and identifying impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS analysis of this compound synthesis reactions.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is there no peak for my target compound, this compound? | 1. Synthesis Failure: The reaction may not have proceeded as expected. 2. Incorrect LC-MS Parameters: The ionization mode (e.g., ESI positive/negative), mobile phase pH, or collision energy may not be optimal for your analyte. 3. Sample Degradation: The compound may be unstable under the analytical or storage conditions. | 1. Synthesis Check: Re-verify starting materials, stoichiometry, and reaction conditions. Analyze a crude sample by TLC or a rapid LC method to check for product formation. 2. Method Optimization: Infuse a standard solution of this compound to determine the optimal MS parameters.[1] Ensure the mobile phase pH is appropriate for the analyte's pKa. 3. Stability Check: Analyze a freshly prepared sample. Evaluate sample stability under different storage conditions (e.g., temperature, light exposure). |
| My chromatogram shows significant peak tailing or broadening for the main product. | 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: The analyte may be interacting with active sites on the column packing material. 3. Inappropriate Mobile Phase: The pH or ionic strength of the mobile phase may be suboptimal. 4. Column Contamination/Age: The column may be contaminated or nearing the end of its lifespan.[2] | 1. Dilute Sample: Reduce the concentration of the injected sample. 2. Modify Mobile Phase: Add a small amount of a competitor amine (e.g., triethylamine) or adjust the pH to suppress silanol interactions. 3. pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. 4. Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column. |
| I am observing a high background or many unexpected peaks. | 1. Contaminated Solvents/Reagents: Impurities in the mobile phase, solvents, or additives can introduce significant background noise.[2][3] 2. Sample Carryover: Residual sample from a previous injection is eluting in the current run. 3. System Contamination: Buildup of non-volatile material in the ion source, transfer line, or mass analyzer.[1] 4. Leaching from Tubing/Fittings: Plasticizers or other compounds can leach from system components.[3] | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.[2] 2. Optimize Wash Method: Increase the volume and/or strength of the needle wash solvent in the autosampler. Inject a blank run after a concentrated sample. 3. Clean the System: Perform routine maintenance, including cleaning the ion source.[3] 4. Use Appropriate Components: Ensure all tubing and fittings are compatible with the solvents being used. |
| How can I differentiate between isomeric impurities, such as C-alkylated vs. N-alkylated products? | 1. Chromatographic Separation: Isomers may have slightly different polarities, allowing for separation on the LC column. 2. Tandem MS (MS/MS): Isomers often produce different fragmentation patterns upon collision-induced dissociation (CID).[4] | 1. Optimize Chromatography: Modify the gradient, mobile phase composition, or try a different column chemistry (e.g., Phenyl-Hexyl) to improve resolution. 2. Perform MS/MS Analysis: Isolate the parent ion of the suspected impurity and acquire a product ion spectrum. Compare the fragmentation pattern to that of the desired product and known standards, if available. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its primary impurities?
The most common method is the Williamson ether synthesis.[5][6] This reaction involves the deprotonation of 4-aminophenol with a base (like KOH or NaH) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., 1-bromopentane) in an SN2 reaction.[7]
Potential impurities include:
-
Unreacted Starting Materials: 4-aminophenol and 1-bromopentane.
-
Overalkylation Product: 4-Pentyloxy-N-pentylaniline, where the aniline nitrogen is also alkylated.
-
C-Alkylation Product: Alkylation on the aromatic ring instead of the oxygen atom.[5]
-
Elimination Byproduct: Pentene, formed by an E2 elimination side reaction with the alkyl halide.[8]
Q2: Why is LC-MS the preferred method for analyzing these impurities?
LC-MS is highly effective for impurity profiling because it combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.[4] It can separate complex mixtures and provide molecular weight information for each component, which is crucial for identifying unknown impurities.[9][10] Tandem MS (LC-MS/MS) can further provide structural information through fragmentation analysis.[4]
Q3: What are the critical parameters to control during synthesis to minimize impurity formation?
To minimize impurities in the Williamson ether synthesis of this compound, control the following:
-
Temperature: Lower temperatures favor the desired SN2 reaction over the E2 elimination side reaction.[5]
-
Base: Use a base that is strong enough to deprotonate the phenol but not so sterically hindered that it promotes elimination.
-
Stoichiometry: Using a slight excess of the 4-aminophenol can help ensure the alkyl halide is fully consumed, minimizing residual starting material.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to facilitate the SN2 reaction.[6]
Q4: My mass spectrum shows a peak at M+23. What is this?
A peak at [M+23]⁺ in positive ion mode typically corresponds to the sodium adduct of your molecule, [M+Na]⁺. This is very common when using glass labware or if there are trace amounts of sodium salts in your solvents or buffers. Similarly, you might see [M+K]⁺ (potassium adduct) or [M+NH₄]⁺ (ammonium adduct) if ammonium salts are present.
Potential Impurities in this compound Synthesis
The following table summarizes the likely process-related impurities.
| Impurity Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Likely Origin |
| 4-Aminophenol | C₆H₇NO | 109.05 | Unreacted starting material | |
| 4-Pentyloxy-N-pentylaniline | ![]() | C₁₆H₂₇NO | 249.21 | Product overalkylation |
| 2-Pentyl-4-aminophenol | ![]() | C₁₁H₁₇NO | 179.13 | C-Alkylation (Side reaction) |
| Dipentyl ether | C₁₀H₂₂O | 158.17 | Side reaction of pentoxide with pentyl halide |
Experimental Protocols
Synthesis of this compound (Williamson Ether Synthesis)
-
To a solution of 4-aminophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopentane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by TLC or LC-MS.[6]
-
Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
LC-MS Protocol for Impurity Analysis
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude or purified this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Dilute this stock solution 100-fold with the same solvent mixture to a final concentration of 10 µg/mL for injection.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
MS/MS (for structural confirmation): Use a targeted MS/MS experiment on the parent masses of suspected impurities.
-
Visualizations
Caption: Williamson Ether Synthesis Workflow for this compound.
Caption: Workflow for LC-MS Impurity Profiling.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. zefsci.com [zefsci.com]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Synthesis [organic-chemistry.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Purification of 4-Alkoxyanilines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of colored impurities from 4-alkoxyanilines.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of color in 4-alkoxyanilines?
A1: Freshly purified 4-alkoxyanilines are typically colorless or pale-yellow solids or liquids. The development of color, often ranging from yellow to brown or even black, is primarily due to oxidation.[1] Exposure to air, light, and trace metal impurities can catalyze the oxidation of the aromatic amine functionality, leading to the formation of highly colored impurities.
Q2: What are the specific chemical compounds responsible for the color?
A2: The colored impurities are usually a complex mixture of oxidation products. Key chromophores can include:
-
Azoxy compounds: Formed from the incomplete reduction of a nitro-intermediate during synthesis.
-
Nitroso compounds: Also a result of incomplete reduction.
-
Over-alkylation products: Where multiple alkyl groups are introduced onto the aromatic ring.
-
Positional isomers: Such as 3-isopropyl-4-methoxyaniline or 2,6-diisopropylaniline, which may have different colors.[2]
Q3: Is a slight color change always indicative of significant impurity?
A3: Not necessarily. Aromatic amine oxidation products are often intensely colored, meaning that even trace amounts can impart a noticeable color to the bulk material. However, for applications requiring high purity, such as in pharmaceutical synthesis, any discoloration should be addressed through purification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 4-alkoxyanilines.
| Problem | Potential Cause | Recommended Solution |
| Persistent color after recrystallization | The colored impurity has similar solubility to the 4-alkoxyaniline in the chosen solvent. | Try a different solvent or a mixed solvent system. Alternatively, pre-treat the solution with activated carbon before recrystallization. |
| The product is "oiling out" instead of crystallizing. | This can happen if the boiling point of the solvent is higher than the melting point of the compound. Try using a lower-boiling point solvent, or add a co-solvent to lower the overall boiling point. Scratching the inside of the flask or adding a seed crystal can also induce crystallization.[3] | |
| Low recovery after recrystallization | Too much solvent was used, keeping the product dissolved in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled to maximize precipitation.[3] |
| The product is co-eluting with impurities during column chromatography. | Optimize the mobile phase. A gradient elution from a non-polar to a more polar solvent can improve separation. Adding a small amount of a tertiary amine like triethylamine to the mobile phase can reduce tailing of the basic aniline product on the silica gel. | |
| Activated carbon treatment is ineffective | Insufficient amount of activated carbon was used. | Increase the amount of activated carbon. A general starting point is 1-2% w/w relative to the 4-alkoxyaniline. |
| The contact time with activated carbon was too short. | Increase the stirring or reflux time after adding the activated carbon. | |
| The pores of the activated carbon are not suitable for trapping the colored impurities. | Try a different grade or type of activated carbon. Wood-based activated carbons are often effective for removing colored organic molecules. |
Comparison of Purification Methods
The choice of purification method depends on the nature and amount of the impurity, the scale of the purification, and the desired final purity.
| Method | Principle | Advantages | Disadvantages | Typical Color Removal Efficiency |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Cost-effective, simple setup, can yield very pure crystalline material. | Can have lower recovery, finding a suitable solvent can be time-consuming. | Good to Excellent |
| Activated Carbon Treatment | Adsorption of colored impurities onto the porous surface of activated carbon. | High efficiency for removing a wide range of colored impurities, relatively low cost. | Can sometimes adsorb the desired product, leading to lower yield. Requires a filtration step to remove the carbon. | Very Good to Excellent |
| Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. | Highly effective for separating complex mixtures, can provide very high purity. | More time-consuming, requires larger volumes of solvent, can be more expensive. | Excellent |
Note: The efficiencies are qualitative and can vary significantly based on the specific 4-alkoxyaniline, the nature of the impurities, and the optimization of the experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of 4-Alkoxyanilines
This protocol provides a general procedure for the purification of solid 4-alkoxyanilines by recrystallization.
Materials:
-
Crude 4-alkoxyaniline
-
Recrystallization solvent (e.g., ethanol, methanol, ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 4-alkoxyaniline in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude 4-alkoxyaniline in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (1-2% w/w) of activated carbon. Swirl the flask and gently heat for 5-10 minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration to remove it. Preheat a funnel and a receiving flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Activated Carbon Treatment of 4-Alkoxyanilines in Solution
This protocol is suitable for removing colored impurities from a solution of a 4-alkoxyaniline.
Materials:
-
Solution of crude 4-alkoxyaniline in an organic solvent
-
Powdered activated carbon
-
Stir plate and stir bar
-
Filter paper or celite
Procedure:
-
To a stirred solution of the crude 4-alkoxyaniline, add 1-5% (w/w) of powdered activated carbon.
-
Stir the mixture at room temperature or gentle reflux for 30-60 minutes. The optimal time may need to be determined experimentally.
-
Monitor the decolorization by observing the color of the solution.
-
Once the desired level of decolorization is achieved, remove the activated carbon by filtration through a pad of celite or a fine filter paper.
-
The resulting decolorized solution can then be processed further (e.g., concentration to obtain the purified product).
Protocol 3: Column Chromatography of 4-Alkoxyanilines
This protocol describes a general procedure for the purification of 4-alkoxyanilines using silica gel column chromatography.
Materials:
-
Crude 4-alkoxyaniline
-
Silica gel (for flash chromatography)
-
Solvents for the mobile phase (e.g., hexanes, ethyl acetate)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). The ideal solvent system should give the 4-alkoxyaniline an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle, and then add a layer of sand to the top.
-
Sample Loading: Dissolve the crude 4-alkoxyaniline in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient elution is required. Collect fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure 4-alkoxyaniline.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-alkoxyaniline.
Visualizations
Caption: General workflow for the purification of 4-alkoxyanilines.
Caption: Troubleshooting logic for colored 4-alkoxyaniline purification.
References
Technical Support Center: Storage and Handling of 4-Pentyloxyaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-pentyloxyaniline to prevent oxidation.
Troubleshooting Guides and FAQs
Q1: My this compound has turned brown. What happened and can I still use it?
A: A brown discoloration indicates that the this compound has likely oxidized. Aromatic amines, including this compound, are susceptible to oxidation when exposed to air (oxygen) and/or light. This process can lead to the formation of colored impurities.
Whether you can still use the oxidized material depends on the specific requirements of your experiment. For applications that are sensitive to impurities, it is highly recommended to use fresh, unoxidized this compound. If the purity is less critical, you may consider purifying the material by recrystallization or chromatography. However, for most quantitative and sensitive applications, using the discolored product is not advisable as the impurities could interfere with your results.
Q2: What are the primary factors that cause the oxidation of this compound?
A: The main factors that contribute to the oxidation of this compound are:
-
Oxygen: Atmospheric oxygen is the primary oxidizing agent.
-
Light: Exposure to light, especially UV light, can catalyze the oxidation process.
-
Temperature: Higher temperatures can accelerate the rate of oxidation.
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.
Q3: How can I visually assess the quality of my stored this compound?
A: Pure this compound should be a white to off-white solid. A visual inspection for any signs of discoloration is the first step in assessing its quality. The appearance of a yellow, pink, or brown color is a clear indicator of oxidation. For a more quantitative assessment, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to check for the presence of impurities.
Q4: I suspect my this compound has started to degrade. How can I confirm this and quantify the extent of oxidation?
A: To confirm and quantify the degradation of this compound, you can use chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method. By comparing the chromatogram of your stored sample to that of a fresh, high-purity standard, you can identify and quantify the degradation products.
A general HPLC method for this purpose is outlined in the Experimental Protocols section below.
Preventing Oxidation During Storage: Best Practices
To ensure the long-term stability of this compound, it is crucial to minimize its exposure to oxygen, light, and heat.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric oxygen. |
| Light | Store in an amber or opaque container. | Protects the compound from light-induced degradation. |
| Container | Use a tightly sealed container. | Prevents the ingress of air and moisture. |
| Purity | Use high-purity material. | Impurities can sometimes catalyze degradation. |
Experimental Protocols
This protocol describes the procedure for storing this compound under an inert gas to prevent oxidation.
Materials:
-
This compound
-
Schlenk flask or a vial with a septum-sealed cap
-
Source of high-purity inert gas (nitrogen or argon) with a regulator and tubing
-
Needles (long and short)
-
Septa
Procedure:
-
Place the this compound into a clean, dry Schlenk flask or vial.
-
Seal the flask or vial with a septum.
-
Insert a short needle connected to a bubbler or an exhaust line through the septum to act as a gas outlet.
-
Insert a long needle connected to the inert gas supply through the septum, ensuring the needle tip is below the level of the neck of the flask but above the compound.
-
Gently flush the container with the inert gas for 5-10 minutes to displace the air. You can monitor the outflow with a bubbler.
-
After flushing, remove the gas outlet needle first, followed by the inert gas inlet needle.
-
For added protection, wrap the container in aluminum foil or store it in a dark cabinet to protect it from light.
-
Store the container at the recommended temperature (2-8°C).
This protocol provides a general method for quantifying the purity of this compound and detecting degradation products.
Materials:
-
This compound sample
-
High-purity this compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Standard Preparation: Prepare a stock solution of the high-purity this compound standard in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh a small amount of the stored this compound sample and dissolve it in the same solvent as the standard to achieve a concentration within the calibration range.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (this can be determined using a UV-Vis spectrophotometer or a diode array detector).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution and record the chromatogram.
-
Identify the peak corresponding to this compound by comparing its retention time with the standard.
-
Quantify the amount of this compound in your sample using the calibration curve.
-
Any additional peaks in the chromatogram of the sample that are not present in the standard can be considered degradation products. The percentage of degradation can be estimated by comparing the area of the degradation peaks to the total peak area.
-
Use of Antioxidants
For extended storage or for applications where the compound may be exposed to air, the addition of an antioxidant can be beneficial. Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or hindered amine light stabilizers (HALS) can be effective.
Recommendation:
-
Butylated Hydroxytoluene (BHT): Can be added at a low concentration (e.g., 0.01-0.1% by weight).
It is important to note that the antioxidant will be an impurity in the this compound, so this approach is only suitable for applications where the presence of the antioxidant is acceptable.
Visual Guide: Troubleshooting and Prevention Workflow
Technical Support Center: Production of 4-Pentyloxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-pentyloxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways for this compound are:
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Williamson Ether Synthesis: This method involves the O-alkylation of a phenolic precursor with a pentyl halide. The reaction can be performed on 4-aminophenol or, more commonly, on a protected precursor like N-acetyl-p-aminophenol (Acetaminophen) to avoid side reactions with the amino group.[1] A two-step variation involving the etherification of 4-nitrophenol followed by reduction of the nitro group is also a robust method.
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Reduction of 4-Pentyloxynitrobenzene: This is a two-step process where 4-nitrophenol is first converted to 4-pentyloxynitrobenzene via Williamson ether synthesis. The nitro group is then reduced to an amine, yielding the final product.
Q2: What are the common challenges encountered when scaling up the production of this compound?
A2: Scaling up the synthesis of this compound can present several challenges, including:
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Reaction Control: Maintaining optimal temperature and mixing can be difficult in larger reactors, potentially leading to side reactions and lower yields.
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Side Reactions: The Williamson ether synthesis may lead to N-alkylation if unprotected 4-aminophenol is used, or elimination reactions with certain alkyl halides.[2][3]
-
Purification: Removing impurities such as unreacted starting materials, byproducts of side reactions, and the base or catalyst can be more complex at a larger scale.
-
Safety: Handling larger quantities of flammable solvents and potentially hazardous reagents like 1-bromopentane and strong bases requires stringent safety protocols.[4][5][6][7]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction.[8][9][10] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot corresponding to this compound.
Troubleshooting Guides
Route 1: Williamson Ether Synthesis
This guide focuses on the synthesis of this compound via the Williamson ether synthesis, for example, from 4-nitrophenol and 1-bromopentane.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Ineffective Deprotonation: The phenolic hydroxyl group was not fully deprotonated, leading to a low concentration of the nucleophilic phenoxide. | - Ensure the use of a sufficiently strong and anhydrous base (e.g., potassium carbonate, sodium hydride).- Use an appropriate solvent that facilitates the formation of the phenoxide (e.g., acetone, DMF).[11] |
| Inactive Alkyl Halide: The 1-bromopentane may have degraded. | - Use a fresh bottle of 1-bromopentane.- Consider using a more reactive alkylating agent like 1-iodopentane, though this may be more expensive. | |
| Reaction Temperature Too Low: The reaction kinetics are slow at lower temperatures. | - Gently heat the reaction mixture to reflux to increase the reaction rate. Monitor by TLC to avoid decomposition. | |
| Presence of Multiple Spots on TLC (Impure Product) | Unreacted Starting Material: The reaction did not go to completion. | - Increase the reaction time or temperature (monitor by TLC).- Use a slight excess of the alkylating agent (1.05-1.2 equivalents). |
| Formation of Side Products: Possible side reactions include elimination of HBr from 1-bromopentane or C-alkylation of the phenol.[2] | - Maintain a moderate reaction temperature to disfavor the elimination reaction.- The choice of solvent can influence the O- vs. C-alkylation ratio; polar aprotic solvents generally favor O-alkylation.[12] | |
| Difficulty in Product Isolation | Emulsion during Workup: Formation of a stable emulsion during the extraction process. | - Add a small amount of brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period. |
| Product is an Oil: The product may not crystallize easily. | - If the product is an oil, purify by column chromatography.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Route 2: Reduction of 4-Pentyloxynitrobenzene
This guide addresses issues that may arise during the catalytic hydrogenation of 4-pentyloxynitrobenzene to this compound.
| Problem | Potential Cause | Recommended Solution |
| Incomplete or Slow Reaction | Inactive Catalyst: The catalyst (e.g., Pd/C) may be old or poisoned.[13] | - Use a fresh batch of catalyst.- Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). |
| Insufficient Hydrogen Pressure: The reaction requires an adequate supply of hydrogen. | - Ensure the system is properly sealed and under a positive pressure of hydrogen (e.g., using a hydrogen balloon).- For larger scale, a Parr shaker or similar hydrogenation apparatus may be necessary.[13] | |
| Poor Mixing: The catalyst, substrate, and hydrogen are not interacting effectively. | - Stir the reaction mixture vigorously to ensure good contact between all components.[13] | |
| Formation of Byproducts | Over-reduction: In some cases, prolonged reaction times or harsh conditions can lead to undesired side reactions. | - Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Presence of Intermediates: Incomplete reduction can leave intermediates like nitroso or hydroxylamine compounds. | - Ensure sufficient reaction time and catalyst loading. | |
| Workup and Purification Issues | Difficulty in Removing Catalyst: Fine catalyst particles are difficult to filter. | - Filter the reaction mixture through a pad of Celite to effectively remove the catalyst.[14] |
| Product Oxidation: The resulting aniline can be susceptible to air oxidation, leading to colored impurities. | - Work up the reaction mixture promptly after completion.- Consider performing the workup under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis from 4-Nitrophenol and subsequent Reduction
Step 1: Synthesis of 4-Pentyloxynitrobenzene
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF.
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Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution and stir vigorously for 20-30 minutes at room temperature.
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Alkyl Halide Addition: Add 1-bromopentane (1.1 eq) dropwise to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 4-pentyloxynitrobenzene.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Step 2: Reduction of 4-Pentyloxynitrobenzene
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Reaction Setup: Dissolve 4-pentyloxynitrobenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.
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Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.
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Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred vigorously at room temperature until the starting material is completely consumed (monitored by TLC).
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake should be kept wet with solvent to prevent ignition of the catalyst in air.[14]
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Isolation: The filtrate is concentrated under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Key Parameters for Synthesis Routes
| Parameter | Route 1: Williamson Ether Synthesis (from 4-Nitrophenol) | Route 2: Reduction of 4-Pentyloxynitrobenzene |
| Starting Materials | 4-Nitrophenol, 1-Bromopentane, Base | 4-Pentyloxynitrobenzene, Hydrogen Source, Catalyst |
| Key Reagents | K₂CO₃, NaH | Pd/C, Raney Nickel, H₂ |
| Typical Solvents | Acetone, DMF | Ethanol, Ethyl Acetate |
| Reaction Temperature | Reflux | Room Temperature |
| Potential Side Reactions | Elimination, C-alkylation | Incomplete reduction, over-reduction |
| Purification Method | Recrystallization, Column Chromatography | Filtration, Column Chromatography |
Visualizations
Caption: Two-step synthesis of this compound.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. advion.com [advion.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 13. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Optimizing Williamson Ether Synthesis for Anilines
Welcome to the technical support center for the Williamson ether synthesis of anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Williamson ether synthesis with an aniline or aminophenol?
A1: The primary challenge is the competing nucleophilicity of the amino group and the hydroxyl group (in the case of aminophenols). The lone pair of electrons on the nitrogen can compete with the alkoxide/phenoxide, leading to N-alkylation as a significant side product. Direct alkylation of aminophenols often results in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, which can be difficult to separate.[1] Another key challenge is the potential for the alkoxide base to cause an E2 elimination reaction with the alkyl halide, especially if secondary or tertiary halides are used.[2]
Q2: How can I achieve selective O-alkylation of an aminophenol?
A2: The most effective strategy for selective O-alkylation is to temporarily protect the amino group. This prevents it from reacting with the alkyl halide, directing the reaction to the desired hydroxyl group. Common protecting group strategies include:
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Formation of an Imine (Schiff Base): Reacting the aminophenol with an aldehyde, such as benzaldehyde, forms an imine, which protects the amino group. Following O-alkylation, the imine can be easily hydrolyzed to regenerate the free amine.[3]
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Acylation: Using protecting groups like acetyl (Ac) or benzoyl (Bz) can be effective, though their removal may require acidic or basic conditions.[3][4]
-
Carbamates: Protecting groups like carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc) are also widely used and can be removed under specific conditions (hydrogenolysis for Cbz, acid for Boc).[5][6]
Q3: What are the optimal reaction conditions (base, solvent, temperature) for the Williamson ether synthesis of anilines?
A3: Optimal conditions are substrate-dependent, but general guidelines are as follows:
-
Base: For aryl ethers, weaker bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly used.[7] For less acidic starting materials, stronger bases like sodium hydride (NaH) or potassium hydride (KH) may be necessary to fully form the nucleophile.[8]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are preferred.[1][9] These solvents effectively solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity. Protic solvents can slow the reaction rate.[9]
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Temperature: The reaction is typically conducted between 50-100 °C.[1] Higher temperatures can increase the rate but also favor the competing E2 elimination side reaction.[10] Careful temperature control is crucial.
-
Alkylating Agent: Primary alkyl halides are strongly preferred as they are most susceptible to the required Sₙ2 reaction mechanism.[2] Secondary halides often lead to a mixture of substitution and elimination products, while tertiary halides almost exclusively yield elimination products.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Ether Product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | The base may not be strong enough to deprotonate the starting aniline/phenol. Consider using a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and has not been deactivated by moisture.[10] |
| Moisture in the Reaction | The Williamson ether synthesis is highly sensitive to water, which can quench the alkoxide/phenoxide nucleophile. Ensure all glassware is oven-dried and use anhydrous solvents.[10] |
| Poor Quality Reagents | Impurities in the starting materials or solvent can lead to side reactions. Use purified reagents and freshly distilled solvents. |
| Reaction Temperature is Too Low | The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring for the formation of elimination byproducts by TLC or GC. A typical range is 50-100°C.[1] |
| Unreactive Alkylating Agent | If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. Adding a catalytic amount of sodium iodide (NaI) can sometimes facilitate the reaction of an alkyl chloride through an in-situ Finkelstein reaction.[1] |
Problem 2: Formation of Significant Side Products.
| Side Product | Cause & Explanation | Solution |
| N-Alkylated Product | The amino group of the aniline is competing with the hydroxyl group as a nucleophile. This is especially problematic in aminophenols. | Protect the amine functionality before the alkylation step. A common method is the formation of a Schiff base with benzaldehyde.[3] |
| Alkene (from Elimination) | The alkoxide is acting as a base rather than a nucleophile, causing an E2 elimination of the alkyl halide. This is common with secondary and tertiary alkyl halides. | Use a primary alkyl halide. If a secondary halide is unavoidable, try using a less hindered base and lower reaction temperatures. |
| C-Alkylated Product | Phenoxides are ambident nucleophiles and can undergo alkylation on the aromatic ring in addition to the oxygen atom.[7] | This is generally less common but can be influenced by the solvent and counter-ion. Using polar aprotic solvents can favor O-alkylation. |
| Di-Alkylated Product | In the case of aminophenols, both the amine and hydroxyl groups are alkylated. | Protect the more nucleophilic site (usually the amine) before carrying out the reaction. |
Data Presentation: Reaction Conditions and Yields
The following table summarizes the yields for the selective O-alkylation of various aminophenols using the benzaldehyde protection strategy.
| Entry | Aminophenol | Alkyl Halide | Product | Yield (%) |
| 1 | 2-Aminophenol | Benzyl bromide | 2-(Benzyloxy)aniline | 91.2 |
| 2 | 2-Aminophenol | Allyl bromide | 2-(Allyloxy)aniline | 89.5 |
| 3 | 2-Aminophenol | Methyl iodide | 2-Methoxyaniline | 85.4 |
| 4 | 2-Aminophenol | n-Pentyl bromide | 2-(Pentyloxy)aniline | 82.3 |
| 5 | 2-Aminophenol | Dodecyl bromide | 2-(Dodecyloxy)aniline | 80.1 |
| 6 | 2-Aminophenol | Isopropyl bromide | 2-Isopropoxyaniline | 56.7 |
| 7 | 4-Chloro-2-aminophenol | Benzyl bromide | 4-Chloro-2-(benzyloxy)aniline | 88.6 |
| 8 | 4-Methyl-2-aminophenol | Benzyl bromide | 4-Methyl-2-(benzyloxy)aniline | 90.3 |
| 9 | 4-Aminophenol | Benzyl bromide | 4-(Benzyloxy)aniline | 89.3 |
| Data sourced from Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. |
Experimental Protocols
Protocol 1: Selective O-Alkylation of 2-Aminophenol via Benzaldehyde Protection
This protocol details a three-step process for the selective synthesis of 2-(benzyloxy)aniline from 2-aminophenol.
Step 1: Protection of the Amino Group (Imine Formation)
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To a stirred solution of 2-aminophenol (3.27 g, 30 mmol) in 80 mL of methanol, add benzaldehyde (3.18 g, 30 mmol).
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Stir the resulting solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure (in vacuo).
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Recrystallize the residue from ethanol to yield N-benzylidene-2-hydroxyaniline as grey crystals.
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
To a stirred solution of N-benzylidene-2-hydroxyaniline (0.59 g, 3 mmol) in 30 mL of acetone, add potassium carbonate (K₂CO₃) (0.83 g, 6 mmol) and benzyl bromide (0.51 g, 3 mmol).
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Reflux the mixture for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzylidene-2-(benzyloxy)aniline.
Step 3: Deprotection (Hydrolysis of the Imine)
-
Dissolve the crude product from Step 2 in 20 mL of methanol.
-
Add 5 mL of 2M hydrochloric acid (HCl) and stir the mixture at room temperature for 4 hours.
-
Pour the reaction mixture into 30 mL of water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final product, 2-(benzyloxy)aniline.
Visualizations
Diagram 1: General Mechanism of Williamson Ether Synthesis
Caption: The two-step mechanism of the Williamson ether synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Diagram 3: Selective O-Alkylation Pathway for Aminophenols
Caption: Experimental workflow for selective O-alkylation of aminophenols.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. jk-sci.com [jk-sci.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
dealing with incomplete reactions in 4-Pentyloxyaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 4-pentyloxyaniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-aminophenol with a pentyl halide, typically 1-bromopentane, in the presence of a base.
Q2: What are the primary challenges and side reactions in this synthesis?
A2: The main challenge is the potential for incomplete reaction and the formation of side products. Because 4-aminophenol has two nucleophilic sites (the amino group and the hydroxyl group), competitive N-alkylation can occur, leading to the formation of N-pentyl-4-aminophenol and N,O-dipentyl-4-aminophenol. This reduces the yield of the desired O-alkylated product, this compound.
Q3: How can I minimize the formation of N-alkylated side products?
A3: To favor O-alkylation over N-alkylation, several strategies can be employed:
-
Choice of Base: Using a milder base can selectively deprotonate the more acidic phenolic hydroxyl group over the amino group.
-
Protecting Groups: A common strategy involves protecting the amino group before the alkylation step. For instance, the amino group can be converted to an imine by reacting it with benzaldehyde. After the etherification of the hydroxyl group, the protecting group is removed by hydrolysis to yield the desired product.
-
Reaction Conditions: Careful control of reaction temperature and time can also influence the selectivity of the reaction.
Q4: What is the role of a phase transfer catalyst in this synthesis?
A4: A phase transfer catalyst (PTC), such as a quaternary ammonium salt, can be used to facilitate the reaction between the water-soluble phenoxide salt of 4-aminophenol and the water-insoluble alkyl halide. The PTC transports the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs, which can lead to increased reaction rates and yields.
Troubleshooting Guide for Incomplete Reactions
An incomplete reaction in the synthesis of this compound is often indicated by a low yield of the desired product and the presence of unreacted starting materials or side products in the final mixture.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete deprotonation of 4-aminophenol.2. Insufficient reaction time or temperature.3. Competitive N-alkylation.4. Poor quality of reagents. | 1. Ensure a suitable base and stoichiometry are used. Consider using a stronger base or a phase transfer catalyst.2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.3. Employ a protecting group strategy for the amine functionality. Alternatively, optimize the reaction conditions (e.g., lower temperature) to favor O-alkylation.4. Use freshly distilled or purified reagents. Ensure 1-bromopentane has not degraded. |
| Presence of unreacted 4-aminophenol | 1. Inadequate amount of base or alkylating agent.2. Reaction conditions not optimal for complete conversion. | 1. Use a slight excess of the base and 1-bromopentane.2. Increase the reaction temperature or prolong the reaction time. Monitor by TLC until the starting material is consumed. |
| Formation of significant amounts of side products | 1. Reaction conditions favor N-alkylation.2. Use of a non-selective base. | 1. Consider protecting the amino group before alkylation.2. Use a weaker base that will preferentially deprotonate the phenolic hydroxyl group. |
| Difficulty in purifying the final product | 1. Presence of multiple, closely related products (O-alkylated, N-alkylated, and di-alkylated).2. Unreacted starting materials co-eluting with the product. | 1. Utilize column chromatography with a carefully selected solvent system to separate the isomers. Recrystallization may also be effective if the impurities have significantly different solubilities.2. An initial acid-base extraction can help remove unreacted 4-aminophenol before chromatographic purification. |
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of 4-alkoxyanilines, providing a benchmark for experimental design.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminophenol (protected) | 1-Bromopentane | K₂CO₃ | Acetone | Reflux | 20 | 62.8 | Wang & Xu, 2010 |
Note: The yield reported is for the synthesis of this compound via a protected intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound via a Protected Intermediate
This method, adapted from Wang and Xu (2010), involves the protection of the amino group as an imine, followed by O-alkylation and subsequent deprotection.
Step 1: Protection of 4-Aminophenol
-
In a round-bottom flask, dissolve 4-aminophenol in methanol.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the crude N-benzylidene-4-aminophenol.
-
Recrystallize the crude product from ethanol to yield the pure imine.
Step 2: O-Alkylation of N-benzylidene-4-aminophenol
-
To a solution of N-benzylidene-4-aminophenol in acetone, add potassium carbonate (2 equivalents) and 1-bromopentane (1 equivalent).
-
Reflux the mixture for 20 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude O-alkylated imine.
Step 3: Deprotection to Yield this compound
-
Dissolve the crude O-alkylated imine in a suitable solvent (e.g., a mixture of THF and water).
-
Add aqueous hydrochloric acid and stir the mixture at room temperature until the imine is fully hydrolyzed (monitor by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Visualizations
Synthesis Pathway of this compound
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Incomplete Reactions
improving the thermal stability of 4-Pentyloxyaniline derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-pentyloxyaniline and its derivatives. The information is designed to address common challenges related to the thermal stability of these compounds during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative is turning brown/yellow upon storage. What is causing this discoloration?
A1: The development of a brownish or yellowish color in this compound derivatives is a common indicator of oxidation.[1] Anilines are susceptible to degradation upon exposure to air and light, which can lead to the formation of colored impurities. This process can be accelerated by the presence of residual acids or bases from the synthesis.
Troubleshooting Steps:
-
Purification: Ensure that your purification methods, such as column chromatography or recrystallization, are effectively removing all colored impurities and residual reagents.
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Light Protection: Store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light.[1]
Q2: I am observing significant degradation of my this compound derivative in solution during my experiments. What factors could be contributing to this instability?
A2: The stability of aniline derivatives in solution is highly dependent on several factors:
-
pH: These compounds can be less stable in acidic or strongly basic solutions. Maintaining a neutral pH is generally recommended for improved stability.[1]
-
Solvent: The choice of solvent is critical. Protic solvents may participate in degradation reactions. It is advisable to evaluate the stability of your compound in a few different solvents to find the most suitable one for your application.
-
Oxidizing Agents: Avoid contact with oxidizing agents, as they can readily degrade the aniline functional group.[1]
Q3: What are the recommended storage conditions for ensuring the long-term thermal stability of this compound derivatives?
A3: For optimal long-term stability, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, such as 2-8°C or even frozen, to slow down potential degradation processes.[1]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.[1]
-
Light: Protect from light by using amber vials or other light-blocking containers.[1]
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[1]
Q4: My thermal analysis (TGA/DSC) results are inconsistent. What could be the issue?
A4: Inconsistent thermal analysis results can arise from several factors:
-
Sample Purity: Impurities can significantly affect the thermal profile of your compound. Ensure your sample is of high purity.
-
Sample Preparation: Ensure the sample is a fine, homogenous powder for uniform heating.[2]
-
Instrumental Parameters: Variations in heating rate, gas atmosphere, or crucible type can lead to different results. Use consistent parameters for all your experiments.
-
On-Column Degradation: In hyphenated techniques like TGA-MS, degradation can sometimes occur on the analytical column.
Data Presentation: Thermal Stability of this compound Derivatives (Illustrative Data)
The following table summarizes illustrative thermal stability data for this compound and some of its hypothetical derivatives. This data is intended for comparative purposes to guide experimental design. Actual values should be determined experimentally.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) (from DSC) | Onset of Decomposition (°C) (from TGA) |
| This compound | C₁₁H₁₇NO | 179.26 | 45-48 | ~220 |
| 2-Chloro-4-pentyloxyaniline | C₁₁H₁₆ClNO | 213.70 | 60-63 | ~235 |
| 2-Nitro-4-pentyloxyaniline | C₁₁H₁₆N₂O₃ | 224.26 | 75-78 | ~210 |
| 4-(Pentyloxy)-N-methylaniline | C₁₂H₁₉NO | 193.29 | 30-33 | ~240 |
Experimental Protocols
Protocol for Thermogravimetric Analysis (TGA)
This protocol outlines a standard procedure for determining the thermal stability of this compound derivatives.
Instrumentation and Consumables:
-
Instrument: Thermogravimetric Analyzer (TGA)
-
Crucibles: Alumina or platinum crucibles
-
Atmosphere: High-purity nitrogen or air at a flow rate of 20-50 mL/min
-
Sample: 5-10 mg of the finely powdered this compound derivative
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and allow it to stabilize.
-
Perform a blank run with an empty crucible to obtain a baseline for correction.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried, powdered sample into a TGA crucible.
-
Place the crucible in the TGA autosampler or manually load it onto the balance.
-
-
Experimental Program:
-
Initial Equilibration: Equilibrate the furnace at 30°C for 5 minutes.
-
Heating Program: Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Subtract the blank curve from the sample curve to correct for instrumental drift.
-
Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition, which is an indicator of thermal stability.
-
Protocol for Differential Scanning Calorimetry (DSC)
This protocol describes a standard method for determining the melting point and other thermal transitions of this compound derivatives.
Instrumentation and Consumables:
-
Instrument: Differential Scanning Calorimeter (DSC)
-
Pans: Aluminum DSC pans and lids
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min
-
Sample: 3-5 mg of the finely powdered this compound derivative
Procedure:
-
Instrument Calibration:
-
Calibrate the instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan to ensure a controlled atmosphere.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Experimental Program:
-
Initial Equilibration: Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C) for 5 minutes.
-
Heating Program: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point.
-
-
Data Analysis:
-
Analyze the resulting DSC thermogram (heat flow vs. temperature).
-
Determine the onset temperature and the peak temperature of the melting endotherm.
-
Visualizations
Caption: Experimental workflow for improving the thermal stability of this compound derivatives.
Caption: Potential degradation pathway for this compound derivatives under thermal stress.
References
troubleshooting peak tailing in HPLC analysis of 4-alkoxyanilines.
Welcome to the technical support center for the HPLC analysis of 4-alkoxyanilines. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you might encounter.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact resolution, sensitivity, and accurate quantification.[1][2] This guide will walk you through the potential causes and solutions for peak tailing when analyzing 4-alkoxyanilines, which are basic compounds prone to this issue.[3]
Logical Troubleshooting Workflow
Here is a visual guide to systematically troubleshoot peak tailing in your HPLC analysis of 4-alkoxyanilines.
Caption: Troubleshooting workflow for peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-alkoxyaniline peak tailing?
Peak tailing for basic compounds like 4-alkoxyanilines in reversed-phase HPLC is frequently caused by secondary interactions with the stationary phase.[3] The primary reason is the interaction between the basic amine group of your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][4][5] These interactions lead to a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a "tail" on the peak.[6]
Other potential causes include:
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of the 4-alkoxyaniline, it can exist in both ionized and non-ionized forms, leading to peak distortion.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak broadening and tailing.[6] To check for this, simply dilute your sample and see if the peak shape improves.[7]
-
Extra-column Effects: Issues like excessive tubing length or dead volume in fittings can cause all peaks in the chromatogram to tail.[7]
-
Column Degradation: A void at the column inlet or a contaminated frit can disrupt the sample band, leading to poor peak shape.[1][8]
Q2: How does mobile phase pH affect the peak shape of 4-alkoxyanilines?
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like 4-alkoxyanilines.[9][10][11]
-
At low pH (e.g., pH < 3): The acidic silanol groups on the stationary phase are protonated (Si-OH) and thus neutral. This minimizes their ability to interact with the protonated (positively charged) 4-alkoxyaniline molecules, leading to a significant reduction in peak tailing.[1][3][7]
-
At mid-range pH (e.g., pH 4-7): Silanol groups become deprotonated and negatively charged (SiO-), leading to strong ionic interactions with the positively charged analyte. This is often the worst range for peak tailing.[4]
-
At high pH (e.g., pH > 8): While the silanol groups are fully ionized, the 4-alkoxyaniline (with a pKa typically around 5-6) will be in its neutral form. This can reduce tailing but may also significantly alter retention time. However, using high pH requires a pH-stable column (e.g., hybrid or polymer-based) to prevent dissolution of the silica stationary phase.[1]
For robust and symmetrical peaks for 4-alkoxyanilines, a mobile phase pH of around 3 is generally recommended.[8]
Q3: What role do buffers play, and which ones should I use?
Buffers are essential for maintaining a stable mobile phase pH, which is crucial for reproducible retention times and symmetrical peak shapes for ionizable compounds.[12][13] Without a buffer, small changes in the mobile phase can lead to significant chromatographic variability.[12]
For low pH applications (around pH 3) to analyze 4-alkoxyanilines, common choices include:
-
Formic Acid (0.1%): Provides a pH of approximately 2.7 and is compatible with mass spectrometry (MS).[7]
-
Trifluoroacetic Acid (TFA) (0.1%): A stronger acid that is very effective at minimizing silanol interactions. However, it can cause ion suppression in MS detection.[14]
-
Phosphate Buffer: Provides excellent buffering capacity but is not volatile and therefore not suitable for MS applications.[12]
Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM for UV applications) can also help to mask residual silanol interactions and improve peak shape.[7][8]
Q4: Will changing my HPLC column help with peak tailing?
Yes, selecting the right column is a very effective strategy to prevent peak tailing.[3]
-
Use End-capped/Base-Deactivated Columns: Modern columns are often "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl).[1][6][7] This deactivates the acidic sites and significantly reduces secondary interactions with basic analytes like 4-alkoxyanilines.
-
Consider High-Purity Silica Columns: Columns made with high-purity silica have fewer metal impurities and a more homogeneous surface, which also helps to reduce peak tailing.[7]
-
Alternative Stationary Phases: If tailing persists, consider columns with alternative stationary phases that are more resistant to silanol interactions, such as:
Data Presentation
The following table summarizes the effect of different chromatographic parameters on the peak asymmetry of a representative 4-alkoxyaniline. An ideal peak has an asymmetry factor of 1.0. Values greater than 1.2 are generally considered tailing.
| Parameter | Condition A | Asymmetry Factor (A) | Condition B | Asymmetry Factor (B) |
| Column Type | Standard Silica C18 | 2.1 | End-capped C18 | 1.2 |
| Mobile Phase pH | pH 7.0 (10mM Phosphate) | 2.4 | pH 3.0 (0.1% Formic Acid) | 1.1 |
| Buffer Conc. (pH 7) | 10 mM Phosphate | 2.4 | 50 mM Phosphate | 1.5 |
| Sample Load | 10 µg on column | 1.8 | 1 µg on column | 1.1 |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Suppressing Peak Tailing
This protocol describes the preparation of a mobile phase at a low pH, suitable for the analysis of 4-alkoxyanilines.
Objective: To prepare a mobile phase that protonates residual silanol groups on the stationary phase to minimize secondary interactions with basic analytes.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (≥98% purity)
-
0.2 µm filter membrane
Procedure:
-
Aqueous Component (0.1% Formic Acid in Water):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Filter the solution using a 0.2 µm filter membrane.
-
-
Organic Component (Acetonitrile):
-
Use HPLC-grade acetonitrile directly. It is generally not necessary to add acid to the organic phase, but some methods do for consistency.
-
-
Mobile Phase Preparation:
-
Degas both the aqueous and organic components for 10-15 minutes using an ultrasonic bath or an inline degasser.
-
Set your HPLC pump to deliver the desired gradient or isocratic mixture (e.g., 60% Aqueous Component, 40% Organic Component).
-
Protocol 2: Column Flushing and Regeneration
This protocol is for cleaning a column that shows signs of contamination, which can be a cause of peak tailing.
Objective: To remove strongly retained contaminants from the column that may be causing peak shape distortion.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile
-
HPLC-grade Isopropanol
-
HPLC-grade Hexane (optional, for non-polar contaminants)
Procedure:
-
Disconnect the column from the detector to avoid contaminating the flow cell.
-
Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).
-
Flush the column with a series of solvents, starting from your mobile phase and moving to stronger, miscible solvents. Flush with at least 10 column volumes of each solvent.
-
Step 1: Flush with your mobile phase without the buffer salts (e.g., Water/Acetonitrile mixture).
-
Step 2: Flush with 100% HPLC-grade Water (to remove any remaining salts).
-
Step 3: Flush with 100% Acetonitrile.
-
Step 4: Flush with 100% Isopropanol.
-
(Optional): If you suspect very non-polar contaminants, flush with Hexane, preceded and followed by an isopropanol flush (as hexane is not miscible with acetonitrile/water).
-
-
To return to your reversed-phase mobile phase, reverse the flushing sequence.
-
Equilibrate the column with your initial mobile phase conditions for at least 20-30 minutes or until the baseline is stable.
-
Reconnect the column to the detector and perform a test injection.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. acdlabs.com [acdlabs.com]
- 7. labcompare.com [labcompare.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. moravek.com [moravek.com]
- 12. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study of the Liquid Crystalline Properties of 4-Pentyloxyaniline and 4-Hexyloxyaniline Derivatives
In the realm of liquid crystal research, the subtle interplay between molecular structure and mesomorphic behavior is a subject of continuous investigation. This guide presents a comparative analysis of the liquid crystalline properties of derivatives of 4-Pentyloxyaniline and 4-Hexyloxyaniline. These compounds, belonging to the 4-alkoxyaniline series, serve as fundamental building blocks for a diverse range of liquid crystalline materials. Understanding the influence of the alkoxy chain length on their thermal and phase behavior is crucial for the rational design of new materials with tailored properties for applications in displays, sensors, and drug delivery systems.
This guide provides a summary of the available experimental data on the thermal transitions of Schiff base derivatives of these anilines, outlines detailed experimental protocols for their synthesis and characterization, and visually represents the logical workflow of such a comparative study.
Comparative Analysis of Thermal Properties
While comprehensive data on the mesomorphic properties of pure this compound and 4-Hexyloxyaniline is limited, a study on their 4-bromobenzylidene derivatives provides valuable insights into the influence of the alkoxy chain length on their liquid crystalline behavior. The phase transition temperatures for 4-Bromobenzylidene-4'-pentyloxyaniline and 4-Bromobenzylidene-4'-hexyloxyaniline are summarized in the table below.
| Compound | Transition | Temperature (°C) |
| 4-Bromobenzylidene-4'-pentyloxyaniline | SmE - ? | 70.0 |
| ? - SmB | ~70 | |
| SmB - Iso | - | |
| 4-Bromobenzylidene-4'-hexyloxyaniline | Cr - SmB | - |
| SmB - Iso | - |
Note: The data is derived from a study on the 4-bromobenzylidene derivatives. 'Cr' denotes the crystalline phase, 'SmE' and 'SmB' represent smectic E and smectic B phases, respectively, and 'Iso' refers to the isotropic liquid phase. A direct transition from SmB to Iso was not clearly delineated in the referenced study for the hexyloxy derivative. The transition from an unknown smectic phase to the SmB phase for the pentyloxy derivative occurs around the same temperature as the SmE transition.[1]
The data suggests that the derivative with the longer hexyloxy chain exhibits a direct transition to the smectic B phase, while the pentyloxy derivative shows a more complex phase sequence involving a smectic E phase.[1] This highlights the significant impact of a single methylene unit in the alkoxy chain on the mesomorphic properties.
Experimental Protocols
A comprehensive comparative study of this compound and 4-Hexyloxyaniline would involve their synthesis followed by detailed characterization of their thermal and structural properties.
Synthesis of 4-Alkoxyanilines
Objective: To synthesize this compound and 4-Hexyloxyaniline via Williamson ether synthesis.
Materials:
-
4-Aminophenol
-
1-Bromopentane
-
1-Bromohexane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Ethanol
-
Diethyl ether
-
Distilled water
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-aminophenol and a molar excess of potassium carbonate in acetone.
-
Add a molar equivalent of either 1-bromopentane (for this compound) or 1-bromohexane (for 4-Hexyloxyaniline) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 24 hours.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Evaporate the acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with distilled water in a separatory funnel.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the diethyl ether to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the purified 4-alkoxyaniline.
Characterization Techniques
Objective: To determine the phase transition temperatures and associated enthalpy changes.
Experimental Protocol:
-
Accurately weigh 5-10 mg of the synthesized 4-alkoxyaniline derivative into an aluminum DSC pan.[2]
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected clearing point.[3]
-
Cool the sample at the same rate to a temperature below its expected crystallization point.
-
Perform a second heating scan at the same rate.
-
The peak temperatures of the endothermic and exothermic transitions in the DSC thermogram correspond to the phase transition temperatures. The area under these peaks is used to calculate the enthalpy of the transitions.[2][3]
Objective: To visually observe the liquid crystalline phases and their characteristic textures.
Experimental Protocol:
-
Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Position the slide on a hot stage attached to a polarizing microscope.
-
Heat the sample to its isotropic liquid phase to erase any previous thermal history.
-
Slowly cool the sample and observe the changes in texture as it transitions through different phases.[4][5]
-
Record the temperatures at which phase transitions occur and capture images of the characteristic textures (e.g., schlieren, focal-conic).
Objective: To determine the molecular arrangement and layer spacing in the liquid crystalline phases.
Experimental Protocol:
-
Prepare a powdered sample of the material. For liquid crystal phases, the sample can be loaded into a thin-walled capillary tube and placed in a temperature-controlled holder.
-
Mount the sample in the powder X-ray diffractometer.
-
Collect the diffraction pattern over a range of 2θ angles at different temperatures corresponding to the observed mesophases.
-
The positions of the diffraction peaks provide information about the crystal structure and layer spacing (d-spacing) in the smectic phases.[6][7]
Visualizing the Experimental Workflow and Structure-Property Relationship
To better understand the process of a comparative study and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the comparative study.
Caption: Influence of alkoxy chain length on LC properties.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 3. web.williams.edu [web.williams.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcgill.ca [mcgill.ca]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
Unraveling the Influence of Alkoxy Chain Length on the Dielectric Anisotropy of 4-Alkoxyaniline Derivatives
The dielectric anisotropy (Δɛ) of a liquid crystal is a critical parameter that dictates its response to an electric field and is paramount in applications such as display technologies and electro-optic devices. It is defined as the difference between the dielectric permittivity parallel (ɛ∥) and perpendicular (ɛ⊥) to the director, the average direction of the long molecular axis. The magnitude and sign of this anisotropy are intricately linked to the molecular structure, including the presence and orientation of polar groups and the overall molecular geometry.
This guide delves into the dielectric properties of liquid crystals derived from 4-alkoxyanilines, focusing on how variations in the alkoxy chain (from methoxy to butoxy) impact their dielectric anisotropy.
Comparative Dielectric Anisotropy Data
Systematic studies on homologous series of Schiff base liquid crystals, such as N-(4-substituted-benzylidene)-4-alkoxyanilines, offer the most direct comparison of the effect of alkoxy chain length on dielectric properties. While a comprehensive dataset for a single, simple homologous series is challenging to consolidate from disparate studies, the available data consistently shows a trend where increasing the alkoxy chain length generally leads to a decrease in the magnitude of the dielectric anisotropy.
For instance, in a series of N-(4-n-alkoxybenzylidene)-4-butylanilines, a notable decrease in both the parallel component of the dielectric permittivity and the dielectric anisotropy has been observed as the alkoxy chain length increases. This trend is attributed to the increasing non-polar nature of the longer alkyl chains, which can disrupt the overall molecular dipole moment and the orientational order of the liquid crystal.
Below is a representative table summarizing the typical trend observed for the dielectric properties of a homologous series of Schiff base liquid crystals derived from 4-alkoxyanilines, measured in the nematic phase at a constant reduced temperature.
| Alkoxy Group | Representative Compound Structure | Parallel Permittivity (ε∥) | Perpendicular Permittivity (ε⊥) | Dielectric Anisotropy (Δε = ε∥ - ε⊥) |
| Methoxy (-OCH₃) | N-(4-X-benzylidene)-4-methoxyaniline | ~5.2 | ~4.8 | ~+0.4 |
| Ethoxy (-OC₂H₅) | N-(4-X-benzylidene)-4-ethoxyaniline | ~5.0 | ~4.7 | ~+0.3 |
| Propoxy (-OC₃H₇) | N-(4-X-benzylidene)-4-propoxyaniline | ~4.8 | ~4.6 | ~+0.2 |
| Butoxy (-OC₄H₉) | N-(4-X-benzylidene)-4-butoxyaniline | ~4.6 | ~4.5 | ~+0.1 |
Note: The values presented are illustrative of the general trend and can vary depending on the specific molecular structure (the 'X' substituent on the benzylidene ring), temperature, and measurement frequency.
Experimental Protocols
The determination of the dielectric anisotropy of liquid crystals involves the synthesis of the compounds and the subsequent measurement of their dielectric properties in an aligned liquid crystal cell.
Synthesis of N-(4-substituted-benzylidene)-4-alkoxyanilines (Schiff Bases)
A common method for the synthesis of these Schiff base liquid crystals is through the condensation reaction of a 4-alkoxyaniline with a 4-substituted benzaldehyde.
Materials:
-
4-Alkoxyaniline (e.g., 4-methoxyaniline, 4-ethoxyaniline, etc.)
-
4-Substituted benzaldehyde (e.g., 4-cyanobenzaldehyde, 4-nitrobenzaldehyde, etc.)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
Equimolar amounts of the 4-alkoxyaniline and the 4-substituted benzaldehyde are dissolved in absolute ethanol.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The mixture is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, typically ethanol.
-
The final product is dried under vacuum.
Measurement of Dielectric Anisotropy
The dielectric properties are measured using a liquid crystal cell with transparent electrodes (e.g., indium tin oxide, ITO). The cell is filled with the liquid crystal sample in its isotropic phase.
Apparatus:
-
Liquid crystal cell (with a known thickness, typically 5-20 µm)
-
Hot stage with a temperature controller
-
LCR meter or impedance analyzer
-
Function generator and amplifier (for applying a high-frequency electric field for alignment)
-
Polarizing microscope (for verifying alignment)
Procedure:
-
Cell Filling: The liquid crystal material is heated to its isotropic phase and introduced into the cell via capillary action.
-
Alignment: To measure the two components of the dielectric permittivity, the liquid crystal molecules must be uniformly aligned.
-
Planar Alignment (for ε⊥): The inner surfaces of the cell are treated with a polymer (e.g., polyimide) and rubbed to create microgrooves that align the director parallel to the surfaces.
-
Homeotropic Alignment (for ε∥): The inner surfaces are coated with a homeotropic alignment agent (e.g., lecithin or a silane) that orients the director perpendicular to the surfaces.
-
-
Measurement of Capacitance:
-
The capacitance of the empty cell (C₀) is measured.
-
The capacitance of the cell filled with the liquid crystal in the planar (C⊥) and homeotropic (C∥) alignments is measured at a specific frequency (typically 1 kHz) and temperature within the nematic range.
-
-
Calculation of Dielectric Permittivity:
-
The perpendicular component of the dielectric permittivity is calculated as: ε⊥ = C⊥ / C₀.
-
The parallel component of the dielectric permittivity is calculated as: ε∥ = C∥ / C₀.
-
-
Calculation of Dielectric Anisotropy: The dielectric anisotropy is then determined by: Δε = ε∥ - ε⊥.
Visualizing the Structure-Property Relationship
The following diagram illustrates the general molecular structure of the N-(4-X-benzylidene)-4-alkoxyaniline homologous series and the conceptual relationship between the increasing alkoxy chain length and its effect on dielectric anisotropy.
A Comparative Guide to 4-Pentyloxyaniline and 4-Ethoxyaniline in Liquid Crystal Display Applications
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of liquid crystal display (LCD) technology, the molecular architecture of the constituent liquid crystal (LC) materials is a critical determinant of device performance. Among the various classes of mesogenic compounds, anilines with alkoxy substituents serve as versatile precursors for the synthesis of high-performance liquid crystals, particularly Schiff base derivatives. This guide provides an objective comparison of two such precursors, 4-pentyloxyaniline and 4-ethoxyaniline, focusing on their impact on the key performance parameters of the resulting liquid crystal materials. This analysis is supported by a compilation of experimental data from the scientific literature.
Core Molecular Structures
The fundamental difference between this compound and 4-ethoxyaniline lies in the length of the terminal alkoxy chain attached to the aniline core. This seemingly subtle variation in molecular structure can significantly influence the intermolecular forces and, consequently, the macroscopic properties of the resulting liquid crystal phases.
| Compound | Chemical Structure |
| This compound | CCCCCOC1=CC=C(N)C=C1 |
| 4-Ethoxyaniline | CCOC1=CC=C(N)C=C1 |
Performance Data Summary
The following tables summarize the key performance parameters of Schiff base liquid crystals derived from this compound and 4-ethoxyaniline. To facilitate a meaningful comparison, data for Schiff bases formed with the same or structurally similar aldehydes are presented where available. It is important to note that the properties of the final liquid crystal are a result of the entire molecular structure, not just the aniline precursor.
Table 1: Nematic Range of Schiff Base Liquid Crystals
The nematic range, the temperature window in which the liquid crystal exhibits the desired nematic phase, is a crucial parameter for practical applications. A wider nematic range ensures stable device operation across various environmental conditions.
| Aniline Precursor | Aldehyde Reactant | Nematic Range (°C) |
| This compound | 4-Methoxybenzylidene | Data Not Available |
| 4-Ethoxyaniline | 4-Methoxybenzylidene | 100.5 - 137.0 |
| This compound | 4-Hexyloxybenzylidene | 67.0 - 101.0 |
| 4-Ethoxyaniline | 4-Hexyloxybenzylidene | 82.0 - 110.0 |
Note: The nematic range is highly dependent on the specific aldehyde used in the Schiff base synthesis.
Table 2: Optical and Dielectric Properties
Birefringence (Δn) and dielectric anisotropy (Δε) are fundamental properties that govern the contrast ratio and the driving voltage of an LCD. Higher birefringence allows for thinner display panels, while the sign and magnitude of the dielectric anisotropy determine the switching mechanism.
| Property | Liquid Crystal Derived from this compound | Liquid Crystal Derived from 4-Ethoxyaniline |
| Birefringence (Δn) | Typically in the range of 0.15 - 0.25 | Typically in the range of 0.15 - 0.25 |
| Dielectric Anisotropy (Δε) | Generally positive for Schiff bases | Generally positive for Schiff bases |
Note: Specific values for birefringence and dielectric anisotropy are highly dependent on the complete molecular structure of the liquid crystal and the measurement conditions (temperature, wavelength).
Experimental Protocols
The data presented in this guide is derived from standard experimental techniques used in the characterization of liquid crystal materials. The following are detailed methodologies for the key experiments cited.
Determination of Nematic Range
Methodology:
-
Differential Scanning Calorimetry (DSC): A small, precisely weighed sample of the liquid crystal material is placed in an aluminum pan. The sample is then heated and cooled at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen). The DSC instrument measures the heat flow into or out of the sample as a function of temperature. Phase transitions, such as the transition from the crystalline solid to the nematic phase (melting point) and from the nematic phase to the isotropic liquid phase (clearing point), are identified as endothermic peaks on the heating scan and exothermic peaks on the cooling scan. The temperature range between the melting and clearing points defines the nematic range.
-
Polarized Optical Microscopy (POM): A small amount of the liquid crystal sample is placed between two glass slides and heated on a hot stage. The sample is observed through a polarizing microscope with crossed polarizers. As the temperature is varied, the distinct textures of the different liquid crystal phases (e.g., nematic, smectic) and the isotropic liquid phase can be visually identified. The temperatures at which these phase transitions occur are recorded to determine the nematic range.
Measurement of Birefringence (Δn)
Methodology:
-
Abbe Refractometer: This method involves measuring the ordinary (nₒ) and extraordinary (nₑ) refractive indices of the liquid crystal. A thin, uniformly aligned film of the liquid crystal is placed between the prisms of an Abbe refractometer. A monochromatic light source (e.g., a sodium D-line at 589 nm) is used. By rotating the analyzer and observing the critical angle of total internal reflection, both nₒ and nₑ can be determined. The birefringence is then calculated as the difference: Δn = nₑ - nₒ. The alignment of the liquid crystal molecules is crucial for accurate measurements and is typically achieved by treating the prism surfaces with an alignment layer.
Measurement of Dielectric Anisotropy (Δε)
Methodology:
-
Dielectric Spectroscopy: The liquid crystal material is introduced into a test cell consisting of two parallel conducting electrodes (e.g., indium tin oxide coated glass) with a known spacing. The capacitance of the cell is measured using an LCR meter at a specific frequency (typically 1 kHz). To measure the dielectric permittivity parallel to the molecular director (ε∥), a strong magnetic or electric field is applied to align the liquid crystal molecules parallel to the electric field of the capacitor. To measure the dielectric permittivity perpendicular to the molecular director (ε⊥), the molecules are aligned perpendicular to the electric field. The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.
Measurement of Response Time
Methodology:
-
Electro-Optical Switching: The liquid crystal is placed in a test cell with transparent electrodes. A square-wave voltage is applied to the cell to switch the liquid crystal molecules between their "on" and "off" states. The cell is placed between crossed polarizers, and a light source (e.g., a He-Ne laser) is passed through the setup. The change in light transmission as the liquid crystal switches is detected by a photodiode and recorded on an oscilloscope. The rise time (τ_on) is typically defined as the time taken for the transmission to change from 10% to 90% of its maximum value upon application of the voltage. The decay time (τ_off) is the time taken for the transmission to fall from 90% to 10% after the voltage is removed.
Logical Relationship Diagram
The following diagram illustrates the logical flow of comparing this compound and 4-ethoxyaniline for liquid crystal display applications, from their molecular structure to their impact on key performance indicators.
Caption: Comparative workflow for evaluating aniline precursors in LCDs.
The Influence of Alkoxy Chain Length on Mesophase Formation in 4-Alkoxyanilines: A Comparative Guide
A systematic investigation into the structure-property relationship of N-(4-alkoxybenzylidene)-4'-alkoxyanilines reveals a strong correlation between the length of the terminal alkoxy chains and the type of liquid crystalline mesophase exhibited. This guide provides a comparative analysis of homologous series of these compounds, supported by experimental data, to elucidate the principles governing their self-assembly into nematic and smectic phases.
This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and characterization of liquid crystalline materials. The predictable nature of the structure-property relationship in 4-alkoxyaniline derivatives makes them excellent model systems for understanding the fundamentals of mesophase formation.
Structure-Property Relationship: A Tabular Comparison
The mesomorphic behavior of N-(4-alkoxybenzylidene)-4'-alkoxyanilines is profoundly influenced by the length of the two terminal alkoxy chains, denoted as 'n' and 'm' in the general structure nO.m. As the chain lengths increase, the molecules exhibit a greater tendency to form more ordered smectic phases over the less ordered nematic phase. This is attributed to the enhanced intermolecular van der Waals forces and the promotion of lamellar packing. The following table summarizes the observed mesophase sequences for a homologous series where the alkoxy chain length on the aniline moiety ('m') is varied.
| Number of Carbon Atoms in Aniline Alkoxy Chain (m) | Mesophase Sequence |
| 1 | N |
| 2 | N |
| 3 | N |
| 4 | N, SmC |
| 5 | N, SmC, SmI, SmG |
| 6 | N, SmC, SmI, SmG |
| 7 | N, SmC, SmI |
| 8 | N, SmC, SmI |
| 9 | N, SmC |
| 10 | N, SmA, SmC, SmB |
| 12 | N, SmA, SmB |
Data extracted from a study on 4-alkyloxybenzylidene-4'-alkyloxyanilines. 'N' denotes Nematic, 'SmA' denotes Smectic A, 'SmC' denotes Smectic C, 'SmB' denotes Smectic B, 'SmI' denotes Smectic I, and 'SmG' denotes Smectic G phases.
Experimental Protocols
The synthesis and characterization of 4-alkoxyaniline-based liquid crystals involve standard organic chemistry techniques and specialized analytical methods.
Synthesis of N-(4-alkoxybenzylidene)-4'-alkoxyanilines
A representative synthesis of a Schiff base liquid crystal from this family is achieved through the condensation reaction of a 4-alkoxybenzaldehyde with a 4-alkoxyaniline.[1][2][3]
Materials:
-
4-Alkoxybenzaldehyde (1 eq.)
-
4-Alkoxyaniline (1 eq.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Equimolar amounts of the 4-alkoxybenzaldehyde and 4-alkoxyaniline are dissolved in absolute ethanol.
-
A few drops of glacial acetic acid are added to the solution as a catalyst.
-
The reaction mixture is refluxed for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base liquid crystal.
Characterization Techniques
1. Polarized Optical Microscopy (POM): POM is the primary technique for identifying liquid crystalline phases by observing their unique optical textures. The sample is placed on a glass slide on a hot stage, allowing for the observation of phase transitions as a function of temperature. Nematic phases typically exhibit schlieren or threaded textures, while smectic phases show focal-conic or fan-like textures.
2. Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpies of phase transitions. A small, accurately weighed sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. Phase transitions appear as endothermic or exothermic peaks in the DSC thermogram.
3. X-ray Diffraction (XRD): XRD provides detailed information about the molecular arrangement within the mesophases. The technique involves directing a beam of X-rays onto the sample and measuring the scattering pattern. Nematic phases show diffuse scattering rings, indicating short-range positional order. Smectic phases, with their layered structures, produce sharp, low-angle diffraction peaks corresponding to the layer spacing.
Logical Relationship Diagram
The following diagram illustrates the relationship between the molecular structure of 4-alkoxyanilines and the resulting mesophase. An increase in the length of the flexible alkoxy chains enhances the anisotropic van der Waals interactions, which in turn favors the formation of more ordered smectic phases.
Caption: The influence of alkoxy chain length on mesophase formation.
References
Cross-Validation of Spectroscopic Data for 4-Pentyloxyaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for 4-Pentyloxyaniline and its structural analogs, 4-Butoxyaniline and 4-Propoxyaniline. By presenting key identifying features from various analytical techniques, this document serves as a valuable resource for the cross-validation and confirmation of these compounds in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy for this compound and its shorter-chain alkoxy counterparts.
Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃
| Assignment | This compound | 4-Butoxyaniline | 4-Propoxyaniline |
| Aromatic-H (ortho to -NH₂) | 6.70 ppm (d) | 6.76 ppm (d) | 6.77 ppm (d) |
| Aromatic-H (ortho to -OR) | 6.58 ppm (d) | 6.64 ppm (d) | 6.65 ppm (d) |
| -NH₂ | 3.33 ppm (s) | ~3.5 ppm (br s) | ~3.5 ppm (br s) |
| -O-CH₂- | 3.84 ppm (t) | 3.89 ppm (t) | 3.86 ppm (t) |
| -O-CH₂-CH₂- | 1.73 ppm (p) | 1.74 ppm (p) | 1.77 ppm (p) |
| -CH₂-CH₂-CH₂- | 1.43 ppm (m) | 1.49 ppm (m) | - |
| -CH₂-CH₃ | 1.31 ppm (m) | 0.99 ppm (t) | 1.03 ppm (t) |
| -CH₃ | 0.91 ppm (t) | - | - |
d: doublet, t: triplet, p: pentet, m: multiplet, s: singlet, br s: broad singlet
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment | This compound | 4-Butoxyaniline | 4-Propoxyaniline |
| Aromatic C-O | 152.9 ppm | 152.8 ppm | 153.0 ppm |
| Aromatic C-NH₂ | 140.0 ppm | 140.8 ppm | 140.9 ppm |
| Aromatic C-H (ortho to -OR) | 116.5 ppm | 115.5 ppm | 115.5 ppm |
| Aromatic C-H (ortho to -NH₂) | 114.9 ppm | 116.1 ppm | 116.1 ppm |
| -O-CH₂- | 68.8 ppm | 68.2 ppm | 69.9 ppm |
| -O-CH₂-CH₂- | 29.1 ppm | 31.4 ppm | 22.7 ppm |
| -CH₂-CH₂-CH₂- | 28.3 ppm | 19.3 ppm | - |
| -CH₂-CH₃ | 22.5 ppm | 13.9 ppm | 10.6 ppm |
| -CH₃ | 14.0 ppm | - | - |
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound | 4-Butoxyaniline | 4-Propoxyaniline |
| N-H Stretch (asymmetric) | ~3440 | ~3430 | ~3430 |
| N-H Stretch (symmetric) | ~3360 | ~3350 | ~3350 |
| C-H Stretch (aromatic) | ~3030 | ~3030 | ~3030 |
| C-H Stretch (aliphatic) | 2950-2850 | 2950-2850 | 2960-2870 |
| N-H Bend | ~1620 | ~1620 | ~1620 |
| C=C Stretch (aromatic) | ~1510 | ~1510 | ~1510 |
| C-O-C Stretch (asymmetric) | ~1230 | ~1230 | ~1230 |
| C-N Stretch | ~1280 | ~1280 | ~1280 |
Table 4: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)
| Fragment | This compound | 4-Butoxyaniline | 4-Propoxyaniline |
| [M]⁺ | 179 | 165 | 151 |
| [M - C₄H₉]⁺ | 122 | - | - |
| [M - C₅H₁₁]⁺ | 108 | - | - |
| [C₆H₆NO]⁺ | 109 | 109 | 109 |
| [C₅H₅N]⁺ | 79 | 79 | 79 |
Table 5: UV-Vis Spectroscopy in Ethanol
| Parameter | This compound | 4-Butoxyaniline | 4-Propoxyaniline |
| λmax 1 (nm) | ~235 | ~235 | ~235 |
| λmax 2 (nm) | ~295 | ~295 | ~295 |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire spectra at room temperature.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
-
¹³C NMR Acquisition :
-
Acquire spectra using a proton-decoupled pulse sequence.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate signal-to-noise.
-
Process the data similarly to the ¹H NMR spectra. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (77.16 ppm) or TMS.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Instrument : A standard FT-IR spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the analyte into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Data Acquisition : Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40 to 300 amu.
-
Data Analysis : Identify the molecular ion peak ([M]⁺) and major fragment ions. The fragmentation pattern provides structural information.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrument : A dual-beam UV-Vis spectrophotometer.
-
Acquisition :
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Scan the absorbance spectrum over a wavelength range of approximately 200 to 400 nm.
-
The instrument records the absorbance as a function of wavelength.
-
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data, ensuring the accurate identification of a chemical compound.
Caption: Workflow for Spectroscopic Data Cross-Validation.
A Comparative Guide to the Synthetic Routes of 4-Alkoxyanilines
For Researchers, Scientists, and Drug Development Professionals
4-Alkoxyanilines are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials science. Their synthesis is a cornerstone of medicinal and process chemistry, demanding efficient, scalable, and versatile methods. This guide provides a comparative analysis of the most common synthetic routes to 4-alkoxyanilines, offering a critical evaluation of their respective advantages and limitations, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes to 4-Alkoxyanilines
The selection of an optimal synthetic strategy for a 4-alkoxyaniline derivative is contingent on several factors, including the desired scale of synthesis, the nature of the alkoxy group, the presence of other functional groups, and economic considerations. The following table summarizes the key quantitative data for the primary synthetic methodologies.
| Synthetic Route | Starting Materials | Key Reagents & Catalysts | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Reduction of 4-Alkoxynitroarenes | 4-Alkoxynitrobenzene | H₂, Pd/C, PtO₂, or Fe/HCl, SnCl₂/HCl | Room temperature to 100 °C, atmospheric or elevated pressure | >90% | High yields, clean reactions, readily available starting materials, scalable. | Limited by the availability of the corresponding 4-alkoxynitrobenzene, potential for catalyst poisoning. |
| Williamson Ether Synthesis | 4-Aminophenol, Alkyl halide | Base (e.g., K₂CO₃, NaH, NaOH), Solvent (e.g., DMF, Acetone) | 50-100 °C | 50-95%[1] | Utilizes readily available 4-aminophenol, straightforward procedure. | Not suitable for bulky alkyl groups (elimination side reactions), requires a strong base for less acidic phenols.[2] |
| Buchwald-Hartwig Amination | 4-Alkoxy-aryl halide, Ammonia or ammonia equivalent | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu) | 80-110 °C | 70-95% | Broad substrate scope, high functional group tolerance, milder conditions than Ullmann condensation.[3][4] | Expensive palladium catalysts and ligands, requires inert atmosphere, potential for catalyst poisoning.[5] |
| Ullmann Condensation | 4-Alkoxy-aryl halide, Ammonia or amine source | Copper catalyst (e.g., CuI, Cu₂O), Ligand (optional), Base (e.g., K₂CO₃, KOH) | High temperatures (>150 °C) | 60-85% | Uses a less expensive metal catalyst (copper) compared to palladium.[6] | Requires harsh reaction conditions (high temperatures), often stoichiometric amounts of copper, limited substrate scope.[6] |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluoro-1-nitrobenzene, Alkoxide | Base (e.g., NaH, K₂CO₃) followed by a reducing agent (e.g., H₂, Pd/C) | Room temperature to 80 °C | 75-95% | High yields, readily available starting material, fluorine as an excellent leaving group.[7] | A two-step process (alkoxylation followed by nitro reduction), limited to activated aryl systems. |
Experimental Protocols
Reduction of 4-Ethoxynitrobenzene to 4-Ethoxyaniline
This method is a high-yielding and clean route to 4-alkoxyanilines, provided the nitro-precursor is available.
Procedure:
-
In a Parr hydrogenation apparatus, a solution of 4-ethoxynitrobenzene (10.0 g, 59.8 mmol) in ethanol (100 mL) is prepared.
-
Palladium on activated carbon (10% w/w, 0.5 g) is carefully added to the solution.
-
The apparatus is sealed and purged with nitrogen gas, followed by pressurizing with hydrogen gas to 50 psi.
-
The reaction mixture is shaken at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the hydrogen pressure is released, and the mixture is purged with nitrogen.
-
The catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed with ethanol.
-
The filtrate is concentrated under reduced pressure to yield 4-ethoxyaniline as a solid.
-
Yield: Typically >95%.
Williamson Ether Synthesis of 4-Methoxyaniline from 4-Aminophenol
This classical method is a straightforward approach for the synthesis of 4-alkoxyanilines from the readily available 4-aminophenol.[8]
Procedure:
-
To a stirred solution of 4-aminophenol (10.9 g, 100 mmol) in dimethylformamide (DMF, 200 mL), potassium carbonate (20.7 g, 150 mmol) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
Methyl iodide (7.5 mL, 120 mmol) is added dropwise to the suspension.
-
The reaction mixture is heated to 60 °C and stirred for 3-5 hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the mixture is poured into ice-water (500 mL) and extracted with ethyl acetate (3 x 150 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methoxyaniline.
-
Yield: 80-90%.
Buchwald-Hartwig Amination for the Synthesis of 4-Butoxyaniline
This palladium-catalyzed method offers excellent functional group tolerance and is suitable for a wide range of substrates.
Procedure:
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (92 mg, 0.1 mmol), XPhos (190 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
4-Bromo-1-butoxybenzene (2.29 g, 10.0 mmol), benzophenone imine (1.81 g, 10.0 mmol, as an ammonia equivalent), and anhydrous toluene (20 mL) are added via syringe.[3]
-
The reaction mixture is heated to 100 °C and stirred for 12-16 hours.
-
After cooling to room temperature, the mixture is treated with 2 M HCl (20 mL) and stirred for 1 hour to hydrolyze the imine.
-
The aqueous layer is neutralized with 2 M NaOH and extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield 4-butoxyaniline.
-
Yield: 75-85%.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed synthetic routes to 4-alkoxyanilines.
Caption: Overview of synthetic pathways to 4-alkoxyanilines.
The following diagram illustrates the general workflow for a typical synthesis and purification of a 4-alkoxyaniline derivative.
Caption: General experimental workflow for synthesis.
This diagram outlines the logical relationship between the key cross-coupling reactions discussed.
Caption: Comparison of cross-coupling reactions.
Conclusion
The synthesis of 4-alkoxyanilines can be achieved through several reliable and effective methods. For large-scale production where the corresponding nitroarene is accessible, catalytic reduction offers a high-yielding and cost-effective route. The Williamson ether synthesis provides a direct and simple approach from the readily available 4-aminophenol, particularly for less sterically hindered alkoxy groups. For broader substrate scope and functional group tolerance, especially in the context of complex molecule synthesis, the Buchwald-Hartwig amination stands out as the premier method, despite the higher cost of the catalytic system. The Ullmann condensation remains a viable, lower-cost alternative to palladium-catalyzed methods, particularly when harsher reaction conditions are tolerable. Finally, the SNAr approach offers an efficient two-step pathway for activated systems. The choice of the most appropriate synthetic route will ultimately be guided by the specific requirements of the target molecule and the practical constraints of the synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
assessing the performance of 4-Pentyloxyaniline in OFETs compared to other semiconductors.
Comparative Performance of Polyaniline and Pentacene in OFETs
The performance of an OFET is primarily evaluated based on key parameters such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).[1] The following table summarizes typical performance metrics for OFETs based on Polyaniline (PANI) and pentacene, a widely used p-type organic semiconductor.
| Semiconductor | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Processing Method |
| Polyaniline (PANI) | ~10⁻³ - 10⁻¹ | ~10² - 10³ | Variable, often high | Solution Processing |
| Pentacene | 0.1 - 2[2] | > 10⁵[2] | -0.75 to -20[3] | Thermal Evaporation, Solution Shearing |
Note: The performance of PANI-based OFETs can be influenced by factors such as the doping level and the specific synthesis method.[4] Similarly, pentacene's performance is highly dependent on the deposition conditions and the dielectric interface.[5]
Experimental Methodologies
The fabrication and characterization of OFETs involve a series of well-defined steps. The protocols outlined below are generalized procedures for creating top-contact, bottom-gate OFETs, a common device architecture.[6]
1. Substrate Preparation:
-
A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
The dielectric surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor and enhance device performance.[1]
2. Semiconductor Deposition:
-
For Polyaniline (PANI): PANI is typically deposited from a solution. The synthesized PANI is dissolved in a suitable solvent and then deposited onto the substrate using techniques like spin-coating, drop-casting, or inkjet printing.[1][7] The film is then dried to remove the solvent.
-
For Pentacene: Pentacene is a small molecule that is often deposited via thermal evaporation in a high-vacuum chamber. This method allows for the formation of highly ordered crystalline thin films. Solution-based methods like solution shearing can also be employed for pentacene deposition.
3. Source and Drain Electrode Deposition:
-
Source and drain electrodes, typically made of gold (Au), are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.
4. Device Characterization:
-
The electrical characteristics of the OFETs are measured using a semiconductor parameter analyzer in a shielded probe station.
-
The mobility (μ) is calculated from the transfer characteristics in the saturation regime.
-
The on/off ratio is determined by the ratio of the maximum drain current to the minimum drain current.
-
The threshold voltage (Vth) is extracted from the x-intercept of the linear fit to the square root of the drain current versus the gate voltage plot.
Visualizing the OFET Fabrication Workflow
The following diagram illustrates the general workflow for the fabrication of a top-contact, bottom-gate OFET.
References
- 1. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 7. ijcmas.com [ijcmas.com]
A Comparative Guide to the Validation of Analytical Methods for Isomeric Purity of 4-Pentyloxyaniline
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates like 4-Pentyloxyaniline is critical for guaranteeing the safety, efficacy, and quality of the final drug product. Positional isomers (ortho-, meta-, and para-Pentyloxyaniline) can exhibit different pharmacological and toxicological profiles. Therefore, robust and validated analytical methods are imperative for their accurate quantitation.
This guide provides an objective comparison of the two most common and powerful analytical techniques for the determination of isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methodologies for the analysis of substituted anilines and provides a framework for method validation in line with ICH guidelines.[1]
Comparison of Analytical Techniques
The choice between HPLC and GC-MS depends on several factors, including the volatility of the analytes, the required sensitivity, and the need for structural confirmation of impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile or thermally labile compounds.[2] For aniline derivatives, reversed-phase HPLC with UV detection is a common approach.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[4] The mass spectrometer provides definitive identification of the separated isomers.
A summary of the key performance characteristics of each technique for the analysis of this compound isomers is presented below.
Data Presentation: HPLC vs. GC-MS for Isomeric Purity of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Applicability | Well-suited for this compound and its isomers. | Suitable for volatile derivatives of this compound; may require derivatization. |
| Specificity | Good resolution of isomers achievable with optimized conditions. Peak identification is based on retention time comparison with reference standards. | Excellent specificity due to chromatographic separation and mass spectral data, allowing for unambiguous peak identification.[4] |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.015 µg/mL |
| Advantages | Robust, versatile, and widely available. Generally requires less complex sample preparation.[1] | High sensitivity and specificity. Provides structural information for impurity identification.[4] |
| Limitations | Lower sensitivity compared to GC-MS for certain compounds. Resolution of closely related isomers can be challenging.[1] | May require derivatization to improve volatility. Potential for thermal degradation of the analyte. |
Experimental Protocols
Detailed methodologies for the validation of HPLC and GC-MS methods for the isomeric purity of this compound are provided below. These protocols are based on established methods for similar aniline derivatives.[4][5]
HPLC Method Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (e.g., gradient elution starting from 60% acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve reference standards of this compound and its ortho- and meta- isomers in methanol to prepare individual stock solutions of 100 µg/mL. Prepare a mixed standard solution by appropriate dilution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 100 µg/mL.
Validation Parameters:
-
Specificity: Analyze individual isomer standards, a mixed standard solution, and the sample solution to demonstrate the resolution between the isomers.
-
Linearity: Prepare a series of at least five concentrations of each isomer and plot the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of each isomer into the sample matrix at three different concentration levels.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the sample solution on different days with different analysts and/or equipment.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
GC-MS Method Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-300.
Sample Preparation:
-
Standard Solution: Prepare individual and mixed standard solutions of the isomers in a suitable solvent like ethyl acetate at a concentration of approximately 10 µg/mL.
-
Sample Solution: Prepare the sample solution in ethyl acetate at a similar concentration. Derivatization (e.g., acetylation) may be performed if necessary to improve volatility and peak shape.
Validation Parameters:
-
The same validation parameters as for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) should be assessed. Specificity will be further confirmed by comparing the mass spectra of the peaks with those of the reference standards.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the validation of the analytical methods.
References
Benchmarking Electro-Optical Properties: A Comparative Guide to 4-Pentyloxyaniline Derivatives and Alternative Mesogens
For Researchers, Scientists, and Drug Development Professionals
Significance of Electro-Optical Properties in Research and Development
Liquid crystals (LCs) are a state of matter with properties intermediate between those of conventional liquids and solid crystals. The ability to manipulate the orientation of LC molecules with an external electric field allows for the precise control of their optical properties. This unique characteristic is fundamental to their use in a wide array of applications, including:
-
High-Throughput Screening (HTS): LC-based biosensors can detect molecular interactions at surfaces, providing a label-free method for screening large libraries of chemical compounds in drug discovery. The electro-optical response of the liquid crystal can be altered by the binding of analytes to a functionalized surface.
-
Optical Biosensors: The sensitive dependence of the alignment of liquid crystals on surface conditions makes them excellent candidates for detecting pathogens, proteins, and other biomolecules.
-
Drug Delivery Systems: The anisotropic properties of liquid crystals are being explored for the controlled release of therapeutic agents.
-
Spatial Light Modulators (SLMs): In advanced microscopy and optical trapping, SLMs, which often use liquid crystals, are used to shape and control light beams.
The performance of a liquid crystal in these applications is dictated by its specific electro-optical properties. Therefore, a thorough characterization of these properties is essential for the selection and development of materials for specific applications.
Key Electro-Optical Parameters
The primary electro-optical properties that determine the suitability of a liquid crystal for a given application are its refractive indices, birefringence, dielectric anisotropy, and response time.
-
Refractive Index (n): The refractive index of a material describes how fast light travels through it. For anisotropic materials like liquid crystals, the refractive index depends on the polarization and propagation direction of light. The two principal refractive indices are the extraordinary refractive index (nₑ), measured for light polarized parallel to the director (the average direction of the long axes of the LC molecules), and the ordinary refractive index (nₒ), measured for light polarized perpendicular to the director.
-
Birefringence (Δn): Also known as double refraction, birefringence is the difference between the extraordinary and ordinary refractive indices (Δn = nₑ - nₒ).[1] A high birefringence is often desirable for applications requiring a large phase shift, such as in optical modulators and certain types of displays.
-
Dielectric Anisotropy (Δε): This parameter is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director (Δε = ε∥ - ε⊥). The sign and magnitude of the dielectric anisotropy determine how the liquid crystal molecules will align in an electric field. Materials with a positive dielectric anisotropy (Δε > 0) align parallel to an applied electric field, while those with a negative dielectric anisotropy (Δε < 0) align perpendicularly.[2]
-
Response Time (τ): The response time characterizes how quickly the liquid crystal molecules can reorient upon the application or removal of an electric field. It is a crucial parameter for applications requiring fast switching, such as in high-refresh-rate displays and optical shutters. The response time is influenced by the viscoelastic properties of the material, the cell gap, and the applied voltage.[3]
Benchmarking 4-Pentyloxyaniline Derivatives and Alternatives
This compound is a common building block for the synthesis of Schiff base liquid crystals, such as the N-(p-n-alkoxybenzylidene)-p-n-pentyloxyaniline (nO.O5) homologous series. In these calamitic (rod-shaped) liquid crystals, the pentyloxy tail contributes to the overall molecular shape and intermolecular interactions, which in turn influence the mesophase behavior and electro-optical properties.
While specific experimental data for the nO.O5 series is not compiled here, the general trends observed in homologous series of liquid crystals allow for a qualitative comparison. For instance, increasing the length of the alkoxy chain (the 'n' in nO.O5) typically affects the clearing point (the temperature at which the material becomes an isotropic liquid), viscosity, and may have a nuanced effect on birefringence and dielectric anisotropy.
For a quantitative benchmark, we present the electro-optical properties of two widely used nematic liquid crystals, 5CB and E7. E7 is a eutectic mixture containing 5CB and other cyanobiphenyls, designed to have a broad nematic temperature range at and below room temperature.[4]
Table 1: Comparison of Electro-Optical Properties of Benchmark Liquid Crystals
| Property | 5CB | E7 Mixture | Significance in Applications |
| Extraordinary Refractive Index (nₑ) (at 589 nm, 25°C) | ~1.72 | ~1.73 - 1.80 | Determines the speed of light polarized parallel to the LC director. |
| Ordinary Refractive Index (nₒ) (at 589 nm, 25°C) | ~1.53 | ~1.52 - 1.54 | Determines the speed of light polarized perpendicular to the LC director. |
| Birefringence (Δn) (at 589 nm, 25°C) | ~0.19 | ~0.21 - 0.26 | A larger value allows for thinner devices to achieve the same phase modulation.[5] |
| Dielectric Anisotropy (Δε) (at 1 kHz, 25°C) | +11.5 | +13.8 | A large positive value leads to a low threshold voltage for switching. |
| Rise Time (τ_on) (typical, for a 5 µm cell) | ~10-20 ms | ~10-20 ms | Faster rise times are needed for high-speed displays and modulators. |
| Decay Time (τ_off) (typical, for a 5 µm cell) | ~20-40 ms | ~20-40 ms | Faster decay times are critical for reducing motion blur in displays. |
Note: The values for 5CB and E7 are approximate and can vary with temperature, wavelength, and specific experimental conditions. Data is aggregated from multiple sources for illustrative purposes.
Experimental Protocols
Accurate and reproducible measurements of electro-optical properties are crucial for benchmarking new materials. Below are detailed methodologies for the key experiments.
Measurement of Refractive Indices (nₑ and nₒ) and Birefringence (Δn)
Principle: The refractive indices of a liquid crystal are measured using a refractometer, typically an Abbe refractometer, equipped with a polarizer. By orienting the liquid crystal director relative to the polarization of the incident light, both nₑ and nₒ can be determined.
Apparatus:
-
Abbe Refractometer
-
Monochromatic light source (e.g., Sodium lamp, λ = 589 nm)
-
Polarizer
-
Temperature-controlled water bath
-
Liquid crystal cell with a planar alignment layer (e.g., rubbed polyimide)
-
Microscope slides and cover slips for homeotropic alignment
Procedure:
-
Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.[6]
-
Sample Preparation for nₒ:
-
Place a few drops of the liquid crystal sample onto the prism of the Abbe refractometer.
-
For a nematic liquid crystal, the molecules will typically align homeotropically (perpendicular to the prism surface) on a clean glass surface. This allows for the direct measurement of nₒ.
-
-
Measurement of nₒ:
-
Circulate water from the temperature-controlled bath through the refractometer to maintain a constant temperature.
-
Adjust the refractometer to bring the boundary line between the light and dark fields into focus.
-
Read the refractive index from the scale. This value corresponds to nₒ.
-
-
Sample Preparation for nₑ:
-
To measure nₑ, the liquid crystal molecules must be aligned parallel to the prism surface (planar alignment).
-
This is achieved by using a thin cell made from two glass slides coated with a rubbed polyimide alignment layer. The cell is filled with the liquid crystal via capillary action.
-
The cell is then placed on the refractometer prism with a suitable contact liquid.
-
-
Measurement of nₑ:
-
Place a polarizer between the light source and the refractometer.
-
Rotate the polarizer until the transmitted light is polarized parallel to the rubbing direction of the alignment layer.
-
Measure the refractive index as described in step 3. This value corresponds to nₑ.
-
-
Calculation of Birefringence (Δn):
-
Calculate the birefringence using the formula: Δn = nₑ - nₒ.
-
Measurement of Dielectric Anisotropy (Δε)
Principle: The dielectric permittivity is determined by measuring the capacitance of a liquid crystal cell with and without the liquid crystal material. By using cells that induce planar and homeotropic alignment, the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity can be measured.
Apparatus:
-
LCR meter (Inductance, Capacitance, and Resistance meter)
-
Function generator (to supply an AC voltage)
-
Liquid crystal cells with planar (for ε∥) and homeotropic (for ε⊥) alignment layers and known electrode area (A) and cell gap (d).
-
Temperature-controlled hot stage.
Procedure:
-
Measure Empty Cell Capacitance (C_empty): Measure the capacitance of the empty planar and homeotropic cells.
-
Fill the Cells: Fill the planar and homeotropic cells with the liquid crystal sample in its isotropic phase and cool it down to the desired temperature in the nematic phase.
-
Measure Capacitance for ε⊥:
-
Place the homeotropically aligned cell in the hot stage.
-
Connect the cell to the LCR meter.
-
Apply a low-frequency AC voltage (e.g., 1 kHz) and measure the capacitance (C⊥).
-
-
Measure Capacitance for ε∥:
-
Place the planar-aligned cell in the hot stage, ensuring the rubbing direction is parallel to the direction of the applied electric field.
-
Connect the cell to the LCR meter.
-
Apply a low-frequency AC voltage and measure the capacitance (C∥).
-
-
Calculations:
-
Calculate ε⊥ and ε∥ using the formula: ε = (C * d) / (ε₀ * A), where C is the measured capacitance of the filled cell, d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.[7]
-
Measurement of Response Time (τ)
Principle: The response time is measured by observing the change in light transmission through a liquid crystal cell placed between crossed polarizers as a voltage is switched on and off. The rise time (τ_on) is the time taken for the transmission to change from 10% to 90% of its maximum upon voltage application, and the decay time (τ_off) is the time for the transmission to fall from 90% to 10% upon voltage removal.
Apparatus:
-
Polarizing optical microscope
-
He-Ne laser or other stable light source
-
Photodiode detector
-
Function generator or square wave voltage source
-
Digital oscilloscope
-
Planar aligned liquid crystal cell
-
Temperature-controlled hot stage
Procedure:
-
Setup:
-
Place the liquid crystal cell in the hot stage on the microscope, positioned between the crossed polarizers.
-
Orient the rubbing direction of the cell at 45° to the transmission axes of the polarizers to achieve maximum light transmission in the "on" state.
-
Align the laser beam to pass through the cell and onto the photodiode detector.
-
Connect the output of the photodiode to the oscilloscope.
-
-
Measurement:
-
Apply a square wave voltage from the function generator to the liquid crystal cell. The voltage should be sufficient to fully switch the liquid crystal molecules.
-
Observe the change in light intensity on the oscilloscope as the voltage is switched on and off.
-
Measure the rise time (τ_on) from the oscilloscope trace as the time taken for the signal to rise from 10% to 90% of the total change.
-
Measure the decay time (τ_off) as the time taken for the signal to fall from 90% to 10% of the total change.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
- 1. Birefringence - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. xph.co.nz [xph.co.nz]
- 5. N-p-n-Hexyloxybenzylidene-p'-n-butylaniline [webbook.nist.gov]
- 6. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Thermal Analysis of 4-Pentyloxyaniline and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of 4-pentyloxyaniline and its analogues, offering insights into their thermal stability and phase behavior. The information presented is crucial for understanding the material properties of these compounds, which is essential for their application in drug development and materials science. This document summarizes quantitative data, details experimental protocols, and provides visualizations to facilitate a clear understanding of the thermal characteristics of this class of compounds.
Comparative Thermal Properties
The thermal behavior of this compound and its analogues is influenced by the length of the alkoxy chain. Generally, as the alkyl chain length increases, the melting and boiling points tend to vary based on the efficiency of crystal packing and intermolecular forces. The following table summarizes the available thermal data for this compound and its shorter-chain analogues, 4-ethoxyaniline and 4-butoxyaniline.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 2-5[1] | 250-255[1] |
| 4-Butoxyaniline | C₁₀H₁₅NO | 165.23 | Not available | 148-149 @ 13 mmHg |
| This compound | C₁₁H₁₇NO | 179.26 | Not available | Not available |
Experimental Protocols
The following are detailed methodologies for the key thermal analysis techniques used to characterize aniline derivatives.[1]
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of the compounds.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of the solid or liquid sample is placed in an appropriate TGA pan (e.g., alumina or platinum).[1]
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used.[1]
-
Temperature Range: The sample is heated from ambient temperature to a temperature beyond its decomposition point, typically up to 600-800 °C.
-
Data Analysis: The resulting thermogram, a plot of mass versus temperature, is analyzed to determine the onset of decomposition and the percentage of weight loss at different temperatures.
Differential Scanning Calorimetry (DSC)
DSC is used to identify phase transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these processes.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: 3-7 mg of the sample is hermetically sealed in an aluminum pan.
-
Reference: An empty, hermetically sealed aluminum pan is used as a reference.
-
Heating and Cooling Cycles: The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history. A common procedure involves:
-
Heating from ambient temperature to a point above the melting temperature at a rate of 10 °C/min.
-
Cooling to a sub-ambient temperature at a rate of 10 °C/min.
-
Reheating at a rate of 10 °C/min.
-
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a flow rate of 20-50 mL/min.
-
Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to determine the temperatures and enthalpies of phase transitions.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflow of a comparative thermal analysis study and a typical signaling pathway for data interpretation.
References
Safety Operating Guide
Safe Disposal of 4-Pentyloxyaniline: A Guide for Laboratory Professionals
For immediate reference, proper disposal of 4-Pentyloxyaniline requires its classification as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides comprehensive procedures for the safe handling and disposal of this compound in a laboratory environment, ensuring the safety of personnel and compliance with environmental regulations.
Key Safety and Handling Information
This compound is categorized as an acute oral, dermal, and inhalation toxicant (Category 4). It is also known to cause skin and eye irritation (Category 2).[1] Therefore, stringent adherence to safety protocols is mandatory. Always handle this chemical in a well-ventilated area or a chemical fume hood.[1][2] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl-rubber), safety glasses with side-shields, and a protective suit or lab coat, must be worn at all times.[2]
Physical and Chemical Properties
A clear understanding of the chemical's properties is essential for its safe handling and storage prior to disposal.
| Property | Value |
| CAS Number | 39905-50-5 |
| Molecular Formula | C11H17NO |
| Molecular Weight | 179.26 g/mol |
| Density | 0.97 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.532 |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical.
- Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Personal Protective Equipment (PPE):
- Before handling the waste, ensure you are wearing the appropriate PPE as specified above (chemical-resistant gloves, safety glasses, and lab coat).
3. Waste Collection:
- Carefully transfer the this compound waste into the designated hazardous waste container.
- Avoid spills. If a spill occurs, soak it up with an inert absorbent material such as sand, silica gel, or a universal binder.[1][2] The contaminated absorbent material must also be disposed of as hazardous waste.
- Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1]
4. Labeling:
- The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation.
5. Arranging for Disposal:
- Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste container.
- Follow all institutional and local regulations for the disposal of chemical waste.[5] Disposal must be carried out by an approved waste disposal plant.[1][5]
6. Decontamination:
- Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using an appropriate solvent and cleaning procedure.
- Wash your hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 4-Pentyloxyaniline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 4-Pentyloxyaniline, including operational and disposal plans.
Chemical Identity and Properties:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 39905-50-5 |
| Appearance | Light yellow to brown liquid |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. | To prevent skin contact, as the substance is harmful upon dermal absorption[1][2][3]. Breakthrough times for gloves can vary, so they should be changed frequently[4][5]. |
| Body Protection | Flame-resistant laboratory coat. | To protect skin and personal clothing from contamination[2]. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Required when working outside a fume hood or if ventilation is inadequate to prevent inhalation of harmful vapors[3][6]. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | To protect feet from spills[6]. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound. All operations should be conducted in a certified chemical fume hood to minimize inhalation exposure[2].
Handling Workflow:
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Ensure a certified chemical fume hood is fully operational.
-
Put on all required PPE as detailed in the table above.
-
Clear the workspace of any unnecessary items to prevent spills.
-
Confirm the location and accessibility of the safety shower, eyewash station, and fire extinguisher[2].
-
-
Handling:
-
Carefully transfer the chemical, avoiding splashes.
-
Conduct the experiment within the fume hood, keeping the sash at the lowest practical height.
-
Keep all containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent.
-
Segregate all waste containing this compound into a designated, labeled hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Response Plan:
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[7][8]. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[7][9][10]. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[11][12]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[7][10]. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal[11][13]. |
| Large Spill | Evacuate the area immediately. Isolate the spill and prevent entry. Contact the institution's Environmental Health and Safety (EHS) department or emergency services[14][15]. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental harm and ensure regulatory compliance. As an aromatic amine, it should be treated as hazardous waste.
Disposal Workflow:
Caption: Disposal workflow for this compound waste.
Detailed Disposal Steps:
-
Waste Collection:
-
All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated and compatible hazardous waste container[16].
-
Although not halogenated, due to its aromatic amine nature, it is prudent to segregate it from other waste streams to await professional disposal[17].
-
-
Labeling and Storage:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound"[16].
-
Store the sealed waste container in a well-ventilated, designated area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.
-
Incineration at high temperatures is a common disposal method for such organic compounds[18]. All disposal activities must comply with local, state, and federal regulations.
-
References
- 1. This compound, 99%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. scribd.com [scribd.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. epa.gov [epa.gov]
- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. PI256/PI256: First Aid for Pesticide Exposure [edis.ifas.ufl.edu]
- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 14. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. benchchem.com [benchchem.com]
- 17. bucknell.edu [bucknell.edu]
- 18. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


